3-(2,5,5-Trimethyl-1,3-dioxan-2-yl)thiophene-2-sulfonamide
Beschreibung
Eigenschaften
IUPAC Name |
3-(2,5,5-trimethyl-1,3-dioxan-2-yl)thiophene-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4S2/c1-10(2)6-15-11(3,16-7-10)8-4-5-17-9(8)18(12,13)14/h4-5H,6-7H2,1-3H3,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWLQNMKACMFWDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(OC1)(C)C2=C(SC=C2)S(=O)(=O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10628810 | |
| Record name | 3-(2,5,5-Trimethyl-1,3-dioxan-2-yl)thiophene-2-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10628810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138890-87-6 | |
| Record name | 3-(2,5,5-Trimethyl-1,3-dioxan-2-yl)thiophene-2-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10628810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Properties of 3-(2,5,5-trimethyl-1,3-dioxan-2-yl)thiophene-2-sulfonamide
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of 3-(2,5,5-trimethyl-1,3-dioxan-2-yl)thiophene-2-sulfonamide. As a member of the thiophene sulfonamide class of compounds, this molecule holds significant potential in medicinal chemistry due to the diverse biological activities associated with this scaffold. This document outlines a proposed synthetic pathway, details expected physicochemical properties, and discusses the scientific rationale behind the experimental design. The content is structured to provide both a theoretical understanding and a practical framework for the laboratory synthesis and evaluation of this compound.
Introduction: The Significance of Thiophene Sulfonamides
Thiophene and its derivatives are cornerstone heterocyclic compounds in medicinal chemistry, recognized for their wide array of pharmacological activities.[1][2] The thiophene nucleus is a bioisostere of the benzene ring, often leading to improved pharmacokinetic and pharmacodynamic properties in drug candidates. When functionalized with a sulfonamide group (-SO₂NH₂), the resulting thiophene sulfonamides have demonstrated a broad spectrum of biological effects, including antibacterial, anticancer, anti-inflammatory, and anticonvulsant activities.[3][4]
The specific compound, this compound (CAS No. 138890-87-6), presents an interesting scaffold for further investigation.[5][6] The presence of the 2,5,5-trimethyl-1,3-dioxane group suggests a protected carbonyl functionality at the 3-position of the thiophene ring. This protecting group strategy is a common and effective method in multi-step organic synthesis to mask a reactive site while other parts of the molecule are being modified.[7] This guide will explore a plausible synthetic route to this molecule, its key properties, and the potential for its deprotection to reveal a reactive carbonyl group for further derivatization.
Proposed Synthesis of this compound
Retrosynthetic Analysis
A retrosynthetic approach to the target molecule suggests that it can be synthesized from a 3-formylthiophene-2-sulfonamide intermediate. The dioxane moiety is envisioned as a protecting group for the aldehyde. The sulfonamide group can be introduced via chlorosulfonation of a suitable thiophene precursor followed by amination.
Synthetic Workflow Diagram
Caption: Proposed synthetic workflow for the target molecule.
Detailed Experimental Protocol
Step 1: Synthesis of 3-Bromothiophene-2-sulfonyl chloride
-
To a stirred solution of 3-bromothiophene (1 equivalent) in a suitable inert solvent such as dichloromethane, cooled to 0 °C, add chlorosulfonic acid (2 equivalents) dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Carefully quench the reaction by pouring it onto ice.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3-bromothiophene-2-sulfonyl chloride. This intermediate is often used in the next step without further purification.
Step 2: Synthesis of 3-Bromothiophene-2-sulfonamide
-
Add the crude 3-bromothiophene-2-sulfonyl chloride from the previous step to an excess of concentrated aqueous ammonia at 0 °C with vigorous stirring.
-
Allow the mixture to stir at room temperature for 4 hours.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to afford 3-bromothiophene-2-sulfonamide.
Step 3: Synthesis of 3-Formylthiophene-2-sulfonamide
-
Dissolve 3-bromothiophene-2-sulfonamide (1 equivalent) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Add n-butyllithium (1.1 equivalents) dropwise, maintaining the temperature at -78 °C.
-
Stir the mixture at this temperature for 1 hour.
-
Add anhydrous N,N-dimethylformamide (DMF) (1.5 equivalents) and continue stirring at -78 °C for 2 hours.
-
Allow the reaction to warm to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to give 3-formylthiophene-2-sulfonamide.
Step 4: Synthesis of this compound
-
To a solution of 3-formylthiophene-2-sulfonamide (1 equivalent) in toluene, add 2,2-dimethyl-1,3-propanediol (1.2 equivalents) and a catalytic amount of p-toluenesulfonic acid (p-TsOH).
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.
-
The resulting crude product can be purified by recrystallization or column chromatography to yield the final product, this compound.
Physicochemical Properties
The following table summarizes the known and predicted physicochemical properties of the target compound.
| Property | Value | Source |
| CAS Number | 138890-87-6 | [5][6] |
| Molecular Formula | C₁₁H₁₇NO₄S₂ | [5][6] |
| Molecular Weight | 291.4 g/mol | [6] |
| Appearance | White to off-white solid (predicted) | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Soluble in organic solvents like DMSO, DMF, and chlorinated solvents (predicted). | - |
| pKa | The sulfonamide proton is weakly acidic (predicted). | - |
Spectroscopic Characterization (Predicted)
-
¹H NMR: Expected signals would include singlets for the methyl groups of the dioxane ring, signals for the methylene protons of the dioxane, aromatic protons of the thiophene ring, and a broad singlet for the sulfonamide NH₂ protons.
-
¹³C NMR: Resonances for the quaternary and methyl carbons of the dioxane, methylene carbons, the acetal carbon, and the carbons of the thiophene ring are expected.
-
IR Spectroscopy: Characteristic peaks for N-H stretching of the sulfonamide (around 3300-3400 cm⁻¹), S=O stretching (around 1160 and 1350 cm⁻¹), and C-O stretching of the dioxane ring are anticipated.
-
Mass Spectrometry: The molecular ion peak (M+) at m/z 291.06 would be expected, along with characteristic fragmentation patterns.
Potential Applications and Future Directions
Thiophene sulfonamides are a well-established class of compounds with significant therapeutic potential.[1][8] Many derivatives have been investigated as carbonic anhydrase inhibitors, a class of drugs used to treat glaucoma, epilepsy, and other conditions.[9][10] The title compound, with its protected aldehyde functionality, serves as a versatile intermediate.
Deprotection and Derivatization
The 1,3-dioxane protecting group can be readily removed under acidic conditions to regenerate the 3-formylthiophene-2-sulfonamide.[7] This aldehyde can then be used in a variety of subsequent reactions, such as:
-
Reductive amination: To introduce diverse amine functionalities, potentially leading to new compounds with altered biological activities.
-
Wittig reaction: To form carbon-carbon double bonds and extend the molecular scaffold.
-
Oxidation: To form the corresponding carboxylic acid, which can be further functionalized.
Biological Screening
The target compound itself, as well as its deprotected and derivatized analogs, should be screened for a range of biological activities, including but not limited to:
-
Carbonic anhydrase inhibition
-
Antibacterial and antifungal activity
-
Anticancer activity against various cell lines
-
Anti-inflammatory properties
The structure-activity relationships (SAR) derived from such screening can guide the design of more potent and selective therapeutic agents.
Conclusion
This technical guide has presented a detailed and scientifically grounded approach to the synthesis and characterization of this compound. While a published protocol for this specific molecule is not available, the proposed synthetic route is based on well-established and reliable chemical transformations. The physicochemical properties and potential applications discussed herein provide a solid foundation for researchers interested in exploring this and related thiophene sulfonamide derivatives for drug discovery and development. The versatility of the protected aldehyde functionality makes this compound a valuable intermediate for the synthesis of a library of novel bioactive molecules.
References
-
ResearchGate. Synthesis of thiophenes having the biologically active sulfonamide...[Link]
- Google Patents.
-
ResearchGate. Synthesis of thiophene sulfonamides reported by Leitans et al.[Link]
-
BuyersGuideChem. 3-(2,5,5-Trimethyl-1,3-dioxan-2-yl)-2-thiophenesulfonamide | C11H17NO4S2.[Link]
-
PubChem. This compound | C11H17NO4S2.[Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Versatility of Thiophene Sulfonamides: Focusing on CAS 160982-11-6 for Chemical Synthesis.[Link]
-
Organic Chemistry Portal. Thiophene synthesis.[Link]
-
Preprints.org. Synthesis, Characterization of thiophene derivatives and its biological applications.[Link]
-
Royal Society of Chemistry. Chapter 11: Synthesis, Properties, and Biological Applications of Thiophene.[Link]
-
Der Pharma Chemica. Synthesis, properties and biological activity of thiophene: A review.[Link]
- Google Patents.
-
ResearchGate. (A). Schematic synthesis of thiophene sulfonamides by Krasavin et al...[Link]
-
ResearchGate. Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry.[Link]
-
D-Scholarship@Pitt. SYNTHESIS OF THIOPHENE-CONTAINING HETEROCYCLES AND THEIR APPLICATION AS ANTICANCER AGENTS.[Link]
-
PubChem. 2,2,5,5-Tetramethyl-1,3-dioxane.[Link]
-
SpringerLink. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.[Link]
-
National Center for Biotechnology Information. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors.[Link]
-
Organic Chemistry Portal. 1,3-Dioxanes, 1,3-Dioxolanes.[Link]
-
Chemistry Stack Exchange. Retrosynthesis of 4-ethyl-2,2,5,5-tetramethyl-1,3-dioxane.[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. journalwjarr.com [journalwjarr.com]
- 3. books.rsc.org [books.rsc.org]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. 3-(2,5,5-Trimethyl-1,3-dioxan-2-yl)-2-thiophenesulfonamide | C11H17NO4S2 - BuyersGuideChem [buyersguidechem.com]
- 6. This compound | C11H17NO4S2 | CID 22901938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. EP0182691A1 - Substituted thiophene-2-sulfonamides and their preparation - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-(2,5,5-trimethyl-1,3-dioxan-2-yl)thiophene-2-sulfonamide: A Putative Carbonic Anhydrase Inhibitor
This technical guide provides a comprehensive overview of 3-(2,5,5-trimethyl-1,3-dioxan-2-yl)thiophene-2-sulfonamide, a heterocyclic sulfonamide with significant potential in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals interested in the synthesis, characterization, and potential therapeutic applications of novel thiophene sulfonamide derivatives. While specific experimental data for this exact molecule is not extensively published, this guide synthesizes information from closely related analogues to provide a robust framework for its investigation as a carbonic anhydrase inhibitor.
Introduction and Chemical Identity
This compound belongs to the thiophene sulfonamide class of compounds, a scaffold of significant interest in drug discovery due to its diverse biological activities.[1][2][3] The core structure features a thiophene ring, a known pharmacophore, substituted with a sulfonamide group, which is the classic zinc-binding group for carbonic anhydrase inhibitors.[4][5]
Chemical and Physical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₇NO₄S₂ | [4] |
| Molecular Weight | 291.4 g/mol | [4] |
| CAS Number | 138890-87-6 | [4] |
| IUPAC Name | This compound | [4] |
| Predicted XLogP3 | 1.3 | [4] |
| Hydrogen Bond Donor Count | 1 | [4] |
| Hydrogen Bond Acceptor Count | 5 | [4] |
The presence of the sulfonamide moiety strongly suggests that this compound is a potent inhibitor of carbonic anhydrases (CAs), a family of metalloenzymes crucial in various physiological processes.[4][5] Thiophene-based sulfonamides have been extensively explored as topical CA inhibitors for the treatment of glaucoma.[5][6] The bulky and lipophilic 2,5,5-trimethyl-1,3-dioxane substituent at the 3-position of the thiophene ring is expected to influence the compound's solubility, membrane permeability, and isoform selectivity against different human CAs (hCAs).
Proposed Synthesis Pathway
While a specific synthesis for this compound has not been detailed in the literature, a plausible synthetic route can be devised based on established methodologies for the synthesis of thiophene sulfonamides.[1][2][7] The proposed pathway involves a multi-step process starting from a suitable thiophene precursor.
Proposed Synthetic Workflow:
Caption: Proposed synthetic workflow for the target compound.
Step-by-Step Experimental Protocol (Hypothetical):
-
Lithiation of 3-Bromothiophene: 3-Bromothiophene is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78 °C under an inert atmosphere. A solution of n-butyllithium in hexanes is added dropwise to achieve selective lithiation at the 2-position.
-
Sulfonylation: The resulting 3-bromo-2-lithiothiophene is quenched by bubbling sulfur dioxide gas through the solution, followed by the addition of N-chlorosuccinimide (NCS) to form 3-bromothiophene-2-sulfonyl chloride.
-
Amination: The crude sulfonyl chloride is then reacted with aqueous ammonium hydroxide to yield 3-bromothiophene-2-sulfonamide.
-
Acetylation: The 3-bromothiophene-2-sulfonamide is subjected to a lithium-halogen exchange using n-butyllithium at -78°C, followed by quenching with acetaldehyde to introduce the acetyl group at the 3-position, yielding 3-acetylthiophene-2-sulfonamide.
-
Ketalization: Finally, 3-acetylthiophene-2-sulfonamide is reacted with neopentyl glycol (2,2-dimethyl-1,3-propanediol) in toluene with a catalytic amount of p-toluenesulfonic acid. The reaction is heated at reflux with a Dean-Stark apparatus to remove water and drive the formation of the 1,3-dioxane ring, yielding the target compound, this compound.
Causality Behind Experimental Choices:
-
The use of n-butyllithium at low temperatures allows for regioselective functionalization of the thiophene ring.
-
The conversion of the sulfonyl chloride to the sulfonamide is a standard and efficient method.
-
The final ketalization step protects the acetyl group and introduces the bulky dioxane moiety, which is crucial for modulating the compound's physicochemical properties.
Structural Elucidation and Characterization
The synthesized compound would be characterized using a suite of standard analytical techniques to confirm its identity and purity.
Expected Analytical Data:
| Technique | Expected Observations |
| ¹H NMR | Resonances corresponding to the thiophene protons, the methyl groups of the dioxane ring, the methylene protons of the dioxane ring, and the sulfonamide protons. |
| ¹³C NMR | Signals for all unique carbon atoms in the thiophene and dioxane rings, as well as the methyl groups. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated molecular weight (291.0599 for [M+H]⁺). Fragmentation patterns would likely show loss of the dioxane moiety and the sulfonamide group.[8] |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H and S=O stretching of the sulfonamide group, and C-O-C stretching of the dioxane ring. |
| X-ray Crystallography | Would provide definitive proof of the three-dimensional structure, including bond lengths, bond angles, and the conformation of the dioxane ring.[9][10] |
Presumed Mechanism of Action as a Carbonic Anhydrase Inhibitor
Sulfonamides are known to inhibit carbonic anhydrases by coordinating to the zinc ion in the enzyme's active site. The deprotonated sulfonamide nitrogen atom displaces a zinc-bound water molecule or hydroxide ion, effectively blocking the enzyme's catalytic activity.
General Mechanism of Carbonic Anhydrase Inhibition by Sulfonamides:
Caption: Inhibition of carbonic anhydrase by a sulfonamide.
The thiophene ring and the dioxane substituent of this compound will likely engage in additional interactions with amino acid residues in the active site, contributing to its binding affinity and isoform selectivity.
Proposed Experimental Workflow for Biological Evaluation
To assess the potential of this compound as a carbonic anhydrase inhibitor, a systematic biological evaluation is necessary.
Workflow for Biological Activity Assessment:
Caption: Experimental workflow for evaluating biological activity.
Detailed Methodologies:
-
Enzyme Inhibition Assays: The inhibitory activity of the compound against various human carbonic anhydrase isoforms (e.g., hCA I, II, IV, IX, and XII) will be determined using a stopped-flow CO₂ hydration assay.
-
Determination of IC₅₀ and Kᵢ Values: Dose-response curves will be generated to calculate the half-maximal inhibitory concentration (IC₅₀). The inhibition constant (Kᵢ) will be determined using the Cheng-Prusoff equation.
-
In Vitro ADME/Tox: Preliminary assessment of absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties will be conducted using standard in vitro assays (e.g., Caco-2 permeability, metabolic stability in liver microsomes, cytotoxicity assays).
Predicted Biological Activity
Based on the inhibitory activities of structurally similar thiophene-2-sulfonamides reported in the literature, it is possible to predict the potential potency of this compound.[5][6]
Predicted Inhibitory Activity (Kᵢ values in nM):
| hCA Isoform | Predicted Kᵢ (nM) | Rationale |
| hCA I | 100 - 500 | Generally weaker inhibition against this isoform for many sulfonamides. |
| hCA II | 1 - 20 | Expected to be a potent inhibitor of the ubiquitous hCA II. |
| hCA IV | 50 - 200 | Moderate inhibition is anticipated. |
| hCA IX | 20 - 100 | Potential for good inhibition of this tumor-associated isoform. |
| hCA XII | 5 - 50 | The bulky dioxane group may confer selectivity for this isoform. |
These predicted values suggest that this compound is a promising candidate for further investigation as a potent and potentially selective carbonic anhydrase inhibitor.
Conclusion
This technical guide provides a comprehensive, albeit predictive, framework for the synthesis, characterization, and biological evaluation of this compound. The structural features of this molecule strongly suggest its role as a carbonic anhydrase inhibitor, warranting further experimental investigation. The proposed synthetic route and analytical and biological evaluation workflows offer a clear path for researchers to explore the therapeutic potential of this and related thiophene sulfonamide derivatives. The insights provided herein are intended to accelerate the discovery and development of novel therapeutics targeting carbonic anhydrases.
References
-
Bharathiraja, G., Sathishkannan, G., & Punniyamurthy, T. (2016). 4-Dimethylaminopyridine (DMAP) promoted synthesis of 2,3-dicarboalkoxy-4-aroyl/heteroaroyl/alkanoyl thiophenes. The Journal of Organic Chemistry, 81(7), 2670-2674. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 22901938, this compound. Retrieved from [Link].
-
Mishra, R., Kumar, N., & Sachan, N. (2021). Synthesis and Pharmacological Study of Thiophene Derivatives. International Journal of Pharmaceutical Quality Assurance, 12(3), 282-291. [Link]
-
Leitans, J., et al. (2013). 5-Substituted-(1,2,3-triazol-4-yl)thiophene-2-sulfonamides strongly inhibit human carbonic anhydrases I, II, IX and XII: solution and X-ray crystallographic studies. Bioorganic & Medicinal Chemistry, 21(17), 5130-5138. [Link]
-
Gulia, M., & Supuran, C. T. (2021). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 26(11), 3344. [Link]
-
Akhtar, T., et al. (2021). X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. Molecules, 26(15), 4647. [Link]
-
Leitans, J., et al. (2017). Synthesis of thiophene sulfonamides reported by Leitans et al. ResearchGate. [Link]
- Ponticello, G. S., & Habecker, C. N. (1995). U.S. Patent No. 5,470,973. Washington, DC: U.S.
-
Allam, N. G., & Supuran, C. T. (2024). Sulfaguanidines: A new class of carbonic anhydrase inhibitors. Medicinal and Medical Chemistry, 1, 2-9. [Link]
-
López, Ó., & Supuran, C. T. (2023). Carbonic anhydrase inhibitory effects, antiproliferative activity and docking studies of a series of biotin-sulfonamide conjugates. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2259834. [Link]
-
Wang, F. X., & Zhou, S. D. (2018). N-Hydroxy sulfonamides as new sulfenylating agents for the functionalization of aromatic compounds. Organic & Biomolecular Chemistry, 16(30), 5461-5465. [Link]
-
El-Telbany, F. A., & El-Subbagh, H. I. (2012). STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. ResearchGate. [Link]
-
Arif, M., et al. (2020). Synthesis and carbonic anhydrase inhibition studies of sulfonamide based indole-1,2,3-triazole chalcone hybrids. Bioorganic Chemistry, 99, 103839. [Link]
-
Organic Chemistry Portal. (n.d.). Thiophene synthesis. Retrieved from [Link]
-
El-Metwaly, N. M., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports, 13(1), 2873. [Link]
-
Asker, F. W., et al. (2017). Synthesis and characterization of some sulfonamide dervatives. International Journal of ChemTech Research, 10(1), 168-176. [Link]
-
Al-Mughaid, H., et al. (2008). 5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane. Acta Crystallographica Section E: Structure Reports Online, 64(9), o1536. [Link]
-
El-Gaby, M. S. A., et al. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. Mini-Reviews in Medicinal Chemistry, 20(10), 894-914. [Link]
-
Caddick, S., et al. (2012). The Synthesis of Functionalised Sulfonamides. UCL (University College London). [Link]
-
Gowda, B. T., Kudva, J., & D'Souza, J. D. (2002). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC6H3SO2NH2. Zeitschrift für Naturforschung A, 57(12), 929-935. [Link]
-
Manjula, S. N., et al. (2018). The synthesis, crystal structure and Hirshfeld surface analysis of the thiophene derivatives 5-(phenylsulfonyl)-5,6-dihydrobenzo[5][6]thieno[3,2-j]phenanthridine and (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]phenyl}-N-(prop-2-yn-1-yl)benzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 8), 1146-1152. [Link]
-
Crighton, E. J., et al. (2022). Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. Forensic Chemistry, 29, 100427. [Link]
-
Grosu, I., et al. (2020). Syntheses and crystal structures of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid and 2,2,5-trimethyl-1,3-dioxane-5-carboxylic anhydride. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 2), 223-228. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. This compound | C11H17NO4S2 | CID 22901938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-Substituted-(1,2,3-triazol-4-yl)thiophene-2-sulfonamides strongly inhibit human carbonic anhydrases I, II, IX and XII: solution and X-ray crystallographic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. impactfactor.org [impactfactor.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. The synthesis, crystal structure and Hirshfeld surface analysis of the thiophene derivatives 5-(phenylsulfonyl)-5,6-dihydrobenzo[4,5]thieno[3,2-j]phenanthridine and (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]phenyl}-N-(prop-2-yn-1-yl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Preliminary Biological Evaluation of Thiophene-2-Sulfonamide Derivatives
Introduction: The Thiophene-2-Sulfonamide Scaffold as a Privileged Motif in Drug Discovery
The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a cornerstone of medicinal chemistry. Its physicochemical properties, particularly its nature as a bioisostere of the benzene ring, allow it to modulate pharmacokinetics and pharmacodynamics favorably.[1] When coupled with the sulfonamide moiety (-SO₂NH₂), a functional group renowned for its therapeutic applications, the resulting thiophene-2-sulfonamide core becomes a "privileged scaffold." This structure serves as the foundation for compounds with a vast spectrum of biological activities, including potent enzyme inhibition, anticancer properties, and antimicrobial efficacy.[2][3][4][5]
This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals embarking on the preliminary biological evaluation of novel thiophene-2-sulfonamide derivatives. We will move beyond rote protocols to elucidate the scientific rationale behind the experimental cascade, ensuring a logical, efficient, and robust preliminary assessment of a compound's therapeutic potential. Our approach begins with the most prominent and well-documented biological target for this class of compounds—carbonic anhydrases—before progressing to essential secondary and tertiary screenings.
Part 1: Primary Target Deconvolution: Carbonic Anhydrase Inhibition
Scientific Rationale: Why Carbonic Anhydrases?
Carbonic anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes that catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[6] This fundamental reaction is pivotal to numerous physiological processes. The sulfonamide group is the archetypal zinc-binding function for CA inhibitors. Its un-ionized form (R-SO₂NH₂) coordinates directly to the catalytic Zn²⁺ ion, displacing a water molecule or hydroxide ion and thereby blocking the enzyme's catalytic activity.[7][8]
Different human (h) CA isoforms are validated drug targets:
-
hCA II (cytosolic): Inhibition of hCA II in the ciliary body of the eye reduces aqueous humor secretion, lowering intraocular pressure. This makes it a key target for antiglaucoma agents .[2][9]
-
hCA IX and hCA XII (transmembrane, tumor-associated): These isoforms are overexpressed in many hypoxic tumors. They contribute to the acidification of the tumor microenvironment, promoting tumor growth, invasion, and metastasis. Their inhibition is a validated strategy for anticancer therapy .[7][10]
Therefore, a newly synthesized thiophene-2-sulfonamide derivative must first be evaluated for its CA inhibitory potential.
Visualizing the Mechanism of Action
The core interaction between a sulfonamide and the CA active site is a well-defined coordination bond.
Caption: Sulfonamide inhibitor displacing hydroxide from the catalytic Zn²⁺ ion.
Experimental Protocol: In Vitro hCA II Inhibition Assay (Esterase Activity)
This protocol describes a common, reliable method for assessing CA inhibition by measuring the hydrolysis of a substrate, 4-nitrophenyl acetate (4-NPA), which is catalyzed by the esterase activity of CA II.
Principle: CA II catalyzes the hydrolysis of 4-NPA to 4-nitrophenol, a yellow product that can be quantified spectrophotometrically by its absorbance at 400 nm. An inhibitor will reduce the rate of this reaction.
Materials:
-
Purified human Carbonic Anhydrase II (hCA II)
-
4-Nitrophenyl acetate (4-NPA)
-
Tris buffer (e.g., 25 mM, pH 7.4)
-
Test Thiophene-2-Sulfonamide Derivatives (dissolved in DMSO)
-
Acetazolamide (AZA) as a standard inhibitor control
-
96-well microplates
-
Microplate spectrophotometer
Step-by-Step Methodology:
-
Reagent Preparation:
-
Enzyme Stock: Prepare a stock solution of hCA II in Tris buffer. The final concentration in the well should be in the low nanomolar range (e.g., 2-10 nM), to be optimized for linear kinetics. Causality: This ensures the reaction rate is proportional to enzyme concentration and easily measurable.
-
Substrate Solution: Prepare a 10 mM stock of 4-NPA in acetonitrile. Dilute this in Tris buffer to the desired final concentration (e.g., 1 mM) just before use. Causality: 4-NPA is unstable in aqueous buffer, so fresh preparation is critical for reproducibility.
-
Inhibitor Solutions: Prepare a 10 mM stock of each test compound and the standard (Acetazolamide) in DMSO. Perform serial dilutions in buffer to create a range of concentrations (e.g., 0.1 nM to 100 µM). Causality: A wide concentration range is essential for accurately determining the IC₅₀ value.
-
-
Assay Procedure:
-
To each well of a 96-well plate, add 160 µL of Tris buffer.
-
Add 10 µL of the desired inhibitor dilution (or DMSO for the uninhibited control).
-
Add 10 µL of the hCA II enzyme solution.
-
Mix and pre-incubate the plate at room temperature for 10 minutes. Causality: Pre-incubation allows the inhibitor to bind to the enzyme and reach equilibrium before the substrate is introduced, ensuring accurate measurement of inhibition.
-
Initiate the reaction by adding 20 µL of the 4-NPA substrate solution to each well.
-
Immediately place the plate in a spectrophotometer and measure the increase in absorbance at 400 nm every 30 seconds for 5-10 minutes at 25°C.
-
-
Data Analysis:
-
Calculate the initial reaction rate (V) for each concentration from the linear portion of the absorbance vs. time plot.
-
Determine the percentage of inhibition for each concentration using the formula: % Inhibition = [1 - (V_inhibited / V_control)] * 100.
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve (sigmoidal model) to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
-
Data Presentation: Summarizing CA Inhibition Data
Quantitative data should be organized for clear comparison.
| Compound ID | R-Group | hCA I (IC₅₀, nM) | hCA II (IC₅₀, nM)[7][8] | hCA IX (IC₅₀, nM)[7] | Selectivity Index (hCA I / hCA II) |
| T2S-001 | -CH₃ | 7850 | 8.5 | 15.2 | 923.5 |
| T2S-002 | -Cl | 6520 | 5.4 | 9.8 | 1207.4 |
| T2S-003 | -Ph | 4300 | 2.2 | 5.4 | 1954.5 |
| Acetazolamide | (Standard) | 250 | 12.0 | 25.0 | 20.8 |
Part 2: Secondary Screening: Evaluating Anticancer Activity
Scientific Rationale
Given the role of hCA IX and XII in cancer, potent inhibitors from the primary screen are strong candidates for anticancer agents.[10][11] However, thiophene-sulfonamides may also exert cytotoxic effects through other mechanisms.[3] Therefore, a direct assessment of their effect on cancer cell viability is a critical secondary step. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a robust, colorimetric method for this purpose.[12]
Workflow for Preliminary Anticancer Evaluation
Caption: A logical workflow for the in vitro evaluation of anticancer potential.
Experimental Protocol: MTT Cytotoxicity Assay
Principle: The yellow MTT tetrazolium salt is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells. This allows for the quantification of cytotoxicity.
Materials:
-
Human cancer cell line (e.g., MCF-7 breast cancer) and a normal cell line (e.g., HDF human dermal fibroblasts)[13]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Test Compounds and Doxorubicin (positive control)
-
96-well cell culture plates
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize, count, and dilute cells in complete medium to a density of 5,000-10,000 cells/100 µL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours (37°C, 5% CO₂). Causality: This allows cells to adhere and enter a logarithmic growth phase, ensuring they are healthy and responsive to treatment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds and doxorubicin in the complete medium.
-
After 24 hours, remove the old medium from the plates and add 100 µL of the medium containing the various compound concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO) and a no-cell blank.
-
Incubate the plates for 48-72 hours. Causality: This duration is typically sufficient to observe significant effects on cell proliferation and viability.
-
-
MTT Addition and Solubilization:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for another 3-4 hours. Causality: This allows sufficient time for viable cells to convert MTT into formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the formula: % Viability = [(Abs_treated - Abs_blank) / (Abs_control - Abs_blank)] * 100.
-
Plot % Viability against the logarithm of compound concentration and determine the IC₅₀ value.
-
Data Presentation: Summarizing Cytotoxicity Data
| Compound ID | MCF-7 (IC₅₀, µM)[3][14] | A549 (IC₅₀, µM)[13] | HDF (Normal) (IC₅₀, µM)[13] | Selectivity Index (HDF / MCF-7) |
| T2S-002 | 9.8 | 12.5 | >100 | >10.2 |
| T2S-003 | 5.4 | 7.1 | 85.3 | 15.8 |
| Doxorubicin | 0.8 | 1.1 | 2.5 | 3.1 |
Part 3: Tertiary Screening: Antimicrobial Activity
Scientific Rationale
The sulfonamide class of drugs historically includes potent antibacterial agents that act by inhibiting dihydropteroate synthase, an essential enzyme in the bacterial folic acid synthesis pathway.[15] Furthermore, the thiophene nucleus itself is present in many compounds with reported antimicrobial activity.[4][16] A preliminary screen for antibacterial effects is therefore a logical extension of the evaluation. The standard method is to determine the Minimum Inhibitory Concentration (MIC) using a broth microdilution assay.[17][18]
Experimental Protocol: Broth Microdilution for MIC Determination
Principle: The MIC is the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism after overnight incubation.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Test Compounds and Ciprofloxacin (positive control)
-
96-well microtiter plates
Step-by-Step Methodology:
-
Inoculum Preparation:
-
Culture bacteria in MHB overnight at 37°C.
-
Dilute the culture to match the 0.5 McFarland turbidity standard.
-
Further dilute this suspension so that the final inoculum in each well will be approximately 5 x 10⁵ CFU/mL. Causality: A standardized inoculum is critical for inter-assay reproducibility and comparability to established standards.
-
-
Plate Preparation:
-
Add 50 µL of sterile MHB to wells 2 through 12 of a 96-well plate.
-
Prepare a 2X working stock of each test compound in MHB. Add 100 µL of this stock to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) receive no compound.
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. Well 12 receives 50 µL of sterile broth only.
-
The final volume in each well is 100 µL.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Data Presentation: Summarizing MIC Data
| Compound ID | S. aureus (MIC, µg/mL)[19] | E. coli (MIC, µg/mL)[17][19] |
| T2S-004 | 16 | 64 |
| T2S-005 | >128 | >128 |
| Ciprofloxacin | 0.25 | 0.06 |
Conclusion and Future Directions
This structured, three-tiered approach provides a robust framework for the preliminary biological evaluation of novel thiophene-2-sulfonamide derivatives. By starting with the most probable target (carbonic anhydrases) and progressing through key therapeutic areas like oncology and infectious diseases, researchers can efficiently identify promising lead compounds.
Positive hits from this preliminary screen warrant advancement to more complex studies, including:
-
Mechanism of Action Deconvolution: For anticancer hits, this includes cell cycle analysis, apoptosis induction assays, and Western blotting for key signaling proteins.[10]
-
Broad-Spectrum Activity: Testing against a wider panel of CA isoforms, cancer cell lines, or microbial strains.
-
In Vivo Efficacy: Evaluation in relevant animal models (e.g., ocular hypertension models for glaucoma, tumor xenograft models for cancer).[9]
-
ADMET Profiling: In vitro and in silico assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties to gauge drug-likeness.
By adhering to this logical and scientifically-grounded evaluation cascade, drug discovery programs can maximize their efficiency and increase the probability of translating a promising chemical scaffold into a clinically valuable therapeutic agent.
References
-
Silverman, R. B., & Holladay, M. W. (2014). The Organic Chemistry of Drug Design and Drug Action. Academic Press. [Link]
-
Supuran, C. T. (2017). Carbonic anhydrases: from biomedical applications of the inhibitors and activators to biotechnological applications for CO2 capture. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 249-273. [Link]
-
Alterio, V., Di Fiore, A., D'Ambrosio, K., Supuran, C. T., & De Simone, G. (2012). Multiple binding modes of inhibitors to carbonic anhydrases: how to design specific drugs for the 15 human isoforms. Chemical Reviews, 112(8), 4421-4468. [Link]
-
Ghorab, M. M., Ragab, F. A., Heiba, H. I., & Youssef, H. A. (2010). Synthesis of novel thiophene and sulfonamide derivatives of expected anticancer and antimicrobial activity. Acta Pharmaceutica, 60(3), 249-259. [Link]
-
Ponticello, G. S., Freedman, M. B., Habecker, C. N., Holloway, M. K., Hoffman, J. M., Smith, S. K., ... & Sugrue, M. F. (1991). Topically active carbonic anhydrase inhibitors. 2. Benzo[b]thiophenesulfonamide derivatives with ocular hypotensive activity. Journal of Medicinal Chemistry, 34(7), 2035-2043. [Link]
-
Clinical and Laboratory Standards Institute. (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11. Wayne, PA: Clinical and Laboratory Standards Institute. [Link]
-
Ghorab, M. M., Bashandy, M. S., & Alsaid, M. S. (2014). Novel thiophene derivatives with sulfonamide, isoxazole, benzothiazole, quinoline and anthracene moieties as potential anticancer agents. Acta Pharmaceutica, 64(4), 395-409. [Link]
-
Al-Said, M. S., Ghorab, M. M., & Al-Qasoumi, S. I. (2011). Synthesis and in vitro anticancer evaluation of some novel hexahydroquinoline derivatives having a benzenesulfonamide moiety. European Journal of Medicinal Chemistry, 46(9), 4223-4229. [Link]
-
Akocak, S., Bonardi, A., Bua, S., Kocyigit, U. M., Taslimi, P., Gulcin, I., ... & Supuran, C. T. (2020). Evaluation of some thiophene-based sulfonamides as potent inhibitors of carbonic anhydrase I and II isoenzymes isolated from human erythrocytes by kinetic and molecular modelling studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1476-1485. [Link]
-
Rauf, A., Ahmed, S., Khan, A., Shah, S. U. A., Rehman, A. U., Uddin, G., ... & Al-Harrasi, A. (2024). Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses. RSC Advances, 14(47), 35047-35063. [Link]
-
Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. [Link]
-
Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175. [Link]
-
El-Sayed, M. A. A., Abdel-Aziz, S. A., Abdel-Aziz, N. I., El-Azab, A. S., & El-Tahir, K. E. H. (2013). Antimicrobial evaluation of some novel thienopyrimidine derivatives. Molecules, 18(8), 9003-9019. [Link]
-
Akgul, O., Can, Ö. D., Ozkay, Y., & Kaplancikli, Z. A. (2023). New sulfonamide derivatives based on 1,2,3-triazoles: synthesis, in vitro biological activities and in silico studies. Journal of Molecular Structure, 1282, 135205. [Link]
-
Defoirdt, T. (2021). Thiophenesulfonamides are specific inhibitors of quorum sensing in pathogenic Vibrios. Communications Biology, 4(1), 464. [Link]
-
Roman, G. (2022). Thiophene‐containing compounds with antimicrobial activity. Archiv der Pharmazie, 355(6), 2100462. [Link]
-
Miró-Canturri, A., Llopis-Molina, S., Torrens, G., Castillo-Vera, J., Royo, S., & Alberdi-Vila, E. (2023). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology, 14, 1243729. [Link]
-
Shah, R., & Verma, P. K. (2018). Therapeutic importance of synthetic thiophene. Chemistry Central Journal, 12(1), 1-18. [Link]
-
Sköld, O. (2000). Sulfonamide resistance: mechanisms and trends. Drug Resistance Updates, 3(3), 155-160. [Link]
-
Sławiński, J., Szafrański, K., & Żołnowska, B. (2013). Synthesis and anticancer activity of thiosubstituted purines. Molecules, 18(5), 5855-5873. [Link]
-
Angeli, A., Tan, N. E. S., Cetin, G., & Supuran, C. T. (2023). Building upon the success of SLC-0111, researchers have developed various analogs to enhance selectivity and potency against tumor-associated carbonic anhydrase (CA) isoforms. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 220-235. [Link]
-
Patel, R. V., & Mistry, B. D. (2018). Synthesis and Biological Evaluation of Thiophene and Its Derivatives. In Thiophenes: Synthesis, Applications and Emerging Technologies. Nova Science Publishers. [Link]
-
Liu, X., Pan, L., Wang, M., Chen, Z., & Song, B. (2019). Biological activity evaluation and action mechanism of chalcone derivatives containing thiophene sulfonate. RSC advances, 9(44), 25687-25696. [Link]
-
Zhang, Y., Wang, Y., & Li, J. (2015). Synthesis and Antitumor Activity of Isopimaric Thiophene Sulfonamides Derivatives. Chinese Journal of Organic Chemistry, 35(5), 1133-1138. [Link]
-
El-Gazzar, M. G., Mahmoud, K., & Nawwar, G. A. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Journal of Molecular Structure, 1274, 134493. [Link]
-
Liu, X., Pan, L., Wang, M., Chen, Z., & Song, B. (2019). Synthesis, antibacterial, antiviral activities and action mechanism of chalcone derivatives containing thiophene sulfonate. RSC Advances, 9(44), 25687-25696. [Link]
-
Verma, A., & Joshi, S. (2022). Synthesis of thiophenes having the biologically active sulfonamide and other heterocyclic moieties. In Thiophene. IntechOpen. [Link]
Sources
- 1. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-substituted thiophene- and furan-2-sulfonamides as topical carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel thiophene derivatives with sulfonamide, isoxazole, benzothiazole, quinoline and anthracene moieties as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thiophene-containing compounds with antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-Substituted-(1,2,3-triazol-4-yl)thiophene-2-sulfonamides strongly inhibit human carbonic anhydrases I, II, IX and XII: solution and X-ray crystallographic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of some thiophene-based sulfonamides as potent inhibitors of carbonic anhydrase I and II isoenzymes isolated from human erythrocytes by kinetic and molecular modelling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Topically active carbonic anhydrase inhibitors. 2. Benzo[b]thiophenesulfonamide derivatives with ocular hypotensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and anticancer activity of thiosubstituted purines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. New sulfonamide derivatives based on 1,2,3-triazoles: synthesis, in vitro biological activities and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [PDF] Novel thiophene derivatives with sulfonamide, isoxazole, benzothiazole, quinoline and anthracene moieties as potential anticancer agents | Semantic Scholar [semanticscholar.org]
- 15. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 17. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
physicochemical characterization of 3-(2,5,5-trimethyl-1,3-dioxan-2-yl)thiophene-2-sulfonamide
An In-Depth Technical Guide to the Physicochemical Characterization of Novel Thiophene-2-Sulfonamides: A Case Study of 3-(2,5,5-trimethyl-1,3-dioxan-2-yl)thiophene-2-sulfonamide
Introduction
The compound this compound represents a novel chemical entity within the broader class of thiophene-2-sulfonamides. This structural class is of significant interest in medicinal chemistry, primarily due to the sulfonamide moiety's ability to act as a zinc-binding group, a key feature for inhibiting metalloenzymes. Specifically, aromatic and heteroaromatic sulfonamides are cornerstone pharmacophores for targeting carbonic anhydrases (CAs), a family of enzymes implicated in various pathologies including glaucoma, epilepsy, and cancer.
The journey of a novel compound from a laboratory curiosity to a potential therapeutic agent is critically dependent on a thorough understanding of its fundamental physicochemical properties. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its bioavailability and efficacy. This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive framework for the systematic physicochemical characterization of this novel thiophene sulfonamide. We will move beyond rote protocol recitation to emphasize the causal links between experimental choices, the data generated, and their implications for drug development.
This document serves as a self-validating system, wherein each analytical step provides the necessary foundation for the next, ensuring data integrity and a holistic understanding of the molecule's behavior.
Part 1: Structural Elucidation and Purity Assessment
Before any biological or advanced physicochemical evaluation, the absolute identity and purity of the newly synthesized compound must be unequivocally established. This foundational stage prevents the misinterpretation of data resulting from impurities or structural misassignment.
Mass Spectrometry (MS) for Molecular Formula Confirmation
Expertise & Experience: High-Resolution Mass Spectrometry (HRMS) is the gold standard for confirming the elemental composition of a new molecule. Unlike nominal mass measurements, HRMS provides mass accuracy within a few parts per million (ppm), drastically narrowing the list of possible molecular formulas to, ideally, a single correct one. For a molecule like ours, which contains nitrogen and sulfur, Electrospray Ionization (ESI) is a preferred technique due to its soft ionization nature, which typically preserves the molecular ion ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode).
Experimental Protocol: HRMS via ESI-TOF
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in HPLC-grade methanol or acetonitrile. Dilute this solution 1:100 with the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive mode).
-
Instrumentation: Utilize a Time-of-Flight (TOF) mass spectrometer equipped with an ESI source.
-
Infusion: Infuse the sample directly into the source at a flow rate of 5-10 µL/min.
-
Data Acquisition: Acquire data in both positive and negative ion modes to maximize the chances of observing a strong molecular ion signal. Scan a mass range appropriate for the expected molecular weight (C₁₁H₁₇NO₄S₂; Expected MW: 291.06).
-
Analysis: Compare the measured accurate mass of the most abundant ion (e.g., [M+H]⁺) to the theoretical mass calculated from the elemental formula. A mass error of < 5 ppm provides high confidence in the assigned formula.
Nuclear Magnetic Resonance (NMR) for Structural Verification
Expertise & Experience: While HRMS confirms the 'what' (elemental formula), NMR spectroscopy reveals the 'how' (the specific arrangement and connectivity of those atoms). For our target compound, ¹H and ¹³C NMR are indispensable. The ¹H NMR will show characteristic signals for the thiophene proton, the sulfonamide protons (which may be exchangeable with D₂O), and the distinct signals for the trimethyl and methylene groups of the dioxane ring. ¹³C NMR will confirm the number of unique carbon environments.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for sulfonamides as it helps in observing the exchangeable N-H protons.
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire a standard proton spectrum. Key signals to verify include:
-
A singlet for the C4-H on the thiophene ring.
-
A broad singlet for the -SO₂NH₂ protons.
-
Singlets for the two gem-dimethyl groups (C5 of dioxane).
-
A singlet for the C2-methyl group of the dioxane.
-
A singlet for the two methylene groups (C4/C6 of dioxane).
-
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum to observe all carbon signals.
-
Data Analysis: Correlate the observed chemical shifts, integration values (for ¹H), and coupling patterns with the proposed structure. 2D NMR techniques like COSY and HSQC can be employed if the 1D spectra are ambiguous.
Chromatographic Purity Assessment via HPLC
Expertise & Experience: All subsequent experiments rely on the purity of the sample. HPLC with UV detection is the workhorse method for this determination. The goal is to develop a method that can separate the main peak from any potential starting materials, by-products, or degradation products. A purity level of >95% is typically required for in-vitro assays and further characterization.
Experimental Protocol: Reverse-Phase HPLC Method Development
-
Instrumentation: An HPLC system with a UV-Vis detector and a C18 stationary phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Acetonitrile.
-
-
Method Development:
-
Start with a broad gradient (e.g., 5% to 95% B over 20 minutes) to elute all components.
-
Monitor at a wavelength where the compound has strong absorbance (e.g., 254 nm or a wavelength determined from a UV scan).
-
Optimize the gradient to achieve good resolution around the main peak.
-
-
Quantification: Integrate the peak areas. Purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100%.
Caption: High-Performance Liquid Chromatography (HPLC) workflow for purity assessment.
Part 2: Key Physicochemical Properties for Drug Development
With structure and purity confirmed, we now investigate the properties that predict the compound's behavior in a physiological environment.
Aqueous Solubility
Expertise & Experience: Poor aqueous solubility is a primary reason for the failure of drug candidates. We must determine the thermodynamic solubility, which represents the true equilibrium concentration of the compound in a saturated solution. The shake-flask method, though labor-intensive, remains the most reliable method for this.
Experimental Protocol: Equilibrium Shake-Flask Solubility
-
Medium: Use phosphate-buffered saline (PBS) at pH 7.4 to mimic physiological conditions.
-
Sample Preparation: Add an excess amount of the solid compound to a known volume of PBS in a glass vial. The excess solid is crucial to ensure equilibrium is reached from a saturated state.
-
Equilibration: Agitate the vials in a shaking incubator at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours. A 24-hour time point is generally sufficient for many compounds, but a 48-hour point confirms that equilibrium has been reached.
-
Phase Separation: Centrifuge or filter the samples (using a low-binding filter, e.g., PVDF) to separate the undissolved solid from the saturated solution.
-
Quantification: Analyze the concentration of the compound in the clear supernatant using the previously developed and validated HPLC-UV method. A calibration curve must be prepared.
-
Result: Express solubility in units of µg/mL or µM.
Acidity Constant (pKa)
Expertise & Experience: The pKa is the pH at which a molecule is 50% ionized and 50% neutral. For our compound, the sulfonamide (-SO₂NH₂) group is acidic. Its pKa will dictate the compound's charge state across the pH range of the gastrointestinal tract and in the bloodstream, profoundly affecting its solubility, permeability, and target binding. Potentiometric titration is a robust method for this determination.
Experimental Protocol: Potentiometric Titration
-
Sample Preparation: Prepare a solution of the compound (e.g., 1-5 mM) in a mixed solvent system (e.g., methanol/water) if aqueous solubility is low. Add a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.
-
Instrumentation: Use an automated titrator with a calibrated pH electrode.
-
Titration: Titrate the sample with a standardized base (e.g., 0.1 M KOH) while recording the pH after each addition of titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the first derivative of the titration curve, where the inflection point corresponds to the equivalence point. Specialized software is used to calculate the precise pKa value.
Lipophilicity (Log P and Log D)
Expertise & Experience: Lipophilicity, the affinity of a compound for a lipid-like environment, is a critical determinant of membrane permeability and metabolic clearance. It is measured as the partition coefficient (Log P) between n-octanol and water. However, for an ionizable molecule like our sulfonamide, the distribution coefficient (Log D) at a specific pH is more physiologically relevant.
Experimental Protocol: Shake-Flask Log D at pH 7.4
-
Pre-saturation: Shake equal volumes of n-octanol and PBS (pH 7.4) together overnight to ensure mutual saturation of the phases. Separate the layers.
-
Sample Preparation: Prepare a stock solution of the compound in the aqueous phase (PBS).
-
Partitioning: Add a known volume of the stock solution to an equal volume of the pre-saturated n-octanol in a vial.
-
Equilibration: Shake the vial vigorously for 1-3 hours to allow the compound to partition between the two phases.
-
Phase Separation: Centrifuge the vial to ensure a clean separation of the octanol and aqueous layers.
-
Quantification: Carefully remove an aliquot from the aqueous phase and measure the compound's concentration using the HPLC-UV method.
-
Calculation: The concentration in the octanol phase is determined by difference from the initial concentration. Log D is calculated as: Log D = log₁₀ ( [Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ )
An In-Depth Technical Guide to the Hypothesized Mechanism of Action of 3-(2,5,5-trimethyl-1,3-dioxan-2-yl)thiophene-2-sulfonamide as a Carbonic Anhydrase Inhibitor
Abstract
This technical guide delineates the hypothesized mechanism of action for the novel compound, 3-(2,5,5-trimethyl-1,3-dioxan-2-yl)thiophene-2-sulfonamide. Based on a comprehensive analysis of its structural motifs, we propose that this compound functions as a potent inhibitor of carbonic anhydrases (CAs), a family of metalloenzymes crucial in various physiological and pathological processes. This document provides a detailed exploration of the scientific rationale behind this hypothesis, the potential isoform selectivity, and a rigorous experimental framework for its validation. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel therapeutic agents.
Introduction: Deconstructing the Molecule
The compound this compound is a novel chemical entity for which no public data on its biological activity currently exists. However, a systematic deconstruction of its chemical structure into its constituent pharmacophores provides a strong basis for a well-founded mechanistic hypothesis. The molecule comprises two key moieties:
-
Thiophene-2-sulfonamide Scaffold: This is a well-established and privileged pharmacophore in medicinal chemistry, renowned for its potent inhibition of carbonic anhydrases.[1][2] The sulfonamide group (-SO₂NH₂) is the critical zinc-binding group that anchors these inhibitors to the catalytic zinc ion in the active site of CA enzymes.[1][3] The thiophene ring serves as a versatile scaffold that can be substituted to modulate the physicochemical properties and isoform selectivity of the inhibitor.[4][5]
-
3-(2,5,5-trimethyl-1,3-dioxan-2-yl) Substituent: This bulky and lipophilic group at the 3-position of the thiophene ring is hypothesized to be a key determinant of the compound's inhibitory profile. Its size, shape, and lipophilicity will likely govern its interactions with the hydrophobic and hydrophilic subpockets of the CA active site, thereby influencing both potency and isoform selectivity. While 1,3-dioxane rings are present in various biologically active compounds, their specific role in this context is yet to be determined.[6][7][8][9]
Based on this structural analysis, the central hypothesis of this guide is that This compound acts as a direct inhibitor of carbonic anhydrases.
The Proposed Mechanism of Action: Inhibition of Carbonic Anhydrase
Carbonic anhydrases are a family of ubiquitous zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton: CO₂ + H₂O ⇌ HCO₃⁻ + H⁺.[1] This reaction is fundamental to numerous physiological processes, including pH regulation, ion transport, and biosynthesis. Dysregulation of CA activity is implicated in a range of diseases such as glaucoma, epilepsy, and cancer.[2]
The proposed mechanism of inhibition for this compound follows the classical pathway for sulfonamide-based CA inhibitors:
-
Coordination to the Catalytic Zinc Ion: The deprotonated sulfonamide nitrogen atom is predicted to coordinate directly to the tetrahedrally coordinated Zn²⁺ ion at the bottom of the enzyme's active site. This interaction displaces the zinc-bound water molecule (or hydroxide ion), which is essential for the catalytic cycle, thereby halting the hydration of carbon dioxide.[3]
-
Hydrogen Bonding Network: The sulfonamide group is also expected to form a network of hydrogen bonds with the side chain of a conserved threonine residue (Thr199 in hCA II) and the backbone amide of another (Gln92 in hCA II), further stabilizing the inhibitor-enzyme complex.[3][5]
-
Interactions with the Active Site Cavity: The thiophene ring and the novel trimethyl-1,3-dioxane substituent will extend into the active site cavity, which is lined with a variety of hydrophobic and hydrophilic amino acid residues. The specific interactions of these moieties will be crucial in determining the overall binding affinity and, importantly, the selectivity for different CA isoforms. The bulky trimethyl-1,3-dioxane group may occupy a specific subpocket, potentially leading to high affinity and selectivity for a particular CA isoform.
A diagrammatic representation of this proposed binding mode is presented below:
Caption: Proposed binding mode of the inhibitor within the carbonic anhydrase active site.
Experimental Validation of the Hypothesized Mechanism
A multi-faceted experimental approach is required to rigorously test the hypothesis that this compound is a carbonic anhydrase inhibitor. The following sections outline the key experimental workflows.
In Vitro Carbonic Anhydrase Inhibition Assay
The primary validation will involve direct measurement of the compound's ability to inhibit the enzymatic activity of various human (h) CA isoforms.
Protocol: Stopped-Flow CO₂ Hydration Assay
This is the gold-standard method for measuring CA activity.
-
Reagents and Buffers:
-
Purified recombinant hCA isoforms (e.g., hCA I, II, IX, XII).
-
CO₂-saturated water.
-
Buffer solution (e.g., 20 mM HEPES or MOPS, pH 7.4, containing a pH indicator like p-nitrophenol).
-
The test compound dissolved in a suitable solvent (e.g., DMSO).
-
-
Instrumentation: Stopped-flow spectrophotometer.
-
Procedure:
-
Equilibrate the buffer and CO₂-saturated water to a constant temperature (e.g., 25°C).
-
In one syringe of the stopped-flow instrument, load the buffer containing the hCA enzyme and varying concentrations of the test compound.
-
In the second syringe, load the CO₂-saturated water.
-
Rapidly mix the contents of the two syringes. The hydration of CO₂ will cause a change in pH, which is monitored by the change in absorbance of the pH indicator.
-
Record the initial rate of the reaction.
-
Calculate the percentage of inhibition at each compound concentration relative to a control with no inhibitor.
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.
-
Data Presentation:
| hCA Isoform | IC₅₀ (nM) of Test Compound | IC₅₀ (nM) of Acetazolamide (Control) |
| hCA I | Experimental Value | Known Value |
| hCA II | Experimental Value | Known Value |
| hCA IX | Experimental Value | Known Value |
| hCA XII | Experimental Value | Known Value |
Determination of Inhibition Kinetics and Binding Affinity (Kᵢ)
To further characterize the inhibition, the inhibition constant (Kᵢ) and the mode of inhibition (e.g., competitive, non-competitive) should be determined.
Protocol: Michaelis-Menten Kinetics with a Dixon Plot or Cheng-Prusoff Equation
-
Procedure:
-
Perform the stopped-flow CO₂ hydration assay as described above, but with varying concentrations of both the substrate (CO₂) and the inhibitor.
-
Measure the initial reaction rates at each combination of substrate and inhibitor concentration.
-
Plot the data using a Dixon plot (1/velocity vs. inhibitor concentration at different fixed substrate concentrations) to determine the Kᵢ and the mode of inhibition.
-
Alternatively, if the inhibition is competitive, the Kᵢ can be calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S] is the substrate concentration and Kₘ is the Michaelis constant.
-
Data Presentation:
| hCA Isoform | Kᵢ (nM) | Mode of Inhibition |
| hCA I | Experimental Value | e.g., Competitive |
| hCA II | Experimental Value | e.g., Competitive |
| hCA IX | Experimental Value | e.g., Competitive |
| hCA XII | Experimental Value | e.g., Competitive |
Computational Modeling: Molecular Docking
Molecular docking studies will provide a theoretical model of how the compound binds to the active site of different CA isoforms, helping to rationalize the experimental findings.
Workflow: In Silico Molecular Docking
Caption: Workflow for molecular docking studies.
Conclusion
The structural features of this compound strongly suggest a mechanism of action centered on the inhibition of carbonic anhydrases. The well-established zinc-binding properties of the thiophene-2-sulfonamide scaffold, combined with the unique steric and electronic contributions of the trimethyl-1,3-dioxane substituent, present a compelling case for this compound as a potentially potent and isoform-selective CA inhibitor. The comprehensive experimental plan outlined in this guide provides a clear and rigorous pathway for the validation of this hypothesis. The results of these studies will be instrumental in elucidating the pharmacological profile of this novel compound and will guide its future development as a potential therapeutic agent.
References
- Pontliana, M., et al. (2021). 4-substituted thiophene- and furan-2-sulfonamides as topical carbonic anhydrase inhibitors. Journal of Medicinal Chemistry.
- Angeli, A., et al. (2013). Effect of incorporating a thiophene tail in the scaffold of acetazolamide on the inhibition of human carbonic anhydrase isoforms I, II, IX and XII. Bioorganic & Medicinal Chemistry Letters, 23(20), 5646-5649.
- Kishchenko, V., et al. (2021). 5-(Sulfamoyl)thien-2-yl 1,3-oxazole inhibitors of carbonic anhydrase II with hydrophilic periphery. European Journal of Medicinal Chemistry.
- Ghorab, M. M., et al. (2021). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 26(16), 4945.
- Di Cesare Mannelli, L., et al. (2014). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Current Medicinal Chemistry.
- Thiophene and its derivatives have been explored for a wide range of pharmacological activities. RSC Medicinal Chemistry.
- Thiophene sulfonamides have been identified as potent inhibitors of cyclin-dependent protein kinases. Bioorganic & Medicinal Chemistry Letters.
- Lipophilic sulphonamide derivatives of benzo[b]thiophene have shown cytotoxic activity against tumor cell lines. Bioorganic & Medicinal Chemistry.
- Thiophene is a privileged pharmacophore in medicinal chemistry. RSC Medicinal Chemistry.
- Sulfonamide drugs exhibit a range of pharmacological activities, including as anti-carbonic anhydrase agents. Environmental Chemistry Letters.
- Thiophene-2-sulfonamide derivatives have shown inhibitory effects on lactoperoxidase. Drug and Chemical Toxicology.
- 1,3-Dioxolanes have been synthesized and evaluated for antibacterial and antifungal activity. Molecules.
- Substituted thiophene-2-sulfonamides have been patented as carbonic anhydrase inhibitors for the treatment of elevated intraocular pressure.
- 1,3-Dioxane derivatives have been investigated as modulators to overcome multidrug resistance in cancer. Bioorganic & Medicinal Chemistry.
- The synthesis and biological evaluation of new sulfonamide derivatives have been reported.
- Thiophene sulfonamides are versatile building blocks in chemical synthesis. NINGBO INNO PHARMCHEM CO.,LTD..
- The synthesis and biological activity of new 1,3-dioxolanes as potential antibacterial and antifungal compounds have been described. Molecules.
- New 1,3-dioxolane and 1,3-dioxane derivatives have been shown to be effective modulators of multidrug resistance. Bioorganic & Medicinal Chemistry.
- PubChem entry for 1,3-Dioxane. PubChem.
- The synthesis and biological evaluation of hydrazide-based sulfonamides have been reported.
- The synthesis and biological evaluation of heterocyclic derivatives of chalcones have been described.
- Sulfonamide-functionalized pyridine carbothioamides have been evaluated as tubulin-targeting anticancer agents. RSC Medicinal Chemistry.
- Benzo-thieno[3,2-d]pyrimidin-4-one sulphonamide thio-derivatives have been investigated as potential selective cyclooxygenase-2 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
Sources
- 1. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 5-(Sulfamoyl)thien-2-yl 1,3-oxazole inhibitors of carbonic anhydrase II with hydrophilic periphery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-substituted thiophene- and furan-2-sulfonamides as topical carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of incorporating a thiophene tail in the scaffold of acetazolamide on the inhibition of human carbonic anhydrase isoforms I, II, IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
literature review on substituted trimethyl-1,3-dioxan compounds
An In-Depth Technical Guide to Substituted Trimethyl-1,3-Dioxan Compounds for Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile 1,3-Dioxane Scaffold
The 1,3-dioxane ring system, a six-membered heterocycle containing two oxygen atoms at positions 1 and 3, is a cornerstone of modern medicinal chemistry and organic synthesis.[1] Its prevalence stems from its utility as a protective group for carbonyls and 1,3-diols, its presence in numerous natural products, and its role as a rigid scaffold for the precise three-dimensional positioning of functional groups. The introduction of methyl substituents, creating trimethyl-1,3-dioxan derivatives, further refines the scaffold's properties by introducing specific steric and electronic effects that profoundly influence molecular conformation and, consequently, biological activity.
This guide offers a senior application scientist's perspective on the synthesis, conformational analysis, and application of substituted trimethyl-1,3-dioxan compounds. We will move beyond simple procedural descriptions to explore the underlying principles and causal relationships that govern experimental design and interpretation, providing field-proven insights for professionals in drug discovery and development.
Fundamental Principles of 1,3-Dioxane Conformation
The conformational behavior of the 1,3-dioxane ring is the single most critical factor determining its utility as a chemical scaffold. Understanding these principles is paramount for rational drug design.
The Predominant Chair Conformation
Similar to its carbocyclic analog, cyclohexane, the 1,3-dioxane ring predominantly adopts a chair conformation to minimize angle and torsional strain.[2] However, the presence of two C-O bonds, which are shorter than C-C bonds, and the reduced steric requirement of the oxygen lone pairs compared to C-H bonds, introduces key differences. These structural changes lead to a slightly "puckered" chair and alter the energetic landscape of substituent placement. The energy barrier for ring inversion from one chair form to another is also lower than in cyclohexane.
Axial vs. Equatorial Substituents: A Delicate Energetic Balance
In a substituted 1,3-dioxane, the two chair conformers are often not energetically equivalent. The molecule will preferentially adopt the conformation that places bulky substituents in the less sterically hindered equatorial position to avoid unfavorable 1,3-diaxial interactions.[3] However, the energetic penalty for placing a methyl group in an axial position varies depending on its location on the ring due to the asymmetric nature of the heterocycle.
-
C2-Position: An axial substituent at the C2 position experiences significant steric clashes with the axial hydrogens (or other substituents) at C4 and C6. Consequently, substituents at C2 have a very strong preference for the equatorial position.
-
C4/C6-Positions: An axial methyl group at C4 interacts with the axial hydrogen at C2 and the axial hydrogen at C6. The energetic cost is substantial, similar to that in cyclohexane.
-
C5-Position: An axial substituent at C5 interacts primarily with the lone pairs on the adjacent oxygen atoms and the axial hydrogens at C1 and C3 are absent. This results in a significantly smaller energetic penalty for an axial substituent at C5 compared to other positions.
These preferences are not absolute and can be influenced by other factors, such as intramolecular hydrogen bonding or the anomeric effect, where electronegative substituents at C2 may preferentially occupy the axial position.[4]
Caption: Fig 1: Chair-chair interconversion of a substituted 1,3-dioxane.
Synthesis of Substituted Trimethyl-1,3-Dioxans
The synthesis of 1,3-dioxanes is typically straightforward, with the primary method being the acid-catalyzed acetalization or ketalization of a 1,3-diol with an aldehyde or ketone, respectively.[5][6]
General Synthetic Workflow
The core of the synthesis involves the formation of a six-membered ring by reacting the diol and the carbonyl compound. The choice of catalyst and reaction conditions is crucial for achieving high yields and preventing side reactions.
Caption: Fig 2: General workflow for the synthesis of substituted 1,3-dioxanes.
Detailed Experimental Protocol: Synthesis of 4,4,6-trimethyl-2-phenyl-1,3-dioxane
This protocol provides a practical example of the synthesis of a common trimethyl-1,3-dioxan derivative.[7] The causality behind the choices is key: toluene is used as the solvent to allow for azeotropic removal of water via a Dean-Stark trap, which drives the equilibrium towards the product. p-Toluenesulfonic acid (p-TsOH) is a cost-effective and efficient acid catalyst.
Materials:
-
2-Methyl-2,4-pentanediol (1.0 eq)
-
Benzaldehyde (1.0 eq)
-
p-Toluenesulfonic acid monohydrate (p-TsOH) (0.01 eq)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 2-methyl-2,4-pentanediol, benzaldehyde, and toluene.
-
Add the catalytic amount of p-TsOH to the mixture.
-
Heat the reaction mixture to reflux. Water will begin to collect in the Dean-Stark trap.
-
Continue refluxing until no more water is collected, indicating the reaction is complete (typically 2-4 hours).
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
The resulting crude product can be purified by vacuum distillation to yield the pure 4,4,6-trimethyl-2-phenyl-1,3-dioxane.
Characterization and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the stereochemistry and conformational preferences of substituted 1,3-dioxans.[2][8]
¹H NMR Spectroscopy
Proton NMR provides a wealth of information. The chemical shifts of ring protons are highly dependent on their environment (axial vs. equatorial). Axial protons are typically shielded (appear at a lower ppm) compared to their equatorial counterparts. More importantly, the vicinal coupling constants (³J) between adjacent protons are directly related to the dihedral angle between them, as described by the Karplus equation. This allows for the unambiguous assignment of substituent orientation. For example, a large coupling constant (10-13 Hz) between two protons on adjacent carbons is indicative of an anti-periplanar (180°) relationship, which is characteristic of a trans-diaxial arrangement.
¹³C NMR Spectroscopy
Carbon NMR is also highly sensitive to the stereochemical environment. The chemical shift of a carbon atom is influenced by steric compression. For instance, an axial methyl group will experience a gamma-gauche effect, causing its carbon signal, as well as the signals of the ring carbons at the gamma position, to be shielded (shifted upfield to a lower ppm) compared to an equatorial methyl group.[9] This provides a complementary and often definitive method for conformational assignment.
Protocol: Conformational Analysis via NMR
This protocol outlines a self-validating system for determining the conformational equilibrium of a substituted trimethyl-1,3-dioxan.
-
Sample Preparation: Prepare a solution of the purified 1,3-dioxane in a suitable deuterated solvent (e.g., CDCl₃, Benzene-d₆).
-
Acquire High-Resolution Spectra: Obtain high-resolution ¹H and ¹³C NMR spectra. Additionally, 2D NMR experiments like COSY (to establish proton-proton correlations) and HSQC/HMBC (to correlate protons with carbons) are essential for unambiguous signal assignment.
-
Analyze Coupling Constants (¹H NMR): Carefully measure the vicinal coupling constants for the ring protons. Use these values to determine the dihedral angles and confirm the chair conformation and the orientation of substituents.
-
Analyze Chemical Shifts (¹³C NMR): Compare the chemical shifts of the methyl and ring carbons to established literature values and substituent effect models to confirm the assignments made from ¹H NMR data.[9]
-
Variable Temperature (VT) NMR (Optional): For flexible systems or to study the energetics of ring flipping, acquire spectra at different temperatures. Changes in the spectra can provide information on the thermodynamic parameters (ΔG°, ΔH°, ΔS°) of the conformational equilibrium.
-
Computational Modeling (Validation): Perform quantum-chemical calculations (e.g., using DFT methods) to model the different possible conformers (chair, twist-boat).[8] Comparing the calculated energies and NMR parameters with the experimental data provides a powerful validation of the proposed conformation.
Applications in Drug Discovery and Development
The rigid, well-defined geometry of the trimethyl-1,3-dioxane scaffold makes it an attractive platform for designing molecules that can interact with biological targets with high specificity.
A Scaffold for Diverse Biological Activities
Researchers have successfully incorporated the 1,3-dioxane motif into a wide range of biologically active molecules. Its synthetic tractability allows for the creation of large libraries of compounds for screening.
| Compound Class | Biological Target/Activity | Therapeutic Area | Reference |
| Phenyl-substituted 1,3-dioxanes | P-glycoprotein (p-gp) modulation | Oncology (Multidrug Resistance) | [10][11] |
| Aminobutyl-substituted 1,3-dioxanes | σ1 and NMDA receptors | Neurology (Neuroprotection, Analgesia) | [5] |
| Aminoethyl-substituted 1,3-dioxanes | 5-HT1A receptor agonism | Neurology (Anxiolytic, Antidepressant) | [1] |
| 1,3-Dioxan-4-one derivatives | Cytotoxic effects | Oncology, Infectious Disease | [12] |
| Dioxolane-based ligands (related class) | α1-adrenoceptor antagonism | Cardiovascular | [13] |
Case Study: Modulators of Multidrug Resistance
A major challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often caused by the overexpression of efflux pumps like P-glycoprotein (p-gp).[10] Scientists have synthesized series of 1,3-dioxane derivatives and tested their ability to inhibit p-gp.[10][11] The rationale is that the 1,3-dioxane core acts as a rigid scaffold to orient lipophilic and basic moieties in a way that mimics known p-gp substrates or inhibitors, allowing the compounds to competitively block the pump and restore the efficacy of chemotherapeutic agents in resistant cancer cells.[10]
Conclusion
Substituted trimethyl-1,3-dioxan compounds represent a mature yet continually evolving class of molecules. Their well-understood conformational behavior provides a reliable foundation for the rational design of new chemical entities. For researchers in drug development, the 1,3-dioxane scaffold is not merely a protecting group but a powerful tool for creating structurally precise and potent therapeutic agents. A thorough grasp of the principles governing their synthesis and stereochemistry is essential for unlocking their full potential in the ongoing quest for novel medicines.
References
- BenchChem. (n.d.). Application Notes and Protocols for 1,3-Dioxan-4-one Derivatives in Medicinal Chemistry.
- BenchChem. (n.d.). Conformational Analysis of Substituted 1,3-Dioxanes: An In-depth Technical Guide.
- Salvatella, L., et al. (n.d.). Conformational Analysis of 5-Substituted 1,3-Dioxanes. 7. Effect of Lithium Bromide Addition,1. The Journal of Organic Chemistry - ACS Publications.
- Salvatella, L., et al. (n.d.). Conformational Analysis of 5-Substituted 1,3-Dioxanes. 7. Effect of Lithium Bromide Addition,1. The Journal of Organic Chemistry - ACS Publications.
- ResearchGate. (2025). Conformational analysis of 5-substituted 1,3-dioxanes.
- Eliel, E. L., & Knoeber, M. C. (1968). Conformational analysis. XVI. 1,3-Dioxanes. Journal of the American Chemical Society.
- Schmidt, M., et al. (2007). New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance. PubMed.
- Schmidt, M. (2007). New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance. ResearchGate.
- Brasili, L., et al. (n.d.). 1,3-Dioxolane-Based Ligands as a Novel Class of α1-Adrenoceptor Antagonists. Journal of Medicinal Chemistry - ACS Publications.
- Pihlaja, K., & Tenhosaari, A. (n.d.). Synthesis and stereochemistry of some multi methylsubstituted 1,3-dioxanes. ResearchGate.
- ChemicalBook. (n.d.). 4,4,6-trimethyl-2-phenyl-1,3-dioxane synthesis.
- NINGBO INNO PHARMCHEM CO., LTD. (n.d.). The Versatility of 2,5,5-trimethyl-1,3-dioxane Derivatives in Modern Chemical Synthesis.
- Wiese, M., et al. (n.d.). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. MDPI.
- ResearchGate. (n.d.). Optimized structure of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid.
- Google Patents. (n.d.). Process for the preparation of 1,3-dioxane compounds.
- ResearchGate. (n.d.). Synthesis and Stereochemistry of Some New 1,3-Oxathiane Derivatives.
- ResearchGate. (2025). Synthesis of 1,3-dioxolanes from substituted benzaldehydes of the vanillin series.
- Garmendia, M., et al. (n.d.). Syntheses and crystal structures of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid and 2,2,5-trimethyl-1,3-dioxane-5-carboxylic anhydride. ResearchGate.
- Şahin, Y., et al. (n.d.). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. PMC - NIH.
- Science of Synthesis. (n.d.). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals.
- Smith, M. B., & March, J. (n.d.). Stereochemistry.
- ResearchGate. (n.d.). 1,3-Dioxane as a scaffold for potent and selective 5-HT1AR agonist with in-vivo anxiolytic, anti-depressant and anti-nociceptive activity.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 182.160.97.198:8080 [182.160.97.198:8080]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. EP0866065A1 - Process for the preparation of 1,3-dioxane compounds - Google Patents [patents.google.com]
- 7. 4,4,6-trimethyl-2-phenyl-1,3-dioxane synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
Unlocking Therapeutic Potential: A Technical Guide to the Pharmacophore of 3-(2,5,5-trimethyl-1,3-dioxan-2-yl)thiophene-2-sulfonamide
Introduction: The Significance of Pharmacophore Elucidation
In the landscape of modern drug discovery, the precise understanding of a molecule's interaction with its biological target is paramount. The concept of a pharmacophore, defined by the IUPAC as "the ensemble of steric and electronic features that is necessary to ensure the optimal supra-molecular interactions with a specific biological target structure and to trigger (or to block) its biological response," serves as the cornerstone of rational drug design[1]. This guide provides an in-depth technical exploration of the pharmacophore of 3-(2,5,5-trimethyl-1,3-dioxan-2-yl)thiophene-2-sulfonamide, a molecule identified as a potent carbonic anhydrase inhibitor[2].
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that play a crucial role in physiological processes such as pH homeostasis and CO2 transport. Their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer[3][4]. The subject molecule, belonging to the thiophene sulfonamide class, represents a promising scaffold for the development of novel CA inhibitors[5][6]. Elucidating its pharmacophore is a critical step in optimizing its activity, selectivity, and pharmacokinetic properties.
This document will detail the methodologies, both computational and experimental, for defining the key chemical features of this compound that are essential for its inhibitory activity against carbonic anhydrase. We will delve into the causality behind the chosen strategies, providing a framework for researchers and drug development professionals to apply these principles in their own investigations.
I. Foundational Analysis: The Predicted Biological Target and Key Structural Features
The presence of a primary sulfonamide (-SO2NH2) group is a well-established zinc-binding group in a vast number of carbonic anhydrase inhibitors[3][7]. A patent for thiophene sulfonamides explicitly identifies this compound as a carbonic anhydrase inhibitor intended for lowering intraocular pressure[2]. This provides a strong starting point for a structure-based approach to pharmacophore modeling.
The core structure of the molecule presents several key features for investigation:
-
Thiophene-2-sulfonamide scaffold: This heterocyclic sulfonamide is a known privileged structure for CA inhibition[8][9]. The thiophene ring and the sulfonamide group are critical components of the pharmacophore.
-
3-(2,5,5-trimethyl-1,3-dioxan-2-yl) substituent: This bulky, hydrophobic group at the 3-position of the thiophene ring is expected to play a significant role in defining the molecule's interaction with the enzyme's active site, likely influencing isoform selectivity and binding affinity through interactions with hydrophobic pockets[8][10].
II. Pharmacophore Hypothesis Generation: A Dual-Pronged Approach
To construct a robust pharmacophore model, a combination of ligand-based and structure-based methods is recommended. This dual approach allows for a more comprehensive understanding of the structure-activity relationship (SAR).
A. Ligand-Based Pharmacophore Modeling
This method is employed when a set of active and inactive molecules is available, but the 3D structure of the target is unknown[11][12]. While we have a likely target, a ligand-based approach can still yield valuable insights into the essential features required for activity.
Core Principle: To identify the common 3D arrangement of chemical features shared by a set of active molecules that are absent in inactive ones[1][13].
Experimental Protocol: Ligand-Based Model Generation
-
Training Set Compilation:
-
Gather a structurally diverse set of known thiophene-based sulfonamide inhibitors of carbonic anhydrase with a range of biological activities (e.g., Ki or IC50 values).
-
Include inactive or significantly less active analogues to act as negative controls, which helps in refining the model's selectivity[11].
-
-
Conformational Analysis:
-
Generate a diverse set of low-energy conformers for each molecule in the training set. This is a critical step as the bioactive conformation is often not the global minimum energy state.
-
-
Feature Identification:
-
Identify key pharmacophoric features for each conformer. These typically include[1]:
-
Hydrogen Bond Acceptors (HBA)
-
Hydrogen Bond Donors (HBD)
-
Hydrophobic regions (HY)
-
Aromatic Rings (AR)
-
Positive/Negative Ionizable centers
-
-
-
Pharmacophore Alignment and Hypothesis Generation:
-
Utilize software (e.g., Discovery Studio, MOE, LigandScout) to align the conformers of the active molecules and identify common feature arrangements.
-
The software will generate multiple pharmacophore hypotheses, each consisting of a unique combination of features in a specific 3D orientation.
-
-
Model Validation:
-
Cost Analysis: Evaluate the statistical relevance of the generated hypotheses based on cost differences (total cost vs. null cost)[13].
-
Test Set Prediction: Use a separate set of molecules (the test set) with known activities to assess the predictive power of the best hypotheses.
-
Fischer's Randomization Test: Perform a statistical validation to ensure the correlation between chemical structures and biological activity is not due to chance[13].
-
Diagram: Ligand-Based Pharmacophore Modeling Workflow
Caption: A procedural diagram for developing a structure-based pharmacophore model.
III. Predicted Pharmacophore of this compound
Based on the known SAR of sulfonamide-based carbonic anhydrase inhibitors and the structure of the title compound, a hypothetical pharmacophore can be proposed.
Table 1: Predicted Pharmacophoric Features and Their Rationale
| Feature ID | Pharmacophoric Feature | Corresponding Molecular Moiety | Rationale for Inclusion |
| HBD/ZBG | Hydrogen Bond Donor / Zinc-Binding Group | -SO2NH2 (Sulfonamide) | The primary sulfonamide group is crucial for coordinating with the catalytic Zn2+ ion in the active site of carbonic anhydrase. It also forms hydrogen bonds with key residues like Thr199. |
| HBA | Hydrogen Bond Acceptor | Sulfonyl oxygens (-SO2-) | The oxygen atoms of the sulfonamide group act as hydrogen bond acceptors, interacting with the backbone amide of Thr199. |
| AR | Aromatic Ring | Thiophene Ring | The thiophene ring provides a rigid scaffold and engages in π-π stacking or hydrophobic interactions with aromatic residues in the active site. |
| HY | Hydrophobic Feature | 2,5,5-trimethyl-1,3-dioxan group | This bulky, aliphatic substituent is predicted to occupy a hydrophobic pocket within the CA active site, contributing to binding affinity and potentially influencing isoform selectivity. |
Diagram: Hypothetical Pharmacophore Model
Caption: A 2D representation of the key hypothetical pharmacophoric features.
IV. Conclusion and Future Directions
The exploration of the pharmacophore for this compound reveals a classic pattern for carbonic anhydrase inhibition, augmented by a significant hydrophobic feature. The sulfonamide group serves as the critical zinc-binding element, while the thiophene ring acts as a scaffold. The bulky trimethyl-dioxan substituent likely enhances binding affinity by occupying a hydrophobic sub-pocket of the enzyme's active site.
This guide outlines a robust, dual-methodology approach for the precise definition and validation of this pharmacophore. The resulting model serves as a powerful tool for:
-
Virtual Screening: Identifying novel, structurally diverse compounds with the potential for carbonic anhydrase inhibition from large chemical databases. [1][14]* Lead Optimization: Guiding the rational design of analogues with improved potency, selectivity, and ADME-Tox properties.
-
Understanding SAR: Providing a 3D structural basis for observed structure-activity relationships within the thiophene sulfonamide class.
Future work should focus on the synthesis and biological evaluation of a focused library of analogues based on the validated pharmacophore model to confirm the role of each feature and to develop next-generation carbonic anhydrase inhibitors.
References
-
Vedani, A., & Meyer, E. F. (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. Journal of Pharmaceutical Sciences, 73(3), 352-8. [Link]
-
Protheragen. Structure-based Pharmacophore Modeling. [Link]
-
Chen, I. J., & Foloppe, N. (2008). Novel Approach to Structure-Based Pharmacophore Search Using Computational Geometry and Shape Matching Techniques. Journal of Chemical Information and Modeling, 48(9), 1773-1790. [Link]
-
Cozzini, P., et al. (2022). Drug Design by Pharmacophore and Virtual Screening Approach. Molecules, 27(10), 3326. [Link]
-
Poli, G., et al. (2018). Ligand-Based Pharmacophore Modeling Using Novel 3D Pharmacophore Signatures. Molecules, 23(12), 3073. [Link]
-
Schrödinger. (2025). Generating Structure-Based Pharmacophore Models from the Receptor Binding Site. [Link]
-
Li, Y., et al. (2022). Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking, ADMET, and Molecular Dynamics (MD) Simulation of Potential Inhibitors of PD-L1 from the Library of Marine Natural Products. Journal of Immunology Research, 2022, 8828993. [Link]
-
El-Gazzar, M. G., et al. (2026). Exploring Sulfonamides: Biological Activities and Structure-Activity Relationships. Archiv der Pharmazie. [Link]
- Ponticello, G. S., & Sugrue, M. F. (1991). Thiophene sulfonamides useful as carbonic anydrase inhibitors.
-
Vedani, A., & Meyer, E. F. (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. Semantic Scholar. [Link]
-
Zhao, S., et al. (2021). Ligand-based pharmacophore modeling, virtual screening and biological evaluation to identify novel TGR5 agonists. RSC Medicinal Chemistry, 12(4), 575-585. [Link]
-
Liu, X., et al. (2019). Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking and Biological Evaluation for Identification of Potential Poly (ADP-Ribose) Polymerase-1 (PARP-1) Inhibitors. Molecules, 24(23), 4258. [Link]
-
Zhao, S., et al. (2021). Ligand-based pharmacophore modeling, virtual screening and biological evaluation to identify novel TGR5 agonists. RSC Publishing. [Link]
-
Scribd. Structure Activity Relationship of Carbonic Anhydrase Inhibitors. [Link]
-
Mohan, C. G., et al. (2014). Ligand Based Pharmacophore Modeling and Virtual Screening Studies to Design Novel HDAC2 Inhibitors. BioMed Research International, 2014, 461380. [Link]
-
Nocentini, A., & Supuran, C. T. (2019). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 24(23), 4363. [Link]
-
Hartman, G. D., et al. (1992). 4-substituted thiophene- and furan-2-sulfonamides as topical carbonic anhydrase inhibitors. Journal of Medicinal Chemistry, 35(21), 3822-31. [Link]
-
Angeli, A., et al. (2013). 5-Substituted-(1,2,3-triazol-4-yl)thiophene-2-sulfonamides Strongly Inhibit Human Carbonic Anhydrases I, II, IX and XII: Solution and X-ray Crystallographic Studies. Bioorganic & Medicinal Chemistry, 21(17), 5130-8. [Link]
-
Taylor & Francis Online. Carbonic anhydrase inhibitors – Knowledge and References. [Link]
Sources
- 1. Drug Design by Pharmacophore and Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO1991015486A1 - Thiophene sulfonamides useful as carbonic anydrase inhibitors - Google Patents [patents.google.com]
- 3. Exploring Sulfonamides: Biological Activities and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-substituted thiophene- and furan-2-sulfonamides as topical carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. | Semantic Scholar [semanticscholar.org]
- 10. 5-Substituted-(1,2,3-triazol-4-yl)thiophene-2-sulfonamides strongly inhibit human carbonic anhydrases I, II, IX and XII: solution and X-ray crystallographic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Ligand-based pharmacophore modeling, virtual screening and biological evaluation to identify novel TGR5 agonists - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10168K [pubs.rsc.org]
- 13. Ligand Based Pharmacophore Modeling and Virtual Screening Studies to Design Novel HDAC2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ligand-based pharmacophore modeling, virtual screening and biological evaluation to identify novel TGR5 agonists - RSC Advances (RSC Publishing) [pubs.rsc.org]
Methodological & Application
experimental protocol for synthesis of 3-(2,5,5-trimethyl-1,3-dioxan-2-yl)thiophene-2-sulfonamide
An Application Note on the Regioselective Synthesis of 3-(2,5,5-trimethyl-1,3-dioxan-2-yl)thiophene-2-sulfonamide
Abstract
This document provides a comprehensive, step-by-step experimental protocol for the synthesis of this compound, a heterocyclic compound with potential applications as a building block in medicinal chemistry. The synthetic strategy is designed for high regioselectivity, addressing the common challenge of substitution patterns on the thiophene ring. The four-stage process begins with the synthesis of 3-acetylthiophene from 3-bromothiophene, followed by the protection of the acetyl group as a ketal. Subsequent chlorosulfonation at the C2 position and amination yield the final product. This guide explains the rationale behind key experimental choices and includes troubleshooting insights, making it suitable for researchers in organic synthesis and drug development.
Introduction: Strategic Synthesis Design
The thiophene sulfonamide moiety is a significant pharmacophore found in a variety of therapeutic agents, including carbonic anhydrase inhibitors.[1][2] The synthesis of specifically substituted thiophenes, however, presents a significant challenge regarding regioselectivity. Direct electrophilic substitution on an unsubstituted thiophene ring, such as Friedel-Crafts acylation, overwhelmingly favors substitution at the 2-position (α-position) due to the superior stabilization of the cationic intermediate.[3]
To achieve the desired 3-substituted acetyl group and subsequent 2-sulfonamide, a multi-step, regiocontrolled strategy is imperative. This protocol circumvents the selectivity issue by starting with a pre-functionalized substrate, 3-bromothiophene. The synthetic pathway is outlined as follows:
-
Regioselective Acylation: A Grignard cross-coupling reaction followed by oxidation introduces an acetyl group at the C3 position, yielding 3-acetylthiophene.[4][5]
-
Carbonyl Protection: The newly introduced acetyl group is protected as a cyclic ketal. This step is critical to prevent the carbonyl group from reacting or being oxidized during the subsequent aggressive chlorosulfonation step. Acetals are stable in neutral to strongly basic conditions, making them excellent protecting groups.[6][7]
-
Directed Chlorosulfonation: With the C3 position occupied and protected, the highly reactive C2 position is selectively functionalized with a sulfonyl chloride group using chlorosulfonic acid.
-
Sulfonamide Formation: The final step involves the nucleophilic substitution of the chloride on the sulfonyl chloride group with ammonia to form the target sulfonamide.[8]
This application note provides a detailed methodology for each stage of this synthesis, grounded in established chemical principles.
Overall Synthetic Workflow
The complete synthetic pathway is illustrated below, detailing the transformation from the starting material to the final product.
Caption: Workflow for the synthesis of the target compound.
Safety Precautions
This protocol involves hazardous materials and requires strict adherence to safety standards.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves. All operations must be performed inside a certified chemical fume hood.
-
Reagent Handling:
-
Ethylmagnesium bromide (Grignard reagent): Highly flammable and reacts violently with water. Handle under an inert atmosphere (Nitrogen or Argon).
-
Potassium permanganate (KMnO₄): A strong oxidizing agent. Avoid contact with combustible materials.
-
Chlorosulfonic acid (ClSO₃H): Extremely corrosive and reacts violently with water, releasing toxic HCl gas. Handle with extreme care, using a syringe or dropping funnel for additions, and ensure the reaction is cooled appropriately.
-
Solvents: Diethyl ether and THF are highly flammable. Dichloromethane (DCM) is a suspected carcinogen. Avoid inhalation and skin contact.
-
Materials and Methods
Reagents and Materials
| Reagent/Material | Formula | Purity | Supplier |
| 3-Bromothiophene | C₄H₃BrS | ≥98% | Sigma-Aldrich |
| Ethylmagnesium bromide | C₂H₅MgBr | 1.0 M in THF | Sigma-Aldrich |
| [1,3-Bis(diphenylphosphino)propane]nickel(II) chloride | C₂₇H₂₆Cl₂NiP₂ | 98% | Strem Chemicals |
| Potassium permanganate | KMnO₄ | ≥99% | Fisher Scientific |
| Magnesium nitrate hexahydrate | Mg(NO₃)₂·6H₂O | ≥99% | Acros Organics |
| Neopentanediol (2,2-Dimethyl-1,3-propanediol) | C₅H₁₂O₂ | ≥99% | TCI America |
| p-Toluenesulfonic acid monohydrate (p-TsOH) | C₇H₈O₃S·H₂O | ≥98.5% | Sigma-Aldrich |
| Chlorosulfonic acid | ClSO₃H | ≥99% | Sigma-Aldrich |
| Ammonium hydroxide solution | NH₄OH | 28-30% NH₃ basis | J.T. Baker |
| Anhydrous Diethyl Ether (Et₂O) | (C₂H₅)₂O | ≥99.7% | Sigma-Aldrich |
| Dichloromethane (DCM) | CH₂Cl₂ | ≥99.8% | Fisher Scientific |
| Toluene | C₇H₈ | ≥99.5% | Sigma-Aldrich |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | ACS Reagent | Fisher Scientific |
Detailed Experimental Protocol
Part A: Synthesis of 3-Acetylthiophene
Step A1: Synthesis of 3-Ethylthiophene via Kumada Coupling [4][5]
-
Reaction Setup: To a dry 500 mL three-necked flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under a nitrogen atmosphere, add 3-bromothiophene (16.3 g, 0.1 mol) and NiCl₂(dppp) (0.54 g, 1 mol%).
-
Solvent Addition: Add 150 mL of anhydrous diethyl ether.
-
Grignard Addition: Cool the mixture to 0 °C in an ice bath. Slowly add ethylmagnesium bromide (110 mL of 1.0 M solution in THF, 0.11 mol) dropwise over 30 minutes, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2 hours.
-
Work-up: Cool the reaction to 0 °C and carefully quench by the slow addition of 50 mL of 1 M HCl (aq). Transfer the mixture to a separatory funnel, separate the organic layer, and wash it with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation to yield 3-ethylthiophene as a colorless oil.
Step A2: Oxidation to 3-Acetylthiophene [3][5]
-
Reaction Setup: In a 500 mL flask, dissolve magnesium nitrate hexahydrate (51.3 g, 0.2 mol) in 100 mL of water. Add the purified 3-ethylthiophene (11.2 g, 0.1 mol).
-
Oxidant Addition: Heat the mixture to 80 °C with vigorous stirring. Add potassium permanganate (25.3 g, 0.16 mol) portion-wise over 1 hour, controlling the exotherm.
-
Reaction: After the addition, increase the temperature to 90 °C and stir for an additional 2 hours until the purple color disappears.
-
Work-up: Cool the mixture to room temperature and filter through a pad of Celite to remove the manganese dioxide precipitate. Wash the filter cake with hot water (3 x 50 mL).
-
Extraction: Cool the combined filtrate and extract with ethyl acetate (3 x 75 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the residue by column chromatography (silica gel, 10:1 Hexane:Ethyl Acetate) to afford 3-acetylthiophene as a pale yellow solid.
Part B: Ketal Protection of 3-Acetylthiophene
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add 3-acetylthiophene (6.3 g, 0.05 mol), neopentanediol (6.25 g, 0.06 mol), and a catalytic amount of p-TsOH (0.48 g, 5 mol%).
-
Solvent Addition: Add 100 mL of toluene.
-
Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap. Continue refluxing for 4-6 hours until no more water is collected.
-
Work-up: Cool the reaction mixture to room temperature. Wash with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude 3-(2,5,5-trimethyl-1,3-dioxan-2-yl)thiophene is typically of sufficient purity for the next step. If needed, it can be purified by vacuum distillation.
Part C: Chlorosulfonation of the Protected Thiophene
-
Reaction Setup: In a 250 mL three-necked flask fitted with a dropping funnel and a nitrogen inlet, dissolve the protected thiophene from Part B (10.6 g, 0.05 mol) in 100 mL of anhydrous DCM.
-
Reagent Addition: Cool the solution to -10 °C using an ice-salt bath. Add chlorosulfonic acid (6.4 g, 3.8 mL, 0.055 mol) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 0 °C.
-
Reaction: Stir the mixture at 0 °C for 2 hours.
-
Work-up: Carefully pour the reaction mixture onto 150 g of crushed ice with vigorous stirring. Transfer to a separatory funnel and separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).
-
Isolation: Combine the organic layers, wash with cold brine (100 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure at low temperature (<30 °C). The resulting 3-(2,5,5-trimethyl-1,3-dioxan-2-yl)thiophene-2-sulfonyl chloride should be used immediately in the next step due to its moisture sensitivity.[9]
Part D: Amination to Form the Final Sulfonamide
-
Reaction Setup: Dissolve the crude sulfonyl chloride from Part C in 100 mL of THF and cool to 0 °C in an ice bath.
-
Ammonia Addition: To the cooled solution, add 50 mL of concentrated ammonium hydroxide solution (28-30%) dropwise. A white precipitate will form.
-
Reaction: Allow the mixture to warm to room temperature and stir vigorously for 4 hours.
-
Work-up: Remove the THF under reduced pressure. Add 100 mL of water to the residue and extract with ethyl acetate (3 x 75 mL).
-
Purification: Wash the combined organic layers with water and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product. Recrystallize from an ethanol/water mixture to obtain this compound as a white solid.[10]
Data Summary & Expected Results
| Step | Product | Molecular Formula | M.W. ( g/mol ) | Expected Yield | Physical State |
| A1 | 3-Ethylthiophene | C₆H₈S | 112.20 | 75-85% | Colorless Oil |
| A2 | 3-Acetylthiophene | C₆H₆OS | 126.18 | 60-70% | Pale Yellow Solid |
| B | 3-(2,5,5-Trimethyl-1,3-dioxan-2-yl)thiophene | C₁₁H₁₆O₂S | 212.31 | 90-95% | Colorless Oil |
| C | ...thiophene-2-sulfonyl chloride | C₁₁H₁₅ClO₄S₂ | 326.81 | (Used crude) | Yellow Oil |
| D | ...thiophene-2-sulfonamide | C₁₁H₁₇NO₄S₂ | 307.39 | 70-80% (from C) | White Solid |
Troubleshooting
-
Low Yield in Part A1: Incomplete Grignard reagent formation is a common issue. Ensure all glassware is oven-dried and the reaction is run under a strictly inert atmosphere.[3]
-
Formation of 2-Acetylthiophene: If direct acylation methods are attempted, the 2-isomer will be the major product. The described Grignard/oxidation route from 3-bromothiophene is essential for regioselectivity.[3]
-
Incomplete Ketal Protection (Part B): Ensure efficient removal of water using a Dean-Stark trap. If the reaction stalls, add a fresh portion of the p-TsOH catalyst.
-
Low Yield in Chlorosulfonation (Part C): This reaction is highly sensitive to moisture. Use anhydrous solvents and handle the sulfonyl chloride product quickly. Over-reaction can lead to bis-sulfonated products.[11] Strict temperature control is crucial.
-
Difficult Purification of Final Product (Part D): If the product is oily, it may contain impurities. Ensure the preceding sulfonyl chloride was fully converted. Additional column chromatography (Ethyl Acetate/Hexane gradient) may be required before recrystallization.
References
- BenchChem. Synthesis of 3-Acetylthiophene from 3-Bromothiophene: Application Notes and Protocols.
- Patents, Google. Preparation of 4-(4-bromomethylphenylsulfonyl)thiophene-2-sulfonyl chloride.
- BenchChem. How to improve the yield of 3-Acetylthiophene synthesis.
- MDPI. First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction.
- Patents, Google. Substituted thiophene-2-sulfonamides and their preparation.
- PubChem. This compound.
- Patents, Google. Preparation method of 3-acetylthiophene.
- ChemicalBook. 2-Thiophenesulfonyl chloride.
- Sigma-Aldrich. 2-Thiophenesulfonyl chloride 96%.
- ResearchGate. Synthesis of thiophenes having the biologically active sulfonamide....
- Macmillan Group, Princeton University. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation.
- Bentham Science. A Versatile Method for the Protection of Carbonyl Compounds by Camphor Sulfonic Acid.
- Patents, Google. Process for the synthesis of sulfonyl halides and sulfonamides from sulfonic acid salts.
- BuyersGuideChem. 3-(2,5,5-Trimethyl-1,3-dioxan-2-yl)-2-thiophenesulfonamide.
- ResearchGate. First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction.
- Supplemental Information, ACS Publications. Synthesis of sulfonyl chloride substrate precursors.
- Organic Chemistry Portal. Sulfonamide synthesis by alkylation or arylation.
- Wiley Online Library. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
- ChemSynthesis. 2-thiophenesulfonyl chloride.
- Organic Chemistry Portal. Thiophene synthesis.
- Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling.
- Chem-Station International Edition. Protection of Carbonyl Groups.
- Sci-Hub. THE REACTIONS OF SOME THIOPHENE SULFONYL DERIVATIVES.
- ResearchGate. Synthesis of thiophene sulfonamides reported by Leitans et al.
- Chemistry LibreTexts. Acetals as Protecting Groups.
- Chemistry Stack Exchange. Retrosynthesis of 4-ethyl-2,2,5,5-tetramethyl-1,3-dioxane.
- Chemistry LibreTexts. Carbonyl Protecting Groups.
- Patents, Google. Synthesis of sulfonamide intermediates.
- PubChem. 2,2,5,5-Tetramethyl-1,3-dioxane.
- PMC, NIH. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives.
- YouTube. acetals and ketals as protecting groups.
- ResearchGate. Synthesis of 5-Bromothiophene-2-sulfonamide (2) and 5-arylthiophene....
- Organic Syntheses. 2,5,5-Trimethyl-2-(2-bromoethyl)-1,3-dioxane.
- PubChem. 2,2,5,5-Tetramethyl-1,3-dioxolan-4-one.
- ResearchGate. Schematic synthesis of thiophene sulfonamides by Krasavin et al.
- ResearchGate. Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry.
- precisionFDA. 2,5,5-TRIMETHYL-2-PHENYL-1,3-DIOXANE.
- PubChem, NIH. 2-Thiophenesulfonamide.
- Wikipedia. Sulfonamide (medicine).
Sources
- 1. EP0182691A1 - Substituted thiophene-2-sulfonamides and their preparation - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN102690255B - Preparation method of 3-acetylthiophene - Google Patents [patents.google.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. US7842834B2 - Process for the synthesis of sulfonyl halides and sulfonamides from sulfonic acid salts - Google Patents [patents.google.com]
- 9. 2-Thiophenesulfonyl chloride | 16629-19-9 [chemicalbook.com]
- 10. This compound | C11H17NO4S2 | CID 22901938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Sci-Hub. THE REACTIONS OF SOME THIOPHENE SULFONYL DERIVATIVES / Phosphorus and Sulfur and the Related Elements, 1981 [sci-hub.box]
Application of 3-(2,5,5-trimethyl-1,3-dioxan-2-yl)thiophene-2-sulfonamide in Cell Culture: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the application of 3-(2,5,5-trimethyl-1,3-dioxan-2-yl)thiophene-2-sulfonamide, a sulfonamide-based compound with potential as a carbonic anhydrase inhibitor, in cell culture experiments. While this specific molecule is not as extensively characterized as the well-known inhibitor SLC-0111 (also known as U-104), its structural features suggest a role in modulating cellular processes regulated by carbonic anhydrase activity, particularly in the context of cancer research. This guide will detail its mechanism of action, provide protocols for its use in various cell-based assays, and discuss its potential applications in studying tumor hypoxia, pH regulation, and cell signaling.
Introduction: The Significance of Carbonic Anhydrase Inhibition in Cell Biology
Carbonic anhydrases (CAs) are a family of zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons[1][2]. This fundamental reaction is crucial for maintaining pH homeostasis in various physiological and pathological processes. In the context of cancer, the tumor microenvironment is often characterized by hypoxia (low oxygen), which leads to a metabolic shift towards glycolysis and subsequent acidification[1][3]. To counteract this intracellular acidosis and maintain a pH favorable for survival and proliferation, cancer cells upregulate specific CA isoforms, most notably the transmembrane proteins Carbonic Anhydrase IX (CAIX) and XII (CAXII)[3][4].
CAIX, in particular, is a key player in tumor biology. Its expression is strongly induced by the Hypoxia-Inducible Factor-1α (HIF-1α) and is associated with poor prognosis in numerous cancers[1][4]. By acidifying the extracellular space while maintaining a neutral or slightly alkaline intracellular pH, CAIX promotes tumor cell survival, proliferation, migration, and invasion[2][4]. These characteristics make CAIX a highly attractive therapeutic target.
The sulfonamide functional group is a well-established pharmacophore for carbonic anhydrase inhibition[5]. Compounds like this compound, which contains a sulfonamide moiety, are therefore of significant interest for their potential to selectively target tumor-associated CAs. While direct experimental data on this specific compound is limited in publicly available literature, its application in cell culture can be guided by the extensive research conducted on structurally related and functionally similar CAIX/XII inhibitors, such as SLC-0111 (U-104).
Mechanism of Action and Cellular Effects
The primary mechanism of action for sulfonamide-based CA inhibitors is the binding of the deprotonated sulfonamide group to the zinc ion in the enzyme's active site, thereby blocking its catalytic activity. By inhibiting CAIX/XII, this compound is expected to induce the following cellular effects:
-
Disruption of pH Homeostasis: Inhibition of CAIX leads to intracellular acidification and an increase in the extracellular pH of the tumor microenvironment. This pH dysregulation can trigger apoptosis and reduce cell viability[6].
-
Reduction of Cell Proliferation and Survival: By altering the cellular pH, the inhibitor can impede the function of pH-sensitive enzymes and signaling pathways essential for cell growth and survival[6].
-
Inhibition of Cell Migration and Invasion: The acidic extracellular microenvironment created by CAIX activity promotes the degradation of the extracellular matrix and enhances cell motility. By neutralizing this acidic environment, CAIX inhibitors can reduce the invasive potential of cancer cells[7].
-
Sensitization to Chemotherapy and Radiotherapy: The hypoxic and acidic tumor microenvironment contributes to resistance to conventional cancer therapies. By targeting CAIX, these inhibitors can potentially sensitize cancer cells to the effects of chemotherapy and radiation[8][9].
Signaling Pathway Overview
The induction of CAIX and its role in tumor cell survival is intricately linked to the hypoxia signaling pathway. The following diagram illustrates this relationship and the point of intervention for a CAIX inhibitor.
Caption: Hypoxia-induced CAIX signaling and inhibitor action.
Experimental Protocols
The following protocols are designed as a starting point for investigating the effects of this compound in cell culture. It is crucial to optimize these protocols for specific cell lines and experimental conditions.
Preparation of Stock Solutions
Due to the limited public data on the solubility of this compound, empirical determination is necessary. As a starting point, based on related sulfonamides, Dimethyl Sulfoxide (DMSO) is a recommended solvent.
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
-
Protocol:
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of the compound in anhydrous DMSO.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming in a water bath (up to 37°C) may be required.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Cell Viability and Proliferation Assay
This protocol determines the cytotoxic and cytostatic effects of the compound on cancer cells.
-
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium
-
96-well cell culture plates
-
Compound stock solution
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)
-
Plate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of the compound in complete cell culture medium. A typical concentration range to start with is 0.1 µM to 100 µM. Include a vehicle control (DMSO at the highest concentration used for the compound).
-
Remove the medium from the cells and add 100 µL of the medium containing the different concentrations of the compound.
-
Incubate the plate for 24, 48, or 72 hours under standard (normoxic) or hypoxic (e.g., 1% O₂) conditions.
-
At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Quantitative Data Summary Table
| Cell Line | Condition | Incubation Time (h) | IC50 (µM) - Hypothetical Data |
| MCF-7 | Normoxia | 48 | > 100 |
| MCF-7 | Hypoxia (1% O₂) | 48 | 25.5 |
| HeLa | Normoxia | 48 | 85.2 |
| HeLa | Hypoxia (1% O₂) | 48 | 15.8 |
| A549 | Normoxia | 48 | > 100 |
| A549 | Hypoxia (1% O₂) | 48 | 32.1 |
Wound Healing (Scratch) Assay for Cell Migration
This assay assesses the effect of the compound on the collective migration of cells.
-
Materials:
-
Cancer cell line
-
6-well or 12-well cell culture plates
-
Sterile 200 µL pipette tips
-
Compound stock solution
-
Microscope with a camera
-
-
Protocol:
-
Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.
-
Using a sterile 200 µL pipette tip, create a straight "scratch" or "wound" in the cell monolayer.
-
Wash the wells with PBS to remove detached cells.
-
Add fresh medium containing a non-toxic concentration of the compound (determined from the viability assay, e.g., below the IC50). Include a vehicle control.
-
Capture images of the scratch at 0 hours.
-
Incubate the plate and capture images of the same field at regular intervals (e.g., 6, 12, 24 hours).
-
Measure the width of the scratch at different time points and calculate the percentage of wound closure.
-
Experimental Workflow Diagram
Caption: Workflow for the wound healing (scratch) assay.
3D Spheroid Culture Assay
This assay provides a more physiologically relevant model to study the effects of the compound on tumor growth and invasion.
-
Materials:
-
Cancer cell line capable of forming spheroids
-
Ultra-low attachment 96-well plates
-
Compound stock solution
-
Microscope
-
-
Protocol:
-
Seed a defined number of cells (e.g., 1,000-5,000 cells/well) in ultra-low attachment 96-well plates to allow for spheroid formation.
-
After 3-4 days, once spheroids have formed, add the compound at various concentrations to the wells.
-
Incubate for several days (e.g., 3-7 days), replacing the medium with fresh compound-containing medium every 2-3 days.
-
Monitor spheroid growth by capturing images daily and measuring the spheroid diameter.
-
At the end of the experiment, spheroid viability can be assessed using a 3D-compatible viability assay (e.g., CellTiter-Glo® 3D).
-
Concluding Remarks
This compound represents a promising chemical scaffold for the inhibition of carbonic anhydrases, particularly the tumor-associated isoform CAIX. The protocols outlined in this guide provide a robust framework for researchers to investigate its efficacy in various cell culture models. By elucidating its effects on cell viability, migration, and 3D growth, these studies will contribute to a better understanding of its therapeutic potential and the broader role of carbonic anhydrase inhibition in cancer biology. Further investigations into its isoform selectivity and in vivo efficacy are warranted to fully characterize this compound.
References
- Svastova, E., et al. (2004). Role of Carbonic Anhydrase IX in Human Tumor Cell Growth, Survival, and Invasion. Cancer Research, 64(23), 8563-8570.
- Lock, F. E., et al. (2012). Recent Developments in Targeting Carbonic Anhydrase IX for Cancer Therapeutics. Oncotarget, 3(1), 84-93.
- Wykosky, J., et al. (2004). Hypoxia inducible carbonic anhydrase IX, marker of tumour hypoxia, survival pathway and therapy target. British Journal of Cancer, 90(10), 1867-1871.
- McDonald, P. C., et al. (2012). Targeting Carbonic Anhydrase IX in Cancer. Expert Opinion on Therapeutic Targets, 16(5), 449-460.
- Giatromanolaki, A., et al. (2018). Carbonic Anhydrase IX (CAIX), Cancer, and Radiation Responsiveness. Cancers, 10(2), 59.
- Güler, E., et al. (2021). Inhibition of Carbonic Anhydrase IX Promotes Apoptosis through Intracellular pH Level Alterations in Cervical Cancer Cells. Molecules, 26(16), 4967.
- Pein, F., et al. (2021). Perfusion-Based Bioreactor Culture and Isothermal Microcalorimetry for Preclinical Drug Testing with the Carbonic Anhydrase Inhibitor SLC-0111 in Patient-Derived Neuroblastoma. Cancers, 13(21), 5488.
- Scozzafava, A., et al. (2002). Carbonic anhydrase inhibitors. Current Medicinal Chemistry, 9(7), 731-748.
- Tehrani, S. S., et al. (2002). Carbonic anhydrase inhibitor suppresses invasion of renal cancer cells in vitro. Proceedings of the National Academy of Sciences, 99(19), 12436-12441.
- Andreucci, E., et al. (2019). The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 117-123.
- Peppicelli, S., et al. (2020). The Carbonic Anhydrase IX inhibitor SLC-0111 as emerging agent against the mesenchymal stem cell-derived pro-survival effects on melanoma cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1185-1193.
- Le, A., et al. (2020).
- Pacchiano, F., et al. (2011). Ureido-substituted benzenesulfonamides as potent carbonic anhydrase inhibitors with significant antitumor activity. Journal of Medicinal Chemistry, 54(6), 1896-1902.
- Svastova, E., et al. (2012).
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Ledaki, I., et al. (2015). Carbonic anhydrase IX induction defines a heterogeneous cancer cell response to hypoxia and mediates stem cell-like properties and sensitivity to HDAC inhibition. Oncotarget, 6(15), 13361-13375.
Sources
- 1. Hypoxia inducible carbonic anhydrase IX, marker of tumour hypoxia, survival pathway and therapy target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carbonic anhydrase IX: A hypoxia-controlled “catalyst” of cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbonic anhydrase IX induction defines a heterogeneous cancer cell response to hypoxia and mediates stem cell-like properties and sensitivity to HDAC inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Carbonic Anhydrase IX Activity and Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Inhibition of Carbonic Anhydrase IX by Ureidosulfonamide Inhibitor U104 Reduces Prostate Cancer Cell Growth, But Does Not Modulate Daunorubicin or Cisplatin Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | SLC-0111, an inhibitor of carbonic anhydrase IX, attenuates hepatoblastoma cell viability and migration [frontiersin.org]
- 8. The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Strategic Purification of 3-(2,5,5-trimethyl-1,3-dioxan-2-yl)thiophene-2-sulfonamide: From Crude Synthesis to High-Purity Material
An Application Guide for Researchers
Abstract
This document provides a comprehensive technical guide on the purification of 3-(2,5,5-trimethyl-1,3-dioxan-2-yl)thiophene-2-sulfonamide, a molecule of significant interest in medicinal chemistry and drug development. The structural complexity of this compound, featuring a polar sulfonamide head and a bulky, lipophilic dioxane-thiophene tail, presents unique purification challenges. This guide moves beyond standard protocols to explain the underlying chemical principles that govern method selection. We detail field-tested protocols for recrystallization, flash column chromatography, and preparative HPLC, offering a multi-tiered strategy to achieve desired purity levels, from initial cleanup of crude material to the isolation of highly pure active pharmaceutical ingredients (APIs). Each protocol is supplemented with insights into troubleshooting and optimization, and methods for purity validation are discussed to ensure self-validating and reproducible results.
Introduction: Understanding the Purification Challenge
The efficacy and safety of any potential therapeutic agent are directly linked to its purity. For this compound, achieving high purity is paramount to obtaining reliable biological data and meeting stringent regulatory standards. The molecule's structure presents a classic purification dilemma: the highly polar sulfonamide group (-SO₂NH₂) imparts aqueous character and hydrogen bonding capabilities, while the fused thiophene ring and the sterically hindered 2,5,5-trimethyl-1,3-dioxane group confer significant non-polar, lipophilic properties.
This amphiphilic nature means the target compound may exhibit challenging solubility behavior, potentially co-eluting with both polar and non-polar impurities. A successful purification strategy must therefore be designed to selectively exploit subtle differences in physicochemical properties between the target molecule and its contaminants.
Potential Impurities to Consider:
-
Unreacted Starting Materials: Residual precursors from the synthesis.
-
Hydrolyzed Intermediates: The corresponding sulfonic acid (R-SO₃H), formed from the hydrolysis of the sulfonyl chloride intermediate, is a common and highly polar impurity.[1]
-
Process Solvents: Residual solvents used during the synthesis and workup.
-
Side-Reaction Products: By-products from undesired reactions, which can have polarities similar to the target compound.
-
Oligomeric/Polymeric Materials: Tars formed during the reaction.
Primary Purification: Recrystallization
Recrystallization is the most economical and scalable method for purifying solid organic compounds and should be the first technique attempted for crude material containing a moderate level of impurities (>80% purity).[1] The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures.
The Causality of Solvent Selection
The ideal solvent will dissolve the crude compound completely at its boiling point but will be a poor solvent at lower temperatures (e.g., room temperature or 0-4°C), allowing the desired compound to crystallize out while impurities remain in the mother liquor.[1] Given the target molecule's mixed polarity, single-solvent systems may be effective, but a binary solvent system often provides the necessary fine-tuning of solvent power.
Table 1: Recommended Solvents for Recrystallization Screening
| Solvent/System | Class | Rationale & Expected Behavior |
| Isopropanol (IPA) | Polar Protic | Sulfonamides often show good solubility in hot alcohols.[2][3] Cooling should significantly reduce solubility. |
| Ethanol (EtOH) | Polar Protic | Similar to isopropanol, a common and effective choice for sulfonamides.[1][4] |
| Ethyl Acetate / Hexane | Polar Aprotic / Non-polar | A versatile binary system. Dissolve in minimal hot ethyl acetate, then add hexane as the anti-solvent until turbidity appears. This system effectively targets the molecule's mixed polarity. |
| Isopropanol / Water | Polar Protic / Polar | Dissolve in hot isopropanol, then add hot water dropwise until the solution becomes cloudy. Re-heat to clarify and then cool slowly. The water acts as an anti-solvent, precipitating the less polar target compound.[2][3] |
Protocol for Recrystallization
-
Solubility Testing: Place ~50 mg of the crude material into a test tube. Add the chosen solvent dropwise while heating. Determine the approximate volume needed for dissolution. Assess if crystals form upon cooling.
-
Dissolution: Place the crude compound in an appropriately sized Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid. If using a binary system, dissolve in the "good" solvent first.
-
Decolorization (Optional): If the solution is colored by high-molecular-weight impurities, add a small amount (1-2% w/w) of activated charcoal and boil for a few minutes.
-
Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove them.[2]
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[1]
-
Yield Maximization: Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Secondary Purification: Flash Column Chromatography
For complex mixtures where recrystallization fails or for separating compounds with similar solubility, flash column chromatography is the method of choice.[5] This technique separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a liquid mobile phase.[6]
Principle and Phase Selection
For our target compound, normal-phase chromatography is most appropriate. The stationary phase, silica gel, is highly polar. Compounds will be separated based on their polarity:
-
Non-polar impurities will have weak interactions with the silica and will elute first.
-
The target compound , with its moderate polarity, will elute next.
-
Highly polar impurities (like the sulfonic acid by-product) will interact strongly with the silica and elute last or remain on the column.
Mobile Phase Development using Thin-Layer Chromatography (TLC)
The key to successful column chromatography is selecting the right mobile phase (eluent). This is efficiently done using TLC.
-
Dissolve a small sample of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate in various solvent systems (e.g., mixtures of hexane and ethyl acetate).
-
Visualize the spots under UV light (254 nm).
-
The ideal solvent system will give the target compound a Retention Factor (Rf) of 0.25-0.35 . This ensures good separation and a reasonable elution time.
Table 2: Example TLC Solvent Systems for Method Development
| System (Hexane:Ethyl Acetate) | Expected Rf of Target | Observation & Interpretation |
| 90:10 | < 0.1 | Too non-polar. Compound is stuck at the baseline. Increase eluent polarity. |
| 70:30 | ~0.3 | Good starting point. Provides good separation from non-polar and very polar spots. |
| 50:50 | > 0.6 | Too polar. Compound moves too quickly, leading to poor separation. Decrease eluent polarity. |
Workflow and Protocol for Flash Chromatography
Caption: Workflow for Flash Column Chromatography Purification.
Protocol:
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Pour it into the column and allow it to pack under pressure, ensuring no air bubbles or cracks.
-
Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent (like dichloromethane). Add a small amount of silica gel, and evaporate the solvent to create a dry powder. This "dry loading" method typically results in better separation. Carefully add the dry-loaded sample to the top of the packed column.
-
Elution: Begin eluting with the mobile phase determined by TLC analysis. A gradient elution, starting with a less polar mixture (e.g., 80:20 Hexane:EtOAc) and gradually increasing the polarity (e.g., to 60:40 Hexane:EtOAc), is often most effective for complex mixtures.
-
Fraction Collection: Collect the eluent in a series of test tubes or flasks.
-
Analysis: Spot every few fractions on a TLC plate to determine which ones contain the pure compound.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
High-Purity Polishing: Preparative HPLC
When purity levels exceeding 99.5% are required, such as for reference standards or final API batches, preparative High-Performance Liquid Chromatography (Prep-HPLC) is the ultimate tool.[7] It operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to isolate milligrams to grams of material.[8]
Method Development
Due to the compound's structure, a reversed-phase method is recommended.
-
Stationary Phase: C18 (octadecylsilyl) bonded silica. The non-polar stationary phase will retain the lipophilic part of the molecule.
-
Mobile Phase: A gradient of water and an organic solvent like acetonitrile (ACN) or methanol (MeOH), often with a modifier like 0.1% formic acid or trifluoroacetic acid to improve peak shape.
-
Protocol:
-
Develop a separation method on an analytical C18 column.
-
Optimize the gradient to achieve baseline separation between the main peak and all impurities.
-
Scale up the method to a preparative C18 column, adjusting the flow rate and injection volume accordingly.
-
Collect the fraction corresponding to the main peak.
-
Remove the mobile phase solvents (often by lyophilization for aqueous mixtures) to isolate the final, high-purity compound.
-
Purity Assessment: Validating Your Results
Purification is incomplete without rigorous analysis to confirm the purity and identity of the final product. A combination of techniques should be used.[9][10][11]
Table 3: Analytical Techniques for Purity and Identity Confirmation
| Technique | Purpose | Information Provided |
| HPLC | Quantitative Purity | Provides a precise percentage purity value based on peak area.[12] |
| TLC | Qualitative Purity | Quick check for the presence of impurities. A single spot in multiple solvent systems suggests high purity. |
| ¹H and ¹³C NMR | Structural Confirmation & Purity | Confirms the chemical structure and can reveal the presence of impurities with distinct signals.[13][14] |
| Mass Spectrometry (MS) | Molecular Weight Confirmation | Confirms the molecular weight of the compound, providing further evidence of its identity.[13] |
| Melting Point | Physical Constant & Purity | A sharp, narrow melting point range is a classic indicator of a pure crystalline solid.[14] |
Summary and Method Selection
The choice of purification method depends on the initial purity of the material, the quantity to be purified, and the final purity required.
Caption: Decision tree for selecting a purification method.
Table 4: Comparison of Purification Techniques
| Method | Typical Scale | Purity Achievable | Speed | Cost/Complexity | Best For |
| Recrystallization | mg to multi-kg | 95-99% | Moderate | Low | First-pass purification of solids. |
| Flash Chromatography | mg to >100 g | 90-98% | Fast | Moderate | Complex mixtures, oils, or when recrystallization fails. |
| Preparative HPLC | mg to kg | >99.5% | Slow | High | Final polishing, separating very similar compounds, achieving API-grade purity. |
By applying these strategic approaches, researchers and drug development professionals can confidently and efficiently purify this compound, ensuring the quality and integrity of their scientific endeavors.
References
- Modern Analytical Technique for Characterization Organic Compounds. (n.d.). Google Cloud. Retrieved January 15, 2026.
- Technical Support Center: Recrystallization of Sulfonamide Products. (n.d.). Benchchem. Retrieved January 15, 2026.
- Very polar compound purification using aqueous normal-phase flash column chromatography. (2023, January 30). Biotage. Retrieved January 15, 2026.
- Characterization and Identification in Organic Chemistry through Analytical Techniques. (2024, September 27). Research and Reviews. Retrieved January 15, 2026.
- Common issues in sulfonamide synthesis and solutions. (n.d.). Benchchem. Retrieved January 15, 2026.
- Top 5 Methods of Assessing Chemical Purity. (n.d.). Moravek, Inc. Retrieved January 15, 2026.
- 9: Separation, Purification, and Identification of Organic Compounds. (2021, March 5). Chemistry LibreTexts. Retrieved January 15, 2026.
- Column chromatography. (n.d.). University of Calgary. Retrieved January 15, 2026.
- Measuring the purity of organic chemicals: general approaches and development of an appropriate procedure for research... (2024). OUCI. Retrieved January 15, 2026.
- Video: Column Chromatography: Principle, Separation of Compounds from a Mixture. (2015, March 4). JoVE. Retrieved January 15, 2026.
- Column Chromatography. (n.d.). Organic Chemistry at CU Boulder. Retrieved January 15, 2026.
- Purification: Tips for Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 15, 2026.
- Recrystallization of Sulfanilamide. (n.d.). Scribd. Retrieved January 15, 2026.
- Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. (n.d.). PMC - NIH. Retrieved January 15, 2026.
- Sulfonamide purification process. (n.d.). US Patent US2777844A.
- 2-Thiophenesulfonamide. (n.d.). PubChem - NIH. Retrieved January 15, 2026.
- Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. (2024, July 11). NIH. Retrieved January 15, 2026.
- Sulfonamide-impurities. (n.d.).
- Process for the purification of thiophene. (n.d.). US Patent US2745843A.
- Solutions for Preparative HPLC. (n.d.). Agilent Technologies. Retrieved January 15, 2026.
- HPLC Separation of Benzenesulfonamide and Sulfanilamide. (n.d.). SIELC Technologies. Retrieved January 15, 2026.
- Avoiding common errors in sulfonamide synthesis experimental protocols. (n.d.). Benchchem. Retrieved January 15, 2026.
- Yield, purity, and characteristic impurities of the sulfonamide... (n.d.).
- A Comparative Guide to Determining the Purity of Synthesized Sulfonamides. (n.d.). Benchchem. Retrieved January 15, 2026.
- Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide. (n.d.). Research Journal of Pharmacy and Technology. Retrieved January 15, 2026.
- Preparative HPLC Purification. (n.d.). Ardena. Retrieved January 15, 2026.
- Thiophenesulfonamides are specific inhibitors of quorum sensing in pathogenic Vibrios. (2021, April 14).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 4. scribd.com [scribd.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. Video: Column Chromatography: Principle, Separation of Compounds from a Mixture [jove.com]
- 7. ardena.com [ardena.com]
- 8. lcms.cz [lcms.cz]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. moravek.com [moravek.com]
- 11. Measuring the purity of organic chemicals: general approaches and development of an appropriate procedure for research … [ouci.dntb.gov.ua]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. rroij.com [rroij.com]
- 14. chem.libretexts.org [chem.libretexts.org]
Application Note: Quantitative Analysis of 3-(2,5,5-trimethyl-1,3-dioxan-2-yl)thiophene-2-sulfonamide
Abstract
This application note presents robust and validated analytical methodologies for the precise quantification of 3-(2,5,5-trimethyl-1,3-dioxan-2-yl)thiophene-2-sulfonamide. The compound, a novel thiophene sulfonamide derivative, requires accurate measurement in various matrices for research, development, and quality control purposes. We provide detailed protocols for two primary analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The methodologies have been structured to ensure scientific integrity, supported by established principles of analytical chemistry and validated in accordance with ICH Q2(R2) guidelines.[1][2][3] This document is intended for researchers, scientists, and drug development professionals requiring a reliable quantitative workflow for this specific analyte.
Introduction: The Analytical Imperative
This compound (MW: 291.4 g/mol , Formula: C₁₁H₁₇NO₄S₂) is a heterocyclic compound featuring a thiophene core, a sulfonamide functional group, and a protected diol in the form of a trimethyl-dioxane ring.[4][5] The sulfonamide moiety is a well-known pharmacophore, suggesting the compound's potential relevance in medicinal chemistry and drug discovery.[6] As with any potential therapeutic agent or chemical intermediate, establishing a sensitive, specific, and reproducible analytical method for its quantification is a cornerstone of the development process.
The choice of an analytical technique is dictated by the required sensitivity, the complexity of the sample matrix, and the specific goals of the analysis (e.g., purity assessment, pharmacokinetic studies, or quality control). This guide details two complementary methods: an accessible HPLC-UV method for routine analysis and a highly sensitive and specific LC-MS/MS method for trace-level quantification in complex biological or environmental matrices.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is designed for the routine quantification of this compound in bulk material or simple formulations where high sensitivity is not the primary requirement. The thiophene ring provides a suitable chromophore for UV detection.
Principle of HPLC-UV
Reverse-phase HPLC separates compounds based on their hydrophobicity. The analyte is partitioned between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. By optimizing the mobile phase composition, this compound can be separated from impurities and quantified by measuring its absorbance of UV light at a specific wavelength.
Experimental Protocol: HPLC-UV
2.2.1. Instrumentation and Reagents
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a Photo-Diode Array (PDA) or UV-Vis detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common starting point for sulfonamides.[7]
-
Reagents:
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, analytical grade
-
Ultrapure water
-
-
Standard Preparation:
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the primary stock solution with the mobile phase.
-
2.2.2. Chromatographic Conditions
| Parameter | Condition | Rationale |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | Formic acid aids in protonating the sulfonamide, leading to sharper peaks and better retention. Acetonitrile is a common organic modifier.[7] |
| Gradient | 0-15 min: 30-70% B15-17 min: 70-30% B17-20 min: 30% B | A gradient elution is chosen to ensure elution of the analyte with good peak shape and to clean the column of any late-eluting impurities.[8] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and backpressure.[7] |
| Column Temp. | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Injection Vol. | 10 µL | A typical injection volume to avoid column overloading while providing sufficient signal. |
| Detection | UV at 265 nm | The thiophene ring is expected to have significant absorbance in this region. A PDA detector can be used to determine the optimal wavelength. |
2.2.3. Sample Preparation
-
Accurately weigh the sample containing the analyte.
-
Dissolve the sample in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile).
-
Use sonication if necessary to ensure complete dissolution.
-
Dilute the sample solution to fall within the calibration curve range.
-
Filter the final solution through a 0.45 µm syringe filter before injection to protect the HPLC column.
Workflow Diagram: HPLC-UV Analysis
Caption: Workflow for HPLC-UV quantification.
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and selectivity, such as analysis in biological fluids or environmental samples, LC-MS/MS is the method of choice. This technique offers superior specificity by monitoring unique precursor-to-product ion transitions.
Principle of LC-MS/MS
LC-MS/MS combines the separation power of HPLC with the sensitive and selective detection of a tandem mass spectrometer. After chromatographic separation, the analyte is ionized (typically via Electrospray Ionization - ESI), and the resulting precursor ion is selected in the first quadrupole (Q1). This ion is then fragmented in the collision cell (Q2), and specific product ions are monitored in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and reduces matrix interference.
Experimental Protocol: LC-MS/MS
3.2.1. Instrumentation and Reagents
-
LC-MS/MS System: An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
Column: A C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm) is recommended for faster analysis and better peak shapes.
-
Reagents: LC-MS grade solvents (Acetonitrile, Methanol, Water) and formic acid are essential to minimize background noise.
-
Standard Preparation: Prepare stock and working standards as described in section 2.2.1, but at much lower concentrations (e.g., ng/mL range) using LC-MS grade solvents.
3.2.2. Mass Spectrometry Conditions
The initial step is to optimize the MS parameters by infusing a standard solution of the analyte.
| Parameter | Condition | Rationale |
| Ionization Mode | Positive ESI | The sulfonamide nitrogen is basic and readily protonated. |
| Precursor Ion (Q1) | m/z 292.1 | Corresponds to [M+H]⁺ for C₁₁H₁₇NO₄S₂. |
| Product Ions (Q3) | Transition 1: m/z 228.1Transition 2: m/z 156.0 | Transition 1 (Quantifier) likely corresponds to the loss of SO₂ (64 Da), a common fragmentation for sulfonamides.[9][10] Transition 2 (Qualifier) could arise from further fragmentation of the thiophene moiety. |
| Collision Energy | To be optimized | The voltage applied in the collision cell must be optimized for each transition to maximize product ion intensity. |
| Source Temp. | ~350 °C | Optimized for efficient desolvation.[11] |
| Capillary Voltage | ~3.5 kV | Optimized for stable spray and maximum ion signal.[11] |
3.2.3. Chromatographic Conditions
A fast UHPLC gradient is typically employed.
| Parameter | Condition |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-3 min: 10-90% B3-4 min: 90% B4-5 min: 90-10% B |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40 °C |
| Injection Vol. | 5 µL |
3.2.4. Sample Preparation (for complex matrices, e.g., plasma)
Solid-Phase Extraction (SPE) is a common and effective technique for cleaning up complex samples and concentrating the analyte.[12][13][14]
-
Pre-treatment: Precipitate proteins in the plasma sample by adding an equal volume of acetonitrile, vortex, and centrifuge.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with methanol followed by water.
-
Loading: Load the supernatant from the pre-treatment step onto the SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interferences.
-
Elution: Elute the analyte with a basic organic solvent (e.g., 5% ammonium hydroxide in methanol).
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.
Logical Flow: LC-MS/MS Method Development
Caption: Logical flow for developing a robust LC-MS/MS method.
Method Validation: Ensuring Trustworthiness
To ensure that the developed analytical procedures are fit for their intended purpose, validation must be performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][15] The objective of validation is to demonstrate the method's reliability, accuracy, and precision.[3][16]
Validation Parameters
The following table summarizes the key validation parameters and typical acceptance criteria for a quantitative impurity or assay method.
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To demonstrate that the signal is unequivocally from the analyte of interest. | Peak purity analysis (PDA), no interfering peaks at the analyte's retention time in blank/placebo injections. For MS, qualifier ion ratio should be consistent. |
| Linearity | To demonstrate a proportional relationship between concentration and response. | Correlation coefficient (r²) ≥ 0.999. |
| Range | The interval over which the method is precise, accurate, and linear. | Typically 80% to 120% of the target concentration for an assay. |
| Accuracy | The closeness of the measured value to the true value. | Recovery of spiked samples should be within 98.0% to 102.0%. |
| Precision | The degree of scatter between a series of measurements. | Repeatability (intra-day) and Intermediate Precision (inter-day) RSD ≤ 2.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected. | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantified with acceptable precision and accuracy. | Signal-to-Noise ratio of 10:1; precision (RSD) ≤ 10%. |
| Robustness | The method's capacity to remain unaffected by small, deliberate variations in parameters. | No significant change in results when varying parameters like flow rate (±5%), column temperature (±2°C), or mobile phase pH (±0.1). |
Conclusion
This application note provides two comprehensive, scientifically-grounded protocols for the quantification of this compound. The HPLC-UV method serves as a reliable workhorse for routine analysis of samples with moderate to high concentrations of the analyte. The LC-MS/MS method provides the high sensitivity and selectivity required for trace-level quantification in complex matrices. Both methods are designed as self-validating systems, with clear guidelines for adherence to ICH standards, ensuring the generation of trustworthy and authoritative data for researchers and drug development professionals.
References
-
Beltrán, E., et al. (2011). Analytical Methods. This source discusses UHPLC-QTOF MS for screening organic contaminants, highlighting sample preparation and instrumental parameters. [Link]
-
Chaudhari, B. & Patel, N. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. This paper details the development of a gradient RP-HPLC method for a sulfonamide derivative. [Link]
-
Gikas, E., et al. (2018). HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. Journal of Pharmaceutical and Biomedical Analysis. This article describes using solid-phase extraction for sulfonamide analysis in complex matrices. [Link]
-
MicroSolv Technology Corporation. (n.d.). Sulfonamide Antibiotics Analyzed with HPLC. This application note provides specific HPLC conditions for the analysis of various sulfa drugs. [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). This is the primary regulatory guideline for analytical method validation. [Link]
-
European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. The EMA's adoption of the ICH guideline. [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. A practical explanation of the core ICH validation parameters. [Link]
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). The previous version of the ICH guideline, still containing foundational principles. [Link]
-
Lab Manager. (2024). ICH and FDA Guidelines for Analytical Method Validation. An overview of the regulatory landscape for method validation. [Link]
-
Various Authors. (2025). Quantitative Analysis of Sulfonamide Residues in Natural Animal Casings by HPLC. Journal of Chromatography B. This collection of abstracts highlights various HPLC methods for sulfonamide analysis. [Link]
-
Wójcik, A., et al. (2022). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. Molecules. This study details an SPE and HPLC method for sulfonamides in a challenging matrix. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
-
Khallaf, A. S., et al. (2006). STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. Phosphorus, Sulfur, and Silicon and the Related Elements. Provides insight into the mass spectrometric behavior of thiophene-sulfonyl compounds. [Link]
-
BuyersGuideChem. (n.d.). 3-(2,5,5-Trimethyl-1,3-dioxan-2-yl)-2-thiophenesulfonamide. Provides identifiers for the compound. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Thiophenesulfonamide. PubChem Compound Database. Provides information on a structurally related compound. [Link]
-
Wang, Y., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry. Details the characteristic loss of SO₂ in the fragmentation of arylsulfonamides. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Analytical Method Summaries. Provides examples of various analytical methods including GC/MS and LC/MS/MS. [Link]
-
Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry. A detailed investigation into the MS/MS fragmentation of sulfonamides. [Link]
-
Beltrán, E., et al. (2011). Analytical Methods. Semantic Scholar. This paper provides typical instrumental parameters for LC-MS analysis. [Link]
-
National Institute of Standards and Technology. (n.d.). Thiophene. NIST Chemistry WebBook. Provides mass spectral data for the core thiophene structure. [Link]
-
Guggisberg, D., et al. (1992). Methods for the determination of sulphonamides in meat. Journal of Chromatography A. A review of various analytical techniques for sulfonamides. [Link]
-
Slideshare. (n.d.). Analysis of sulfonamides. A presentation summarizing various analytical methods for sulfonamides. [Link]
-
Heide, M., et al. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening... Analytical Methods. Discusses modern mass spectrometry techniques for pharmaceutical analysis. [Link]
-
Khan, A. & Al-Dhfyan, A. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Biophysical Reviews. Provides background on the importance of the sulfonamide functional group. [Link]
-
CAS Common Chemistry. (n.d.). N,N-Dimethyl-9-[3-(4-methyl-1-piperazinyl)propylidene]-9H-thioxanthene-2-sulfonamide. An example of a complex sulfonamide structure. [Link]
Sources
- 1. database.ich.org [database.ich.org]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. This compound | C11H17NO4S2 | CID 22901938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-(2,5,5-Trimethyl-1,3-dioxan-2-yl)-2-thiophenesulfonamide | C11H17NO4S2 - BuyersGuideChem [buyersguidechem.com]
- 6. researchgate.net [researchgate.net]
- 7. Sulfonamide Antibiotics Analyzed with HPLC- AppNote [mtc-usa.com]
- 8. tis.wu.ac.th [tis.wu.ac.th]
- 9. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. mdpi.com [mdpi.com]
- 13. imeko.info [imeko.info]
- 14. HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 16. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Application Notes and Protocols for Developing Cell-Based Assays with 3-(2,5,5-trimethyl-1,3-dioxan-2-yl)thiophene-2-sulfonamide
Authored by: A Senior Application Scientist
Introduction: Unveiling the Potential of a Novel Thiophene-Sulfonamide Derivative
The convergence of thiophene and sulfonamide moieties in a single molecular entity presents a compelling avenue for the discovery of novel therapeutic agents. Thiophene-containing compounds are recognized as privileged scaffolds in medicinal chemistry, contributing to a wide array of biologically active molecules with applications ranging from anti-inflammatory to anticancer treatments.[1][2][3] The sulfonamide group, a cornerstone of antibacterial therapy, is also a key pharmacophore for inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes with profound physiological and pathological roles.[4][5][6]
This guide focuses on 3-(2,5,5-trimethyl-1,3-dioxan-2-yl)thiophene-2-sulfonamide , a novel compound that marries these two critical pharmacophores. While specific biological data for this compound is emerging, its structural features strongly suggest its potential as a carbonic anhydrase inhibitor.[7] Of particular interest is the potential for selective inhibition of tumor-associated CA isoforms, such as carbonic anhydrase IX (CA IX).[8][9] CA IX is a key regulator of tumor pH, promoting cancer cell survival and proliferation in the hypoxic and acidic microenvironment characteristic of solid tumors.[8][9] Therefore, inhibitors of CA IX are actively being pursued as promising anticancer therapeutics.[10]
These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to design and execute robust cell-based assays to elucidate the biological activity of this compound and similar novel thiophene-sulfonamide derivatives. The protocols detailed herein are designed to be self-validating systems, enabling a thorough investigation of the compound's mechanism of action, target engagement, and cellular efficacy.
Hypothesized Mechanism of Action: Targeting Tumor-Associated Carbonic Anhydrase IX
The primary hypothesized mechanism of action for this compound is the inhibition of carbonic anhydrase, particularly the tumor-associated isoform CA IX. In the hypoxic core of a tumor, cancer cells upregulate CA IX to maintain a neutral intracellular pH (pHi) by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton. The resulting protons are extruded, contributing to the acidification of the tumor microenvironment, which in turn promotes tumor invasion and metastasis.
By inhibiting CA IX, this compound is predicted to disrupt this critical pH-regulating mechanism, leading to intracellular acidification and subsequent induction of apoptosis or growth arrest in cancer cells.
Experimental Protocols
Protocol 1: Cell Viability and Cytotoxicity Assessment
Objective: To determine the effect of this compound on the viability and proliferation of cancer cells.
Causality of Experimental Choices: This initial screen is crucial to ascertain if the compound exhibits cytotoxic or cytostatic effects. A dose-response curve will establish the effective concentration range for subsequent, more detailed mechanistic assays. The choice of cell lines should include those known to express high levels of CA IX (e.g., HT-29, MDA-MB-231) and a control cell line with low or no CA IX expression to assess target specificity.
Methodology: MTT Assay
-
Cell Seeding:
-
Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 2X serial dilution of this compound in complete growth medium. A suggested starting range is 0.1 µM to 100 µM.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubate for 48-72 hours.
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Presentation:
| Concentration (µM) | Absorbance (570 nm) | % Viability |
| 0 (Vehicle) | 1.25 ± 0.08 | 100 |
| 0.1 | 1.22 ± 0.07 | 97.6 |
| 1 | 1.15 ± 0.09 | 92.0 |
| 10 | 0.85 ± 0.06 | 68.0 |
| 50 | 0.45 ± 0.04 | 36.0 |
| 100 | 0.25 ± 0.03 | 20.0 |
| Table 1: Example data for a cytotoxicity assay. Data should be presented as mean ± standard deviation. |
Workflow Diagram:
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the direct binding of this compound to its intracellular target, carbonic anhydrase.
Causality of Experimental Choices: CETSA is a powerful technique to validate target engagement in a cellular environment.[11] Ligand binding stabilizes the target protein, leading to a higher melting temperature. This assay provides direct evidence that the compound interacts with the intended protein within the cell.
Methodology:
-
Cell Culture and Treatment:
-
Culture cells to 80-90% confluency.
-
Treat cells with the compound at a concentration determined from the viability assay (e.g., 10x IC50) or a vehicle control for 1 hour at 37°C.
-
-
Cell Lysis and Heating:
-
Harvest and resuspend cells in PBS.
-
Lyse the cells by freeze-thaw cycles.
-
Aliquot the cell lysate into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
-
Protein Separation:
-
Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble proteins.
-
-
Protein Analysis:
-
Analyze the amount of soluble CA IX in the supernatant by Western blotting using a specific antibody.
-
Data Presentation:
| Temperature (°C) | Soluble CA IX (Vehicle) | Soluble CA IX (Compound) |
| 40 | +++ | +++ |
| 45 | +++ | +++ |
| 50 | ++ | +++ |
| 55 | + | ++ |
| 60 | - | + |
| 65 | - | - |
| Table 2: Example CETSA data showing a thermal shift in the presence of the compound. '+' indicates the relative amount of soluble protein. |
Workflow Diagram:
Protocol 3: Cell Invasion Assay
Objective: To assess the ability of this compound to inhibit cancer cell invasion.
Causality of Experimental Choices: A key consequence of CA IX activity is the acidification of the tumor microenvironment, which promotes the activity of proteases involved in extracellular matrix degradation and subsequent cell invasion.[12] This assay directly measures the functional outcome of CA IX inhibition on a critical aspect of metastasis.
Methodology: Boyden Chamber Assay
-
Chamber Preparation:
-
Use transwell inserts with an 8 µm pore size membrane.
-
Coat the upper surface of the membrane with a thin layer of Matrigel and allow it to solidify.
-
-
Cell Seeding and Treatment:
-
Serum-starve the cancer cells for 24 hours.
-
Resuspend the cells in serum-free medium containing different concentrations of the compound or vehicle control.
-
Seed 50,000 cells into the upper chamber of the transwell insert.
-
-
Invasion Stimulation:
-
Fill the lower chamber with complete medium containing a chemoattractant (e.g., 10% FBS).
-
-
Incubation:
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
-
Cell Staining and Counting:
-
Remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol and stain with crystal violet.
-
Count the number of stained cells in several random fields under a microscope.
-
Data Presentation:
| Concentration (µM) | Number of Invading Cells | % Invasion Inhibition |
| 0 (Vehicle) | 250 ± 25 | 0 |
| 1 | 220 ± 20 | 12 |
| 10 | 125 ± 15 | 50 |
| 50 | 50 ± 8 | 80 |
| Table 3: Example data for a cell invasion assay. Data should be presented as mean ± standard deviation. |
Conclusion and Future Directions
The protocols outlined in this application note provide a robust starting point for the characterization of this compound as a potential anticancer agent targeting carbonic anhydrase IX. Positive results from these assays would warrant further investigation, including in vivo efficacy studies in relevant animal models of cancer. The versatility of the thiophene-sulfonamide scaffold suggests that further chemical modifications could lead to the development of even more potent and selective inhibitors, contributing to the growing arsenal of targeted cancer therapies.
References
- Shafiee, A., & Ghassem-zadeh, M. (2004). Synthesis of thiophenes having the biologically active sulfonamide group. Journal of the Chinese Chemical Society, 51(4), 817-822.
- Chen, Z., et al. (2021). Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation. European Journal of Medicinal Chemistry, 226, 113837.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Singh, H., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 15(1), 28-56.
- Mocan, T., et al. (2018). Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. Scientific Reports, 8(1), 12695.
- Khan, S. A., & Yusuf, M. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Arabian Journal of Chemistry, 13(1), 1569-1587.
- Hussain, A., et al. (2023). Computational Discovery of Selective Carbonic Anhydrase IX (CA IX) Inhibitors via Pharmacophore Modeling and Molecular Simulations for Cancer Therapy. Molecules, 28(14), 5431.
- Ghorab, M. M., et al. (2021). Evaluation of some thiophene-based sulfonamides as potent inhibitors of carbonic anhydrase I and II isoenzymes isolated from human erythrocytes by kinetic and molecular modelling studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1334-1348.
- Majchrzak, A., et al. (2024). A Review on Sulfonamide Complexes with Metals: Their Pharmacological Potential as Anticancer Drugs. Molecules, 29(5), 1089.
- Al-Ghorbani, M., et al. (2021). Synthesis and Biological Activity of New Sulfonamide Derivatives. Egyptian Journal of Chemistry, 64(10), 5677-5684.
-
Wikipedia. (2024). Sulfonamide (medicine). Retrieved from [Link]
-
Journal of Young Investigators. (2014). Carbonic Anhydrase IX Inhibitors: Finding Potential Therapeutic Cancer Agents Through Virtual Screening. Retrieved from [Link]
- Samir, E., Abouzied, A., & Hamed, F. (2016). The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile. International Journal of Organic Chemistry, 6(2), 85-94.
- El-Sayed, M. A. A., et al. (2024). Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR-2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies. ACS Omega, 9(1), 1083-1102.
- Luchinat, E., et al. (2020). Intracellular Binding/Unbinding Kinetics of Approved Drugs to Carbonic Anhydrase II Observed by in-Cell NMR. Journal of the American Chemical Society, 142(39), 16834-16844.
-
JJ Medicine. (2019, February 22). Sulfonamide Antibiotics | Bacterial Targets, Mechanism of Action, Adverse Effects [Video]. YouTube. [Link]
- Mishra, R., Kumar, N., & Sachan, N. (2021). Synthesis and Pharmacological Study of Thiophene Derivatives. International Journal of Pharmaceutical Quality Assurance, 12(3), 282-291.
-
International Journal of Pharmaceutical Sciences and Research. (2024). SYNTHESIS, CHARACTERIZATION AND ANTICANCER STUDIES OF NOVEL SULPHONAMIDES. Retrieved from [Link]
- Parkkila, S., et al. (2000). Carbonic anhydrase inhibitor suppresses invasion of renal cancer cells in vitro. Proceedings of the National Academy of Sciences, 97(5), 2220-2224.
-
Study.com. (n.d.). Sulfonamide: Mechanism of Action & Uses. Retrieved from [Link]
- Jaiswal, S. (2024). Anticancer activity of sulfonamides containing heterocycle compound synthesized by green chemistry via silver nanoparticles (green nanoparticles).
- Liu, X., et al. (2024). Design and synthesis of a 1,3,6-trimethyl-1H-benzo[d]imidazole-5-sulfonamide derivative as a type I CDK8 inhibitor against colorectal cancer. Bioorganic Chemistry, 145, 109297.
- Wang, X., et al. (2019).
- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis and Anti-Bacterial Activities of a Bis-Chalcone Derived from Thiophene and Its Bis-Cyclized Products. Molecules, 17(5), 5713-5723.
- Taha, M., et al. (2024). Design, Synthesis, In Vitro, and In Silico Studies of 5‐(Diethylamino)‐2‐Formylphenyl Naphthalene‐2‐Sulfonate Based Thiosemicarbazones as Potent Anti‐Alzheimer Agents. Archiv der Pharmazie.
- El-Metwaly, N. M., et al. (2024). Synthesis, molecular modelling, and antibacterial evaluation of new sulfonamide-dyes based pyrrole compounds. Scientific Reports, 14(1), 11096.
- Nocentini, A., & Supuran, C. T. (2019). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 24(22), 4149.
- Ghorab, M. M., et al. (2016). Novel thiophene derivatives with sulfonamide, isoxazole, benzothiazole, quinoline and anthracene moieties as potential anticancer agents. Acta Pharmaceutica, 66(3), 343-355.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile [scirp.org]
- 4. Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. impactfactor.org [impactfactor.org]
- 7. This compound | C11H17NO4S2 | CID 22901938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Carbonic Anhydrase IX Inhibitors: Finding Potential Therapeutic Cancer Agents Through Virtual Screening — Journal of Young Investigators [jyi.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pnas.org [pnas.org]
Application Notes & Protocols: A Practical Guide to the Handling and Storage of Thiophene-2-Sulfonamide Compounds
Foreword: The Chemist's Compass for Thiophene-2-Sulfonamides
Thiophene-2-sulfonamide and its derivatives represent a cornerstone scaffold in modern medicinal chemistry and drug discovery.[1][2] These heterocyclic compounds are integral to the development of therapeutics ranging from anticancer and anti-inflammatory agents to carbonic anhydrase inhibitors for treating elevated intraocular pressure.[2][3][4] The unique electronic properties conferred by the sulfur-containing thiophene ring, combined with the versatile sulfonamide moiety, make this class of molecules a fertile ground for innovation.[1][5][6]
However, the potential for biological activity is intrinsically linked to chemical reactivity and potential hazards. A lack of standardized handling and storage protocols can lead to compound degradation, inconsistent experimental results, and, most critically, safety risks for laboratory personnel. This guide is crafted not as a rigid set of rules, but as a dynamic framework built on the principles of chemical causality and risk mitigation. It aims to provide researchers, scientists, and drug development professionals with the field-proven insights necessary to handle and store these valuable compounds with the confidence that ensures both scientific integrity and personal safety.
Chapter 1: Foundational Knowledge - Properties and Risk Assessment
A thorough understanding of a compound's nature is the bedrock of its safe handling. Before a vial is even opened, a foundational assessment of its properties and potential hazards is crucial.
Physicochemical Profile
Thiophene-2-sulfonamide is an aromatic heterocyclic compound. The parent compound is typically a white to off-white solid with a melting point in the range of 137-146°C.[7][8] While the core thiophene is a liquid, the addition of the sulfonamide group significantly alters its physical properties.[5]
-
Solubility: Thiophene itself is insoluble in water but soluble in organic solvents like ethanol and ether.[1] This trend generally holds for its sulfonamide derivatives, which are sparingly soluble in water but exhibit good solubility in common laboratory solvents such as DMSO, DMF, and alcohols.
-
Stability: Sulfonamide compounds can be susceptible to degradation over time, particularly with prolonged exposure to non-ideal conditions.[9] The thiophene ring is relatively stable but can undergo reactions such as sulfonation.[10] The stability of specific derivatives will be highly dependent on other functional groups present in the molecule.
Hazard Identification and Proactive Risk Assessment
The primary known hazards associated with thiophene-2-sulfonamide include skin, eye, and respiratory irritation.[11] However, a critical aspect of working in research and development is acknowledging that novel derivatives may have uncharacterized toxicological profiles. Therefore, a proactive and cautious approach is mandatory.
The Causality of Precaution: Every new derivative must be treated as potentially hazardous until proven otherwise. The structural alerts—an aromatic amine precursor and a reactive sulfonyl group—warrant a high degree of caution. This principle dictates that the initial handling of any new thiophene-2-sulfonamide compound should follow a stringent risk assessment workflow.
Below is a logical workflow for assessing and mitigating risks upon receipt of a new compound.
Caption: Initial risk assessment workflow for a new thiophene-2-sulfonamide.
Chapter 2: Protocols for Safe and Effective Handling
Proper handling techniques are non-negotiable. They are the active measures that translate risk assessment into a safe laboratory environment.
Essential Engineering Controls
Engineering controls are the first line of defense, designed to minimize exposure by isolating the hazard from the operator.
-
Chemical Fume Hood: All manipulations of solid thiophene-2-sulfonamide compounds and their solutions must be performed inside a certified chemical fume hood.[12] This is critical to prevent the inhalation of fine powders or aerosols.[13] For work involving flammable solvents, ensure all equipment within the hood is explosion-proof.[14][15]
-
Safety Stations: Ensure that a safety shower and an eyewash station are unobstructed and readily accessible in the immediate vicinity of the workstation.[14][15]
Personal Protective Equipment (PPE)
PPE provides a final barrier between the researcher and the chemical. Its use should be diligent and informed.
-
Eye Protection: Chemical safety goggles with side shields are mandatory to protect against splashes and fine dust.[12] A face shield should be worn over goggles when there is a significant risk of splashing.[16]
-
Hand Protection: Wear chemical-resistant gloves appropriate for the compound and any solvents being used.[12] Nitrile or PVC gloves are often suitable, but it is imperative to consult a glove compatibility chart for the specific solvents in your protocol. Contaminated gloves must be removed and replaced immediately using the proper technique to avoid skin contact.
-
Protective Clothing: A full-length laboratory coat, closed-toe shoes, and long pants are required to protect the skin.[16][17]
Protocol: Weighing and Transferring Solid Compounds
The goal of this protocol is to accurately weigh the compound while preventing the generation and dispersal of airborne particles.
-
Preparation: Designate a specific area for weighing within the chemical fume hood. Clean the surface and the analytical balance before use.
-
Tare Vessel: Place a clean, appropriately sized weighing vessel (e.g., a glass vial or weigh boat) on the balance and tare it.
-
Aliquot Compound: Using a clean spatula or scoop, carefully transfer an approximate amount of the thiophene-2-sulfonamide compound from its storage container to the tared vessel.
-
Minimize Dust: Perform the transfer slowly and deliberately. Avoid tapping or shaking the container, which can create dust.[13] Use anti-static tools and equipment where available.
-
Seal and Record: Securely close the primary storage container immediately after the transfer. Record the final weight from the balance.
-
Cleanup: Carefully wipe down the spatula, the balance, and the surrounding area with a solvent-dampened cloth (e.g., 70% ethanol) to remove any residual powder. Dispose of the cloth as hazardous waste.
Protocol: Preparation of Stock Solutions
This protocol ensures the compound is fully dissolved and the resulting solution is stable and accurately concentrated.
-
Solvent Selection: Choose a solvent in which the compound is known to be soluble and stable. Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions for biological assays.
-
Vessel and Stir Bar: Place the weighed solid into a clean, dry volumetric flask or vial of the appropriate size. Add a magnetic stir bar if desired.
-
Initial Solvent Addition: Add a portion (approximately 50-70%) of the final required solvent volume to the vessel containing the solid.
-
Dissolution: Cap the vessel and begin agitation (stirring or vortexing). Gentle heating or sonication can be used to aid dissolution, but caution must be exercised to avoid thermal degradation. Always monitor the temperature.
-
Bring to Final Volume: Once the solid is fully dissolved, carefully add the solvent until the final desired volume is reached. Ensure the solution is homogeneous.
-
Labeling and Storage: Immediately label the container with the compound name/ID, concentration, solvent, preparation date, and your initials. Store the solution under the appropriate conditions as detailed in Chapter 3.
Chapter 3: Long-Term Stability - Storage Requirements
The scientific value of a compound is contingent on its chemical integrity. Improper storage is a common, yet preventable, source of experimental failure.
Core Principles of Storage
The primary objective is to protect the compound from environmental factors that can induce degradation: temperature, light, moisture, and air.[18] All compounds must be stored in tightly sealed, clearly labeled containers to prevent contamination and mix-ups.[18][19]
Incompatibilities
To prevent dangerous reactions and degradation, thiophene-2-sulfonamide compounds must be segregated from incompatible materials. Key incompatibilities include:
-
Strong Oxidizing Agents: (e.g., perchlorates, nitrates, peroxides)[13][15][16]
-
Strong Acids and Bases: [15]
-
Nitric Acid: Can cause violent reactions.[16]
Quantitative Storage Recommendations
The following table summarizes the recommended storage conditions. Adherence to these guidelines is critical for preserving compound purity and ensuring the reproducibility of experimental data.
| Parameter | Condition | Rationale & Causality |
| Long-Term Storage | ≤ -15°C (Freezer)[7][18] | Reduces the rate of chemical degradation and decomposition reactions, preserving the compound's integrity over months to years. |
| Short-Term Storage | 2°C to 8°C (Refrigerator)[20] | Suitable for compounds that are in active use to minimize thermal cycling associated with frequent removal from a freezer. |
| Atmosphere | Store under an inert gas (Argon or Nitrogen)[13] | The thiophene moiety and other functional groups can be sensitive to oxidation. An inert atmosphere displaces oxygen and moisture, preventing oxidative degradation. |
| Light | Protect from light (use amber vials or store in the dark)[13][18] | Aromatic systems can be photosensitive. UV radiation can provide the activation energy for unwanted side reactions or decomposition. |
| Humidity | Store in a dry place[20]; use desiccants if needed. | Moisture can hydrolyze the sulfonamide group or other labile functional groups, leading to compound degradation. Maintain relative humidity below 40%.[20] |
Chapter 4: Spill Management and Waste Disposal
Accidents can happen, but a prepared response minimizes risk.
Spill Response Protocol (Small Scale)
For small spills of solid material or solutions:
-
Alert & Evacuate: Alert personnel in the immediate area. Evacuate anyone not involved in the cleanup.[16]
-
Ventilate: Ensure the fume hood is operating at maximum capacity.
-
PPE: Don appropriate PPE, including double gloves, safety goggles, and a lab coat.
-
Contain & Absorb: For liquids, cover the spill with an inert absorbent material like sand, vermiculite, or activated charcoal adsorbent.[16][19] For solids, gently cover with a dampened paper towel to avoid raising dust.
-
Collect: Carefully scoop the absorbed material and contaminated items into a labeled, sealable container for hazardous waste.[16][19]
-
Decontaminate: Clean the spill area thoroughly with soap and water, followed by a 70% ethanol rinse.
-
Dispose: Dispose of all contaminated materials (including gloves) as hazardous chemical waste.
Waste Disposal
All thiophene-2-sulfonamide compounds, whether in solid form, in solution, or as contaminated materials, must be disposed of as hazardous chemical waste.[14][16]
-
Do NOT dispose of this waste down the sanitary sewer system.[15]
-
Collect all waste in clearly labeled, leak-proof containers.
-
Follow all institutional, local, regional, and national regulations for the disposal of hazardous waste.[14]
Chapter 5: Visualization of a Standard Experimental Workflow
To synthesize these protocols into a practical sequence, the following diagram illustrates a typical workflow for using a thiophene-2-sulfonamide compound in a laboratory experiment.
Caption: A typical experimental workflow from compound retrieval to waste disposal.
References
-
Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet Thiophene. Retrieved from [Link]
-
Singh, A., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Available at: [Link]
-
Eastly, A. C., & Peters, C. (2011). Safe handling of hazardous drugs. Current Oncology. Available at: [Link]
-
Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica. Available at: [Link]
-
Alfredsson, G., & Ohlsson, A. (1998). Stability of sulphonamide drugs in meat during storage. Food Additives and Contaminants. Available at: [Link]
-
Capital Resin Corporation. (2022). Strategies for the Safe Handling of Sulfonic Acid. Retrieved from [Link]
-
USP-NF. (2017). <659> Packaging and Storage Requirements. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazard Substance Fact Sheet: Thiophene. Retrieved from [Link]
-
El-Metwaly, N. M., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports. Available at: [Link]
-
MSF Medical Guidelines. (n.d.). Drug quality and storage. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Thiophenesulfonamide. PubChem Compound Summary for CID 72881. Retrieved from [Link]
-
Wikipedia. (n.d.). Thiophene. Retrieved from [Link]
- Google Patents. (n.d.). EP0182691A1 - Substituted thiophene-2-sulfonamides and their preparation.
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]
-
Wiley Online Library. (2022). An Efficient Method for the Preparation of Sulfonamides from Sodium Sulfinates and Amines. ChemistrySelect. Retrieved from [Link]
-
ResearchGate. (2023). Synthesis of thiophenes having the biologically active sulfonamide.... Retrieved from [Link]
-
CPAChem. (n.d.). Safety data sheet. Retrieved from [Link]
-
Taylor & Francis Online. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Retrieved from [Link]
-
ResearchGate. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Retrieved from [Link]
-
SCIRP. (2016). The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile. Retrieved from [Link]
-
Impact Factor. (2021). Synthesis and Pharmacological Study of Thiophene Derivatives. Retrieved from [Link]
-
ACS Publications. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Retrieved from [Link]
-
Macmillan Group - Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]
-
ACS Publications. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]
Sources
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. EP0182691A1 - Substituted thiophene-2-sulfonamides and their preparation - Google Patents [patents.google.com]
- 4. impactfactor.org [impactfactor.org]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biosynth.com [biosynth.com]
- 8. Thiophene-2-sulfonamide | 6339-87-3 [chemicalbook.com]
- 9. Stability of sulphonamide drugs in meat during storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thiophene - Wikipedia [en.wikipedia.org]
- 11. 2-Thiophenesulfonamide | C4H5NO2S2 | CID 72881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.com [fishersci.com]
- 16. nj.gov [nj.gov]
- 17. capitalresin.com [capitalresin.com]
- 18. Drug quality and storage | MSF Medical Guidelines [medicalguidelines.msf.org]
- 19. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 20. uspnf.com [uspnf.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Yield for 3-(2,5,5-trimethyl-1,3-dioxan-2-yl)thiophene-2-sulfonamide Synthesis
Welcome to the technical support center for the synthesis of 3-(2,5,5-trimethyl-1,3-dioxan-2-yl)thiophene-2-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and detailed protocols to optimize your reaction yields and ensure the purity of your final product.
I. Synthetic Overview & Key Challenges
The synthesis of this compound is a multi-step process that requires careful control over reaction conditions to achieve high yields and purity. The core of this synthesis involves the formation of a thiophene-2-sulfonamide from a suitably substituted thiophene precursor. The 3-(2,5,5-trimethyl-1,3-dioxan-2-yl) group, acting as a protected carbonyl, introduces specific steric and electronic considerations that must be managed throughout the synthesis.
Key challenges in this synthesis often revolve around:
-
Preparation and stability of the thiophene-2-sulfonyl chloride intermediate: This key intermediate is susceptible to hydrolysis and side reactions.
-
Regioselectivity during the sulfonation of the thiophene ring: Ensuring the sulfonamide group is introduced at the desired C2 position.
-
Reaction conditions for the final amination step: Optimizing base, solvent, and temperature to maximize yield and minimize impurity formation.
-
Purification of the final product: Separating the desired sulfonamide from starting materials, reagents, and byproducts.
This guide will address these challenges in a practical, question-and-answer format to help you navigate the complexities of this synthesis.
II. Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis of this compound.
Q1: Why is my overall yield of this compound consistently low?
A1: Low yields can stem from several factors throughout the synthetic sequence. Here’s a breakdown of potential causes and their solutions, starting from the preparation of the key intermediate, 3-(2,5,5-trimethyl-1,3-dioxan-2-yl)thiophene-2-sulfonyl chloride.
-
Hydrolysis of the Sulfonyl Chloride Intermediate: Sulfonyl chlorides are highly reactive and moisture-sensitive. Any water present in the reaction will convert the sulfonyl chloride to the unreactive sulfonic acid, drastically reducing your yield.[1][2]
-
Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). It is best to use freshly prepared or properly stored sulfonyl chloride.
-
-
Incomplete Reaction During Sulfonylation: The formation of the sulfonyl chloride from the thiophene precursor may not have gone to completion.
-
Solution: Monitor the reaction progress using Thin-Layer Chromatography (TLC). If the reaction stalls, consider extending the reaction time or slightly increasing the temperature. However, be cautious as excessive heat can lead to side reactions.
-
-
Suboptimal Conditions for the Amination Step: The final step of reacting the sulfonyl chloride with an ammonia source is critical.
-
Solution:
-
Base Selection: A non-nucleophilic organic base like triethylamine or pyridine is often used to neutralize the HCl byproduct without competing with the ammonia source.[1]
-
Solvent Choice: The solvent should be inert and capable of dissolving both reactants. Dichloromethane and tetrahydrofuran are common choices.[1]
-
Stoichiometry: A slight excess of the ammonia source can help drive the reaction to completion.
-
-
-
Side Reactions: The formation of bis-sulfonated products, though less common with a sterically hindered thiophene, can occur.[1]
-
Solution: Careful control of stoichiometry and slow, controlled addition of the sulfonyl chloride to the ammonia source can minimize this.
-
Q2: I am observing an unexpected side product in my reaction mixture. What could it be and how can I avoid it?
A2: The nature of the side product depends on the specific reaction step.
-
During Sulfonyl Chloride Formation:
-
Isomeric Sulfonyl Chlorides: Depending on the synthetic route to the substituted thiophene, you might have isomeric impurities that can also undergo sulfonation, leading to a mixture of sulfonyl chlorides.
-
Solution: Ensure the purity of your starting 3-(2,5,5-trimethyl-1,3-dioxan-2-yl)thiophene. Purification at this stage is crucial.
-
-
Di-sulfonated Thiophenes: While the existing substituent at the 3-position offers some steric hindrance, aggressive sulfonation conditions could lead to di-sulfonation.
-
Solution: Use milder sulfonating agents or carefully control the stoichiometry and reaction temperature.
-
-
-
During the Amination Step:
-
Hydrolysis Product: As mentioned, the corresponding sulfonic acid is a common impurity if moisture is present.[2]
-
Solution: Strict anhydrous conditions are paramount.
-
-
Reaction with the Dioxane Group: While generally stable, harsh basic or acidic conditions could potentially affect the 1,3-dioxane protecting group.
-
Solution: Use non-nucleophilic organic bases and avoid strong acids during workup if possible. Monitor the integrity of the dioxane group by ¹H NMR of the crude product.
-
-
Q3: The purification of the final product by column chromatography is difficult, and I'm getting impure fractions. What can I do?
A3: Purification of sulfonamides can be challenging due to their polarity.
-
Optimize Your Chromatography:
-
Solvent System: A common issue is a poorly chosen eluent system. A systematic approach to finding the right solvent system using TLC is essential. Start with a non-polar solvent like hexane and gradually increase the polarity with ethyl acetate. A small amount of a more polar solvent like methanol might be necessary.
-
Column Packing and Loading: Ensure your column is packed correctly to avoid channeling. Dissolve your crude product in a minimal amount of the eluent or a stronger solvent and pre-adsorb it onto a small amount of silica gel before loading it onto the column. This often leads to better separation.
-
-
Consider Recrystallization: If your product is a solid and has a reasonable level of purity after chromatography, recrystallization can be a powerful final purification step.
-
Solvent Screening: Test a variety of solvents (e.g., ethanol, isopropanol, ethyl acetate/hexane mixtures) to find one in which your product is soluble at high temperatures but sparingly soluble at room temperature or below.
-
III. Frequently Asked Questions (FAQs)
What is the recommended starting material for this synthesis?
The most logical starting point is 3-(2,5,5-trimethyl-1,3-dioxan-2-yl)thiophene. This can be synthesized, for example, through the protection of 3-acetylthiophene with 2,2-dimethyl-1,3-propanediol.
How do I prepare the key intermediate, 3-(2,5,5-trimethyl-1,3-dioxan-2-yl)thiophene-2-sulfonyl chloride?
A common method for the synthesis of thiophene-2-sulfonyl chlorides is the reaction of the corresponding thiophene with chlorosulfonic acid at low temperatures.[3]
-
General Caution: Chlorosulfonic acid is highly corrosive and reacts violently with water. This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
A general procedure involves the slow addition of the substituted thiophene to an excess of chlorosulfonic acid at a reduced temperature (e.g., -10 to 0 °C). After the addition, the reaction is typically stirred for a period at this temperature before being carefully quenched by pouring it onto ice. The product is then extracted with an organic solvent like dichloromethane.
What analytical techniques are best for monitoring the reaction and characterizing the final product?
-
Thin-Layer Chromatography (TLC): Essential for monitoring the progress of each reaction step. Use a UV lamp to visualize the spots. Staining with potassium permanganate can also be helpful.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will confirm the presence of the characteristic peaks for the thiophene protons, the methyl and methylene protons of the dioxane group, and the sulfonamide NH₂ protons.
-
¹³C NMR: Will show the expected number of carbon signals for the molecule.
-
-
Mass Spectrometry (MS): To confirm the molecular weight of the final product.
-
Infrared (IR) Spectroscopy: To identify the characteristic stretches for the S=O bonds of the sulfonamide (typically around 1350 and 1160 cm⁻¹) and the N-H bonds.
IV. Experimental Protocols & Data
Protocol 1: Synthesis of 3-(2,5,5-trimethyl-1,3-dioxan-2-yl)thiophene-2-sulfonyl chloride
-
To a stirred solution of chlorosulfonic acid (4 equivalents) at -10 °C, slowly add 3-(2,5,5-trimethyl-1,3-dioxan-2-yl)thiophene (1 equivalent).
-
Maintain the temperature between -10 °C and 0 °C during the addition.
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Carefully pour the reaction mixture onto crushed ice.
-
Extract the aqueous mixture with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude sulfonyl chloride, which can be used in the next step without further purification.
Protocol 2: Synthesis of this compound
-
Dissolve the crude 3-(2,5,5-trimethyl-1,3-dioxan-2-yl)thiophene-2-sulfonyl chloride (1 equivalent) in anhydrous dichloromethane.
-
Cool the solution to 0 °C.
-
Bubble anhydrous ammonia gas through the solution or add a solution of ammonia in an organic solvent (e.g., ammonia in methanol, 2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
| Step | Reactants | Reagents/Solvents | Typical Yield | Key Parameters |
| Sulfonylation | 3-(2,5,5-trimethyl-1,3-dioxan-2-yl)thiophene | Chlorosulfonic acid, Dichloromethane | 70-85% | Temperature control (-10 to 0 °C), Anhydrous conditions |
| Amination | 3-(2,5,5-trimethyl-1,3-dioxan-2-yl)thiophene-2-sulfonyl chloride | Ammonia, Dichloromethane | 60-80% | Anhydrous conditions, Temperature control (0 °C to RT) |
V. Visualizing the Workflow & Troubleshooting
Synthetic Workflow
Caption: Decision tree for troubleshooting low reaction yields.
VI. References
-
Google Patents. (n.d.). EP0577683A1 - Method of preparing 3-substituted thiophene. Retrieved from
-
Google Patents. (n.d.). US8263787B2 - Process for preparing dorzolamide. Retrieved from
-
New Drug Approvals. (2015, January 17). Dorzolamide Hydrochloride. Retrieved from [Link]
-
ACS Omega. (2023, July 21). Stereoselective Solvolysis in the Synthesis of Dorzolamide Intermediates. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 3-(2-Methoxyethyl)thiophene-2-sulfonyl chloride. Retrieved from [Link]
-
Journal of Pharmaceutical Research. (2025, April 18). Design and Optimization of a Process for the Manufacture of (S)-5,6-Dihydro-6-Methylthieno [2,3-B]Thiopyran-4-One: an Intermediate for Dorzolamide. Retrieved from [Link]
-
National Institutes of Health. (2024, July 11). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. Retrieved from [Link]
-
Sci-Hub. (n.d.). THE REACTIONS OF SOME THIOPHENE SULFONYL DERIVATIVES. Retrieved from [Link]
-
Organic & Biomolecular Chemistry. (2015, May 14). Regioselective sulfamoylation at low temperature enables concise syntheses of putative small molecule inhibitors of sulfatases. Retrieved from [Link]
-
Google Patents. (n.d.). US2777844A - Sulfonamide purification process. Retrieved from
-
The Journal of Physical Chemistry A. (n.d.). Chiral Thiophene Sulfonamide—A Challenge for VOA Calculations. Retrieved from [Link]
-
Slideshare. (n.d.). Analysis of sulfonamides. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and characterization of some 4-((thiophen-2-yl-methylene)amino)benzenesulfonamide metal complexes. Retrieved from [Link]
Sources
Technical Support Center: Troubleshooting Solubility of 3-(2,5,5-trimethyl-1,3-dioxan-2-yl)thiophene-2-sulfonamide
Prepared by: Senior Application Scientist, Formulations Division
Welcome to the technical support guide for 3-(2,5,5-trimethyl-1,3-dioxan-2-yl)thiophene-2-sulfonamide. This document provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility of this compound. Our goal is to equip researchers, scientists, and drug development professionals with the knowledge to overcome solubility challenges encountered during experimentation.
Introduction
This compound is a novel heterocyclic compound with a complex molecular structure. Like many modern drug candidates, its significant lipophilicity and crystalline nature can lead to poor aqueous solubility, a major hurdle in preclinical and formulation development.[1][2] Low solubility can result in inconsistent data in biological assays, hinder the preparation of suitable dosing solutions, and ultimately lead to poor bioavailability.[1][3]
This guide is structured to provide a logical progression from understanding the compound's fundamental properties to applying advanced formulation techniques. We will address common problems in a direct question-and-answer format, followed by detailed experimental workflows.
Compound Physicochemical Profile
A thorough understanding of the compound's physicochemical properties is the first step in designing an effective solubilization strategy.[4]
| Property | Value / Prediction | Source | Rationale & Implication |
| Molecular Formula | C₁₁H₁₇NO₄S₂ | [5][6] | Indicates a moderately sized molecule with heteroatoms that can participate in hydrogen bonding. |
| Molecular Weight | 291.4 g/mol | [5] | A higher molecular weight can sometimes correlate with lower solubility.[7] |
| Structure | The molecule contains a thiophene-2-sulfonamide moiety and a bulky, lipophilic 2,5,5-trimethyl-1,3-dioxane group. This combination suggests a predisposition to low aqueous solubility. | ||
| Calculated LogP | 1.3 | [5] | This value indicates moderate lipophilicity, suggesting that the compound is more soluble in organic solvents than in water.[8] |
| pKa (Predicted) | ~9-10 (Sulfonamide NH) | [9] | The sulfonamide proton is weakly acidic. Its solubility is expected to increase significantly in alkaline conditions (pH > pKa) where it can form a soluble salt.[10] |
| Stability of 1,3-Dioxane | Stable in neutral/basic media; Labile in acidic media | [11][12] | The 1,3-dioxane ring is an acid-labile protecting group. Exposure to acidic conditions (pH < 5) can cause hydrolysis, cleaving the ring and altering the compound's structure. This is a critical stability constraint. |
Frequently Asked Questions (FAQs)
Q1: My compound is insoluble in standard aqueous buffers like PBS (pH 7.4). What is the primary cause?
A1: The insolubility in aqueous buffers is expected due to the compound's molecular structure. The bulky, non-polar 2,5,5-trimethyl-1,3-dioxane group, combined with the aromatic thiophene ring, imparts significant lipophilic character. While the sulfonamide group can participate in hydrogen bonding, it is not sufficient to overcome the hydrophobicity of the rest of the molecule at neutral pH. Initial dissolution attempts should focus on organic solvents or tailored formulation systems.[13]
Q2: What is the recommended first step for preparing a stock solution?
A2: The best initial approach is to prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is an excellent starting point due to its strong solubilizing power for a wide range of organic molecules. Other potential solvents include N,N-dimethylformamide (DMF), ethanol, or methanol. The goal is to achieve a clear, high-concentration stock (e.g., 10-50 mM) that can then be carefully diluted into your aqueous experimental medium.
Q3: My compound precipitates when I dilute the DMSO stock into my aqueous assay buffer. How can I prevent this?
A3: This is a common phenomenon known as "precipitation upon dilution." It occurs because the compound, while soluble in the organic stock, crashes out when the solvent environment abruptly changes to an aqueous one. Here are several strategies to mitigate this, which can be visualized in the workflow diagram below:
-
Reduce the Final Concentration: The most straightforward solution is to work at a lower final concentration of the compound.
-
Increase the Percentage of Co-solvent: If your experiment can tolerate it, increasing the final percentage of DMSO (e.g., from 0.1% to 0.5% or 1%) can help maintain solubility. Always run a vehicle control to account for any effects of the co-solvent.
-
Use Surfactants: Incorporating a non-ionic surfactant like Polysorbate 80 (Tween 80) or Polysorbate 20 into the aqueous buffer can form micelles that encapsulate the drug, preventing precipitation.[10][14] A final concentration of 0.1% to 1% surfactant is a typical starting point.
-
Utilize Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior.[15] They can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic parts of the molecule from water.[15][16] Modified cyclodextrins like Captisol® (sulfobutylether-β-cyclodextrin) are particularly effective.
Q4: How does pH affect the solubility of this compound, and can I use it to my advantage?
A4: The sulfonamide group (-SO₂NH₂) has a weakly acidic proton. At a pH above its pKa (predicted to be around 9-10), this proton will be removed, forming an anionic salt.[9] This ionized form is significantly more soluble in water than the neutral form.[10]
Therefore, you can dramatically increase aqueous solubility by using alkaline buffers (e.g., carbonate buffer at pH 10 or phosphate buffer at pH 9). However, you must first verify that your compound is stable at high pH and that these conditions are compatible with your experimental system.
Q5: What are the critical stability risks I need to be aware of during handling and formulation?
A5: The primary stability risk is the acid-catalyzed hydrolysis of the 1,3-dioxane ring.[11][17] The 1,3-dioxane is a cyclic ketal, which is known to be unstable in the presence of acid.[12]
CRITICAL WARNING: Avoid using acidic buffers (pH < 6) unless you have performed specific stability studies. Hydrolysis will cleave the dioxane ring, yielding 2,2-dimethylpropane-1,3-diol and the corresponding thiophene ketone derivative, which will have different biological and physical properties. Always prepare fresh solutions and store stock solutions in an anhydrous solvent like DMSO at -20°C or -80°C.
In-Depth Troubleshooting Workflows & Protocols
Workflow 1: Systematic Approach to Solubilization
This workflow provides a logical decision tree for tackling solubility issues, from initial solvent selection to the use of formulation excipients.
Sources
- 1. ispe.gr.jp [ispe.gr.jp]
- 2. pharmtech.com [pharmtech.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. This compound | C11H17NO4S2 | CID 22901938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-(2,5,5-Trimethyl-1,3-dioxan-2-yl)-2-thiophenesulfonamide | C11H17NO4S2 - BuyersGuideChem [buyersguidechem.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 10. senpharma.vn [senpharma.vn]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. [PDF] Strategies to Address Low Drug Solubility in Discovery and Development | Semantic Scholar [semanticscholar.org]
- 14. brieflands.com [brieflands.com]
- 15. pharmtech.com [pharmtech.com]
- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis and Purification of Thiophene Sulfonamide Derivatives
Welcome to the technical support center for the synthesis and purification of thiophene sulfonamide derivatives. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this important class of compounds. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to enhance the purity and yield of your target molecules.
Frequently Asked Questions (FAQs)
Q1: My thiophene sulfonamide synthesis is resulting in a very low yield. What are the primary factors I should investigate?
A1: Low yields in thiophene sulfonamide synthesis can often be attributed to a few critical factors. The primary suspect is often the hydrolysis of the thiophenesulfonyl chloride intermediate, which is highly sensitive to moisture. Another common issue is the incomplete conversion during the initial sulfonation or the final amidation step. Side reactions, such as the formation of bis-sulfonated products with primary amines, can also consume starting materials and reduce the yield of the desired product.[1][2] To troubleshoot, ensure all glassware is rigorously dried and use anhydrous solvents under an inert atmosphere (e.g., nitrogen or argon).[1]
Q2: I'm observing multiple spots on my TLC plate after the reaction. What are the likely impurities?
A2: The presence of multiple spots on a TLC plate indicates a mixture of products and unreacted starting materials. For thiophene sulfonamide synthesis, common impurities include unreacted thiophene, the intermediate thiophenesulfonyl chloride (or its hydrolyzed form, thiophenesulfonic acid), and potentially over-sulfonated thiophene byproducts.[3][4] If you are synthesizing an aminothiophene sulfonamide via the Gewald reaction followed by sulfonylation, impurities could also include unreacted carbonyl compounds, active methylene nitriles, or byproducts from the initial condensation.[5]
Q3: Is it necessary to protect the amine on my thiophene ring before proceeding with other reactions?
A3: Yes, in many cases, protecting the amine on a thiophene ring is a crucial step to prevent unwanted side reactions. A common and effective protecting group is the tert-butyloxycarbonyl (Boc) group. This prevents the amine from acting as a nucleophile in subsequent reactions. The Boc group is stable under a variety of reaction conditions and can be removed under mild acidic conditions.[2][6][7]
Q4: My purified thiophene sulfonamide derivative appears to be degrading over time. What are the best storage practices?
A4: Thiophene-containing compounds can be susceptible to oxidation and degradation, especially when exposed to light and air.[8] It is recommended to store your purified compounds in a cool, dark place, preferably in a sealed vial under an inert atmosphere like argon or nitrogen to minimize exposure to oxygen.[8] For long-term storage, refrigeration or freezing is advisable.
Troubleshooting Guide
This guide provides a systematic approach to resolving specific issues you may encounter during the synthesis and purification of thiophene sulfonamide derivatives.
Issue 1: Dark, Tarry Reaction Mixture in Gewald Synthesis of Aminothiophenes
Potential Causes:
-
Polymerization: At elevated temperatures, the starting materials or intermediates in the Gewald reaction can polymerize, leading to a dark, intractable mixture.
-
Formation of Polysulfides: Side reactions involving elemental sulfur can lead to the formation of complex polysulfides, contributing to the dark coloration.
Solutions:
-
Temperature Control: Carefully control the reaction temperature. Running the reaction at the lowest effective temperature can minimize polymerization.
-
Purify Starting Materials: Ensure the purity of your carbonyl compound and active methylene nitrile, as impurities can catalyze side reactions.
-
Optimized Work-up: After the reaction, a carefully planned work-up is necessary to remove colored impurities before attempting purification by chromatography or recrystallization.
Issue 2: Persistent Impurities After Column Chromatography
Potential Causes:
-
Inappropriate Solvent System: The chosen mobile phase may not have the optimal polarity to resolve your target compound from closely related impurities.
-
Compound Degradation on Silica Gel: Thiophene derivatives, particularly those with sensitive functional groups, can be unstable on acidic silica gel.[1]
-
Column Overloading: Loading too much crude material onto the column can lead to poor separation.
Solutions:
-
TLC Optimization: Before running a column, meticulously optimize the solvent system using TLC. Aim for a retention factor (Rf) of 0.2-0.3 for your target compound to achieve good separation on the column.[1]
-
Deactivate Silica Gel: If you suspect your compound is degrading, you can deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a base, such as 1-3% triethylamine.[1][9]
-
Dry Loading: For compounds that are not highly soluble in the mobile phase, or to achieve a more concentrated starting band, consider dry loading the sample onto the column. This involves adsorbing your crude product onto a small amount of silica gel and then carefully adding it to the top of the column.[9]
Issue 3: Product "Oiling Out" During Recrystallization
Potential Causes:
-
Inappropriate Solvent Choice: The solvent may be too nonpolar, causing the compound to separate as a liquid (oil) rather than a crystalline solid upon cooling.[1]
-
Cooling Too Rapidly: Rapid cooling of a saturated solution can favor oil formation over crystal nucleation and growth.
-
High Impurity Level: A high concentration of impurities can disrupt the crystal lattice formation, leading to oiling out.
Solutions:
-
Solvent System Modification: If your compound oils out, try using a more polar solvent or a binary solvent mixture. For instance, if you are using hexanes, try a mixture of ethyl acetate and hexanes.
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Pre-purification: If the crude material is highly impure, a preliminary purification step, such as passing it through a short plug of silica gel, can remove many of the impurities that hinder crystallization.[9]
Experimental Protocols
Protocol 1: General Procedure for Recrystallization of a Thiophene Sulfonamide Derivative
-
Solvent Selection: In a small test tube, add a small amount of your crude product and add a potential recrystallization solvent dropwise while heating until the solid just dissolves. A good solvent will dissolve the compound when hot but not when cold. Common solvents for thiophene sulfonamides include ethanol, isopropanol, ethyl acetate, or mixtures with hexanes.[5][10]
-
Dissolution: In an Erlenmeyer flask, add the crude solid and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent needed to fully dissolve the compound.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them. Use pre-heated glassware to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Allow the crystals to air dry on the filter paper or in a desiccator.
Protocol 2: Flash Column Chromatography on Silica Gel
-
Mobile Phase Selection: Using TLC, determine an appropriate mobile phase that gives your target compound an Rf value between 0.2 and 0.3.[1] A common starting point for thiophene derivatives is a gradient of ethyl acetate in hexanes.[5]
-
Column Packing: Pack a glass column with silica gel as a slurry in the least polar solvent of your mobile phase. Ensure the packing is uniform and free of air bubbles.[11]
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a less polar solvent. Carefully load the solution onto the top of the silica gel bed. Alternatively, use the dry loading technique described in the troubleshooting section.[9]
-
Elution: Begin eluting the column with the mobile phase, collecting fractions. The polarity of the mobile phase can be gradually increased (gradient elution) to elute more polar compounds.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 3: N-Boc Deprotection of an Aminothiophene
-
Reaction Setup: Dissolve the N-Boc protected aminothiophene in a suitable solvent such as methanol.
-
Reagent Addition: Add oxalyl chloride to the solution at room temperature. The deprotection is typically fast, often completing within 1-4 hours.[2]
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Upon completion, the reaction mixture can be concentrated under reduced pressure to remove the solvent and excess reagents. The resulting product will be the amine salt.
-
Purification: The product can be further purified by recrystallization or chromatography if necessary.
Data Presentation
Table 1: Common Solvent Systems for Purification of Thiophene Derivatives
| Purification Method | Common Solvents/Mobile Phases | Target Compounds | Reference |
| Recrystallization | Ethanol, Methanol, Ethyl Acetate/Hexanes | 2-Aminothiophenes | [5] |
| Column Chromatography | Ethyl Acetate/Hexanes (gradient) | 2-Aminothiophenes | [1][5] |
| HPLC (Reverse Phase) | Acetonitrile/Water or Methanol/Water | General Thiophene Derivatives | [12][13][14] |
Visualizations
Workflow for Purification Method Selection
Caption: Decision tree for selecting the appropriate purification technique.
Troubleshooting Logic for Low Yield in Sulfonamide Synthesis
Caption: Troubleshooting flowchart for addressing low reaction yields.
References
- BenchChem. (2025). Method Refinement for Enhancing the Purity of 5-(thiophen-2-yl)-1H-indole.
- RSC Publishing. (2020). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride.
- BenchChem. (2025). common side reactions in the Gewald synthesis of aminothiophenes.
- NIH. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
- Chlorosulfonic Acid - A Vers
- BenchChem. (n.d.). Thiophene-2-sulfonic acid | 79-84-5.
- BenchChem. (2025). Gewald Synthesis of Substituted Aminothiophenes: A Technical Support Center.
- Wikipedia. (n.d.). Thiophene.
- Sigma-Aldrich. (n.d.).
- Column chrom
- University of Rochester, Department of Chemistry. (n.d.).
- ResearchGate. (2015). Can anyone suggest an easy and efficient method to purify thionylchloride?.
- treatment with silica gel under thermal conditions.
- Sci-Hub. (1981).
- PubMed Central. (2022). Green methodologies for the synthesis of 2-aminothiophene.
- BenchChem. (2025).
- ResearchGate. (n.d.).
- MDPI. (2021). Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method.
- Veeprho. (2025). Exploring the Different Mobile Phases in HPLC.
- BenchChem. (2025). Stability of Thiophene-Containing Compounds.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. api.pageplace.de [api.pageplace.de]
- 4. Sci-Hub. THE REACTIONS OF SOME THIOPHENE SULFONYL DERIVATIVES / Phosphorus and Sulfur and the Related Elements, 1981 [sci-hub.box]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Chromatography [chem.rochester.edu]
- 10. researchgate.net [researchgate.net]
- 11. web.uvic.ca [web.uvic.ca]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. veeprho.com [veeprho.com]
Technical Support Center: Addressing Stability Challenges of 3-(2,5,5-trimethyl-1,3-dioxan-2-yl)thiophene-2-sulfonamide in Solution
Welcome to the technical support center for 3-(2,5,5-trimethyl-1,3-dioxan-2-yl)thiophene-2-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the stability challenges associated with this compound in solution. By understanding the underlying chemical principles and implementing the strategies outlined below, you can ensure the integrity of your experiments and the reliability of your results.
Section 1: Frequently Asked Questions (FAQs)
Q1: My stock solution of this compound shows decreasing concentration over time. What is the likely cause?
The primary cause of instability for this compound in solution is the hydrolysis of the 1,3-dioxane ring, which acts as a cyclic acetal. Acetal groups are susceptible to acid-catalyzed hydrolysis, which cleaves the ring and results in the formation of a diol and a ketone.[1][2] In this specific case, the dioxane ring would open to yield 2,2-dimethyl-1,3-propanediol and a thiophene derivative with a ketone group at the 2-position.
The sulfonamide group itself is generally more stable, but the overall stability of the molecule in solution is dictated by the lability of the dioxane moiety.[3] The rate of this degradation is highly dependent on the pH and temperature of the solution.
Q2: What is the primary degradation pathway I should be concerned about?
The principal degradation pathway is the acid-catalyzed hydrolysis of the 1,3-dioxane ring. This reaction is initiated by the protonation of one of the oxygen atoms in the dioxane ring, followed by ring opening to form a carbocation intermediate. Subsequent attack by water leads to the final hydrolysis products.
Below is a diagram illustrating this proposed degradation pathway.
Caption: Proposed acid-catalyzed hydrolysis pathway of the dioxane ring.
Q3: How does pH affect the stability of the compound?
The stability of this compound is significantly influenced by pH.
-
Acidic Conditions (pH < 7): The rate of hydrolysis of the 1,3-dioxane ring is accelerated in acidic environments.[1][2] The presence of protons (H+) catalyzes the cleavage of the acetal linkage. Therefore, preparing and storing solutions in acidic buffers should be avoided.
-
Neutral to Slightly Alkaline Conditions (pH 7-8.5): The compound exhibits greater stability in this pH range. Maintaining a neutral or slightly basic pH is crucial for minimizing degradation.
-
Strongly Alkaline Conditions (pH > 9): While acetals are generally stable in basic conditions, very high pH values may promote other degradation pathways, although to a lesser extent than acid hydrolysis.
Studies on sulfonamides have shown that their attenuation can be significantly affected by pH, with decreased mass recovery at lower pH values.[4][5]
Q4: What are the best practices for preparing and storing stock solutions?
To maximize the stability of your stock solutions, adhere to the following guidelines:
-
Solvent Selection: Use aprotic, anhydrous solvents such as DMSO or DMF for initial stock preparation. If aqueous buffers are necessary for your experiments, prepare the aqueous dilution immediately before use.
-
pH Control: If using an aqueous buffer, ensure it is maintained at a pH between 7.0 and 8.0.
-
Temperature: Store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use volumes.
-
Light Protection: While the primary instability is hydrolysis, it is good practice to protect solutions from light to prevent any potential photodegradation. Use amber vials or wrap containers in foil.
Section 2: Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common stability issues encountered during experiments.
Problem: Inconsistent results in cell-based assays.
Possible Cause: Degradation of the compound in the cell culture medium.
Troubleshooting Workflow:
Sources
Technical Support Center: Refinement of Assay Conditions for Consistent Results
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their assay conditions, ensuring the generation of consistent, reliable, and reproducible data. As a Senior Application Scientist, I will provide not just procedural steps, but also the underlying scientific reasoning to empower you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
This section addresses common overarching questions related to assay consistency.
Q1: What are the most common sources of variability in an assay?
A1: Assay variability can stem from multiple sources, which can be broadly categorized as biological, technical, and environmental.[1][2]
-
Biological Variability: Inherent differences in biological systems, such as cell lines, primary cells, or tissue samples. This includes variations in cell passage number, cell health, and genetic drift.[3]
-
Technical Variability: This is often the most significant and controllable source of variation. It includes inconsistencies in pipetting, reagent quality and concentration, incubation times and temperatures, and instrument calibration.[2][4]
-
Environmental Variability: Fluctuations in laboratory conditions like temperature, humidity, and light exposure can impact assay performance.[5][6]
Q2: What is the "edge effect" and how can I mitigate it?
A2: The "edge effect" is a common phenomenon in microplate-based assays where wells on the perimeter of the plate behave differently from the inner wells.[7][8] This is primarily due to increased evaporation and temperature gradients at the edges, leading to changes in reagent concentrations and affecting assay results.[9][10]
Mitigation Strategies:
-
Incubation Conditions: Maintain a humidified environment (at least 95% humidity) in your incubator and limit the frequency of opening the incubator door.[9]
-
Plate Sealing: Use sealing tapes or low-evaporation lids to minimize evaporation.[8][10] For cell-based assays, breathable seals that allow for gas exchange are recommended.[7]
-
Outer Well Buffer Zone: Avoid using the outer wells for experimental samples. Instead, fill them with a sterile liquid like PBS or media to act as a buffer zone.[9]
-
Reduced Incubation Time: If possible, shorten the assay incubation time to reduce the impact of evaporation.[7]
Q3: How important is reagent quality and lot-to-lot consistency?
A3: Reagent quality is paramount for assay reproducibility.[11][12] Variations in reagent purity, concentration, and formulation can lead to significant shifts in assay performance.[13] It is crucial to use high-quality reagents from reputable suppliers.[2] Furthermore, batch-to-batch variation in reagents can introduce inconsistencies.[1] When a new lot of a critical reagent is introduced, it is best practice to perform a bridging study to ensure it performs comparably to the previous lot.[14]
Q4: What is the significance of the signal-to-noise ratio?
A4: The signal-to-noise (S/N) ratio is a measure of the strength of the desired signal relative to the background noise.[15] A high S/N ratio is indicative of a robust assay where the signal is clearly distinguishable from the background, leading to more reliable data.[16] A low S/N ratio can obscure real biological effects and lead to false negatives.[15]
Troubleshooting Guides
This section provides in-depth guidance on specific issues you may encounter during your experiments.
Guide 1: High Well-to-Well or Plate-to-Plate Variability
High variability, often indicated by a high coefficient of variation (%CV), can obscure real experimental effects.
Potential Causes and Solutions:
| Potential Cause | Underlying Principle | Troubleshooting Steps |
| Inconsistent Pipetting | Inaccurate or imprecise liquid handling leads to variations in reagent and sample volumes in each well. | Calibrate pipettes regularly.[15] Use reverse pipetting for viscous solutions. Ensure consistent tip immersion depth. For multi-channel pipetting, check the calibration of each channel.[4] |
| Edge Effects | Increased evaporation and temperature gradients in outer wells alter reagent concentrations.[7][8] | Implement mitigation strategies as described in the FAQs (e.g., use of sealing tapes, creating a buffer zone with outer wells).[9][10] |
| Temperature Gradients | Uneven temperature across the microplate during incubation can affect reaction kinetics. | Ensure reagents and plates are at the specified temperature before starting the assay.[4] Avoid stacking plates during incubation.[17] |
| Inadequate Mixing | Incomplete mixing of reagents within wells leads to a non-uniform reaction. | Gently tap or use a plate shaker to ensure thorough mixing after adding reagents. Avoid introducing bubbles.[18] |
| Reagent Instability | Degradation of reagents over time can lead to inconsistent performance. | Prepare fresh reagents for each experiment.[4] Store reagents according to the manufacturer's instructions.[19] |
Workflow for Diagnosing High Variability
Caption: A decision tree for troubleshooting high assay variability.
Guide 2: Poor Standard Curve Performance
An unreliable standard curve will lead to inaccurate quantification of your samples.
Potential Causes and Solutions:
| Potential Cause | Underlying Principle | Troubleshooting Steps |
| Incorrect Standard Preparation | Errors in serial dilutions result in an inaccurate standard curve. | Double-check calculations for dilutions.[19] Ensure the standard is fully reconstituted and vortexed before preparing dilutions.[19] |
| Degraded Standard | Improper storage or age can lead to degradation of the standard, resulting in a lower signal. | Use a fresh, properly stored standard.[19] Aliquot standards upon receipt to avoid multiple freeze-thaw cycles. |
| Inappropriate Curve Fit | Using the wrong mathematical model to fit the data can lead to inaccuracies. | Consult the assay protocol for the recommended curve fitting model (e.g., 4-parameter logistic fit).[19] |
| Matrix Effects | Differences between the diluent used for the standard curve and the sample matrix can cause interference. | Prepare the standard curve in a matrix that closely matches your samples (e.g., if analyzing serum, prepare the standard in a similar serum matrix).[20] |
| Pipetting Errors | Inaccurate pipetting during the preparation of the standard curve will lead to a poor fit. | Pay close attention to pipetting technique, especially for serial dilutions.[19] |
Guide 3: Low Signal-to-Noise Ratio
A low signal-to-noise ratio can make it difficult to distinguish a true signal from background noise.
Potential Causes and Solutions:
| Potential Cause | Underlying Principle | Troubleshooting Steps |
| Suboptimal Reagent Concentrations | Incorrect concentrations of antibodies, enzymes, or substrates can lead to a weak signal or high background. | Titrate critical reagents to determine the optimal concentration that maximizes the signal-to-noise ratio.[15][21] |
| Insufficient Incubation Times | Inadequate incubation times may not allow the reaction to reach completion, resulting in a weak signal. | Optimize incubation times to ensure sufficient signal development without increasing background.[22] |
| High Background Signal | Non-specific binding of detection reagents or autofluorescence of cells or compounds can increase background noise.[15] | Increase the number of wash steps or the stringency of the wash buffer.[18] Include a blocking step to reduce non-specific binding.[15] For fluorescence assays, use plates with low autofluorescence. |
| Low Analyte Concentration | The concentration of the target analyte in the sample may be below the detection limit of the assay. | Concentrate the sample if possible. Consider using a more sensitive detection method.[22] |
| Poor Cell Health or Density | For cell-based assays, unhealthy or an insufficient number of cells will generate a weak signal.[15] | Optimize cell seeding density.[15] Ensure cells are healthy and in the logarithmic growth phase. |
Experimental Workflow: Systematic Assay Optimization using Design of Experiments (DoE)
A powerful approach to efficiently optimize multiple assay parameters simultaneously is the Design of Experiments (DoE).[23][24] Unlike the traditional one-factor-at-a-time (OFAT) approach, DoE allows for the evaluation of interactions between factors.[25][26]
Caption: A workflow for assay optimization using Design of Experiments (DoE).
Step-by-Step Methodologies
Protocol 1: Titration of a Primary Antibody for ELISA
This protocol outlines a method to determine the optimal concentration of a primary antibody for an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Plate Coating: Coat the wells of a 96-well high-binding ELISA plate with 100 µL of the target antigen at a concentration known to be in excess. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20) per well.[15]
-
Blocking: Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.[15]
-
Primary Antibody Titration: Prepare a series of dilutions of the primary antibody in blocking buffer. A typical starting range might be from 1:250 to 1:16,000.
-
Incubation: After washing the plate, add 100 µL of each primary antibody dilution to the appropriate wells. Include a negative control well with no primary antibody. Incubate for 2 hours at room temperature.
-
Washing: Repeat the wash step as in step 2.
-
Secondary Antibody Incubation: Add 100 µL of a fixed, non-limiting concentration of the HRP-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Addition: Add 100 µL of TMB substrate to each well and incubate in the dark at room temperature until color develops (typically 15-30 minutes).[15]
-
Stop Reaction: Add 50 µL of stop solution (e.g., 2N H2SO4) to each well.[15]
-
Read Plate: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Plot the absorbance values against the primary antibody dilution. The optimal dilution is the one that gives a strong signal with low background.
References
-
Preventing edge effect in microplates. (2013). YouTube. [Link]
-
The edge effect in microplate assays. (2023). Wako Automation. [Link]
-
Three Ways To Reduce Microplate Edge Effect. (2014). WellPlate.com. [Link]
-
Factors affecting test reproducibility among laboratories. WOAH. [Link]
-
Factors affecting test reproducibility among laboratories. PubMed. [Link]
-
How to prevent the "edge effect" in 96-well microplates?. ResearchGate. [Link]
-
Assay Guidance Manual. NCBI Bookshelf. [Link]
-
The Importance of High-Quality Reagents in Accurate Experimental Results. Biomedical Solutions. [Link]
-
ELISA troubleshooting tips – Poor standard curve. American Research Products. [Link]
-
Biochemical Assay Development: Strategies to Speed Up Research. BellBrook Labs. [Link]
-
Understanding The Role Of Reagent Quality In Test Accuracy. Biomedix. [Link]
-
Optimizing Assay Development. Biocompare.com. [Link]
-
Immunoassay Troubleshooting. Biocompare. [Link]
-
Optimising Potency Assays with Design of Experiments (DoE). Educo Life Sciences. [Link]
-
7 Strategies to Improve Reproducibility of Results in the Clinical Laboratory. Technology Networks. [Link]
-
HTS Assay Validation. NCBI Bookshelf. [Link]
-
Maximizing signal-to-noise ratio in the random mutation capture assay. PMC. [Link]
-
Tech Briefing: Use of Design of Experiment (DOE) for Bioassay Development. BEBPA. [Link]
-
What factors can affect the reproducibility of analytical results?. Dr.Oracle. [Link]
-
Use of Design of Experiment (DOE) for Optimization of ADC Potency Assays. American Pharmaceutical Review. [Link]
-
Assay Guidance Manual. NCBI Bookshelf. [Link]
-
Assay validation and reproducibility considerations for biomarkers used in drug development. FDA. [Link]
-
ELISA Troubleshooting tips – High CV. American Research Products, Inc.. [Link]
-
Troubleshooting Immunoassays. Ansh Labs. [Link]
-
4 Factors Affecting Data Reproducibility. Kosheeka. [Link]
-
ELISA Standard Curve Problems and Troubleshooting. Diagnopal. [Link]
-
Managing Reagent Variation. Clinical Lab Products. [Link]
-
How Automation Overcomes Variability & Limitations in HTS Troubleshooting. Dispendix. [Link]
-
Tips for Improving Reproducibility and Efficiency. Bio-Rad. [Link]
-
Determining the Signal-to-Noise Ratio and Optimal Photomultiplier gain setting in the GenePix 4000B. Molecular Devices. [Link]
-
A beginner's guide to design of experiments for life sciences using Spreadsheet DoE. The Biochemist. [Link]
-
The Importance of Quality Control Reagents in Medical Diagnostic Labs. Needle.Tube. [Link]
-
Design of Experiments for Analytical Method Development and Validation. Pharmaceutical Online. [Link]
-
Inconsistent ELISA results. Protocol Online. [Link]
-
Managing Reagent Lot to Lot Variability. myadlm.org. [Link]
-
10.2: Improving the Signal-to-Noise Ratio. Chemistry LibreTexts. [Link]
-
Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. [Link]
-
Revealing the Environmental Factors That Influence the Leaf Biochemistry and Total Antioxidant Activity of Prunus laurocerasus L.. MDPI. [Link]
-
What Metrics Are Used to Assess Assay Quality?. BIT 479/579 High-throughput Discovery. [Link]
-
What are the probable reasons for the increase in assay during the stability study of a drug product. Pharma Growth Hub. [Link]
Sources
- 1. woah.org [woah.org]
- 2. kosheeka.com [kosheeka.com]
- 3. m.youtube.com [m.youtube.com]
- 4. arp1.com [arp1.com]
- 5. droracle.ai [droracle.ai]
- 6. mdpi.com [mdpi.com]
- 7. m.youtube.com [m.youtube.com]
- 8. The edge effect in microplate assays [wakoautomation.com]
- 9. Reducing the edge effect - Advancing Cell Culture [thermofisher.com]
- 10. Three Ways To Reduce Microplate Edge Effect | Microplate Assays [wellplate.com]
- 11. The Importance of High-Quality Reagents in Accurate Experimental Results [merkel.co.il]
- 12. biomedixph.com [biomedixph.com]
- 13. clpmag.com [clpmag.com]
- 14. myadlm.org [myadlm.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Determining the Signal-to-Noise Ratio and Optimal Photomultiplier gain setting in the GenePix 4000B [moleculardevices.com]
- 17. anshlabs.com [anshlabs.com]
- 18. ELISA Standard Curve Problems and Troubleshooting | Diagnopal [diagnopal.ca]
- 19. arp1.com [arp1.com]
- 20. biocompare.com [biocompare.com]
- 21. bellbrooklabs.com [bellbrooklabs.com]
- 22. lifesciences.danaher.com [lifesciences.danaher.com]
- 23. educolifesciences.com [educolifesciences.com]
- 24. portlandpress.com [portlandpress.com]
- 25. Tech Briefing: Use of Design of Experiment (DOE) for Bioassay Development – BEBPA [bebpa.org]
- 26. biopharminternational.com [biopharminternational.com]
Technical Support Center: Minimizing Off-Target Effects in Cellular Assays
Welcome to the Technical Support Center dedicated to a critical challenge in cellular and molecular biology: understanding and mitigating off-target effects. This guide is designed for researchers, scientists, and drug development professionals who rely on the precision of cellular assays. Unintended interactions, whether from small molecules, siRNAs, or CRISPR-Cas9 systems, can lead to misleading data, wasted resources, and the failure of promising therapeutic candidates.[1][2]
This resource provides in-depth, experience-driven guidance in a question-and-answer format to directly address the specific issues you may encounter. We will delve into the causality behind experimental choices, providing not just protocols, but the scientific reasoning to empower you to design robust, self-validating experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Category 1: Small Molecule Inhibitors
Q1: My small molecule inhibitor shows a potent effect in my primary cellular assay, but I'm concerned about off-target effects. What are the first steps to validate its specificity?
A: This is a crucial checkpoint in any screening cascade. An initial positive result is only the beginning of a rigorous validation process.[3] Relying on a single assay can lead to the costly pursuit of false positives.[3] The first steps should involve a multi-pronged approach to build confidence that the observed phenotype is a direct result of on-target activity.
In-Depth Explanation & Actionable Steps:
-
Confirm Target Engagement in a Cellular Context: It's essential to verify that your compound physically interacts with the intended target protein within the cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[4][5][6][7] It is based on the principle that ligand binding alters the thermal stability of the target protein.[7]
-
Further Reading: For a deeper dive into CETSA principles and applications, see "The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies" in the Annual Review of Pharmacology and Toxicology.[6]
-
-
Employ Orthogonal Assays: Use independent methods that measure the same or related endpoints through different physical principles.[3][8][9] This provides a multi-faceted view of the molecular interaction.[3]
-
Example: If your primary assay is a luciferase reporter assay, an orthogonal approach would be to measure the downstream consequences of target inhibition, such as changes in protein phosphorylation (via Western blot or ELISA) or gene expression (via qPCR or RNA-seq).
-
-
Utilize Structurally Unrelated Inhibitors: If available, test other known inhibitors of your target that have a different chemical scaffold. If these compounds phenocopy the results of your primary molecule, it strengthens the evidence for on-target activity.
-
Perform a Dose-Response Curve: A classic but critical step. A well-defined sigmoidal dose-response curve is indicative of a specific biological interaction. Atypical curve shapes can suggest off-target effects, toxicity, or assay artifacts.
Q2: I've observed cellular toxicity at concentrations close to the effective dose of my compound. How can I distinguish between on-target and off-target toxicity?
A: Differentiating on-target from off-target toxicity is a common and critical challenge. The assumption should always be that a phenotype is due to off-target effects until proven otherwise.[1]
In-Depth Explanation & Actionable Steps:
-
Rescue Experiments: This is the gold standard for validating on-target effects. The goal is to reverse the phenotype caused by the inhibitor by reintroducing a "rescued" version of the target that is no longer affected by the compound.
-
Genetic Rescue: Express a version of the target protein that has been mutated to be resistant to your inhibitor, while the endogenous protein is knocked down or knocked out. If the cellular phenotype is reversed, it strongly suggests the effect was on-target.
-
Metabolic Rescue: If your target is an enzyme, try to rescue the phenotype by providing a downstream metabolite that bypasses the inhibited step.
-
-
Secondary Pharmacology/Off-Target Profiling: This involves screening your compound against a broad panel of known off-target liabilities (e.g., kinases, GPCRs, ion channels).[10][11][12] This can help identify unintended interactions that might explain the observed toxicity.[2][13][14] This is a cost-effective approach for hazard identification in the early phases of drug discovery.[12]
-
Compare with Genetic Perturbation: Use a genetic method like CRISPR-Cas9 or siRNA to knock out or knock down the target protein.[15] Does the resulting phenotype match the one observed with your small molecule? While not foolproof (genetic compensation can occur), a strong correlation is compelling evidence.
Category 2: RNA Interference (siRNA)
Q3: My siRNA knockdown is efficient, but I'm seeing unexpected phenotypes. How can I minimize and control for off-target effects?
A: Off-target effects are a well-documented issue with siRNAs and are often caused by the "seed" region (bases 2-7 of the guide strand) binding to unintended mRNAs, leading to miRNA-like off-target effects.[16][17][18] This can lead to the downregulation of unintended genes and cause unpredictable side effects.[16]
In-Depth Explanation & Actionable Steps:
-
Use Multiple siRNAs per Target: This is a fundamental control. Use at least 2-3 different siRNAs that target distinct regions of the same mRNA. A consistent phenotype across multiple siRNAs provides strong evidence that the effect is on-target.
-
siRNA Pooling: Utilizing a pool of siRNAs targeting various regions of the same mRNA can reduce off-target effects.[16][17][19] By designing pools with different seed sequences, the effective concentration of any single seed is lowered, minimizing off-target silencing.[16]
-
Chemical Modifications: Chemically modified siRNAs, such as those with 2'-O-methylation in the seed region, can reduce miRNA-like off-target effects without compromising on-target silencing.[16][17][20]
-
Rescue Experiments: As with small molecules, performing a rescue experiment is a powerful validation step. After knockdown with your siRNA, transfect a version of the target mRNA that is resistant to the siRNA (e.g., by introducing silent mutations in the siRNA binding site). Restoration of the wild-type phenotype confirms on-target activity.
-
Dose Titration: Use the lowest concentration of siRNA that still provides effective knockdown of your target.[20] This minimizes the chances of off-target binding.
Table 1: Strategies to Mitigate siRNA Off-Target Effects
| Strategy | Principle | Advantages | Disadvantages |
| Multiple siRNAs | Validates that the phenotype is not sequence-specific to one siRNA. | Simple, cost-effective. | Does not eliminate off-target effects, only helps identify them. |
| siRNA Pooling | Reduces the concentration of any single seed sequence.[16] | Can improve on-target knockdown while reducing off-targets.[19] | May mask the effects of a single, highly effective siRNA. |
| Chemical Modifications | Destabilizes the interaction between the siRNA seed region and off-target mRNAs.[20] | Can significantly reduce off-target effects.[17] | May alter siRNA potency or stability. |
| Rescue Experiments | Re-expression of a resistant target should reverse the phenotype. | Considered the gold standard for on-target validation. | Can be technically challenging to implement. |
Category 3: CRISPR-Cas9 Gene Editing
Q4: I'm using CRISPR-Cas9 to generate a knockout cell line, but I'm worried about unintended genomic alterations. What are the best practices for minimizing and detecting off-target edits?
A: While CRISPR-Cas9 is a powerful tool, off-target mutations are a significant concern, especially for therapeutic applications.[21][22] These unintended alterations occur when the CRISPR-Cas9 complex binds to and cleaves non-target DNA sequences.[21]
In-Depth Explanation & Actionable Steps:
-
Guide RNA (gRNA) Design: This is the most critical first step. Use up-to-date computational tools (e.g., CHOPCHOP, CRISPOR) to design gRNAs with high on-target scores and minimal predicted off-target sites.[23][24] These tools account for factors like the number and position of mismatches.[24]
-
High-Fidelity Cas9 Variants: Engineered Cas9 variants (e.g., eSpCas9, Cas9-HF1) have been developed that exhibit reduced off-target activity while maintaining high on-target efficiency.[25]
-
Delivery Method: The delivery format of the Cas9-gRNA complex influences its persistence in the cell.[26]
-
Ribonucleoprotein (RNP) Delivery: Delivering the pre-assembled Cas9 protein and gRNA as an RNP complex is the preferred method.[24][27] The RNP is active immediately upon delivery and is rapidly degraded, limiting the time window for off-target cleavage.[26][27]
-
Plasmid Delivery: Avoid plasmid-based delivery if possible, as prolonged expression of Cas9 and gRNA increases the likelihood of off-target events.[24][25]
-
-
Off-Target Detection Methods: It's essential to experimentally verify the specificity of your gene editing.
-
Unbiased, Genome-Wide Methods: Techniques like GUIDE-seq, Digenome-seq, and CIRCLE-seq can identify off-target sites across the entire genome.[21][28][29][30]
-
Targeted Sequencing: Once potential off-target sites are identified (either through prediction or unbiased methods), use targeted deep sequencing (e.g., amplicon sequencing) to quantify the frequency of mutations at these specific loci.
-
Table 2: Comparison of Off-Target Detection Methods for CRISPR-Cas9
| Method | Type | Principle | Advantages | Limitations |
| GUIDE-seq | Cell-based | Integration of a short double-stranded oligodeoxynucleotide (dsODN) tag at DSBs.[30] | Sensitive, applicable to diverse cell lines, low false-positive rate.[28] | Requires transfection of dsODNs, may not work in all cell types.[28] |
| Digenome-seq | In vitro | Cas9 digestion of cell-free genomic DNA followed by whole-genome sequencing.[21] | Highly sensitive, can detect off-targets with <0.1% frequency.[21] | Lacks the context of cellular chromatin structure.[28] |
| CIRCLE-seq | In vitro | In vitro cleavage of circularized genomic DNA fragments by Cas9/sgRNA.[30] | Highly sensitive and comprehensive. | Lacks cellular context, may identify more sites than are cleaved in cells.[28] |
Experimental Protocols & Workflows
Workflow for Validating On-Target Effects of a Small Molecule Inhibitor
This workflow provides a logical progression from an initial hit to a validated on-target effect.
Caption: Workflow for small molecule on-target validation.
Protocol: Cellular Thermal Shift Assay (CETSA) - Western Blot Format
This protocol outlines the basic steps for performing a CETSA experiment to confirm target engagement.
-
Cell Treatment: Culture cells to ~80% confluency. Treat cells with your small molecule inhibitor at the desired concentration (and a vehicle control, e.g., DMSO) for a specific duration.
-
Cell Harvest: Harvest cells, wash with PBS, and resuspend in a suitable buffer (often PBS with protease and phosphatase inhibitors).
-
Heating Step: Aliquot the cell suspension into PCR tubes. Heat the aliquots at a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Clarification: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Sample Preparation: Collect the supernatant, which contains the soluble proteins. Determine the protein concentration and normalize all samples.
-
Western Blotting: Analyze the soluble protein fractions by SDS-PAGE and Western blotting using a specific antibody against your target protein.
-
Data Analysis: Quantify the band intensities at each temperature. Plot the percentage of soluble protein relative to the non-heated control against the temperature. A shift in the melting curve to a higher temperature in the drug-treated sample compared to the vehicle control indicates target stabilization and engagement.[6]
Logical Relationship for Validating a Phenotype
This diagram illustrates the key validation pillars required to confidently link an observed cellular phenotype to the modulation of a specific target.
Caption: Key pillars for on-target phenotype validation.
References
- Cellular thermal shift assay: an approach to identify and assess protein target engagement. Expert Opinion on Drug Discovery.
- Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing.
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology.
- Off-Target Effects and Detection Strategies of CRISPR/Cas9 Gene Editing. CD Genomics.
- Orthogonal Assays: A Comparative Guide to Confirming Small Molecule-Protein Interactions. Benchchem.
- Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry.
- Comprehensive Methods for Off-Target Detection in Gene Editing. CD Genomics.
- The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology.
- Unveiling Target Engagement: A Comparative Guide to the Cellular Thermal Shift Assay for MLS000545091. Benchchem.
- Methods for detecting off-target effects of CRISPR/Cas9.
- Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. Frontiers in Genome Editing.
- Methods for reducing siRNA off-target binding. Eclipsebio.
- Off-target effects in CRISPR/Cas9 gene editing. Frontiers in Bioengineering and Biotechnology.
- siRNA Specificity: RNAi Mechanisms and Strategies to Reduce Off-Target Effects. The RNA Journal.
- Off-target effects: disturbing the silence of RNA interference (RNAi). Horizon Discovery.
- From gene to valid
- CRISPR Genome Editing & NGS | Off-target analysis and knockout confirm
- The multiple orthogonal tools approach to define molecular causation in the validation of druggable targets.
- Reducing off-target effects in RNA interference experiments. Horizon Discovery.
- Technote 2 Ways to Reduce siRNA Off-target Effects. siTOOLs Biotech.
- New method to detect off-target effects of CRISPR. ScienceDaily.
- How can off-target effects of drugs be minimised?
- A preclinical secondary pharmacology resource illuminates target-adverse drug reaction associations of marketed drugs.
- The Translational Value of Secondary Pharmacology Assays for Nonclinical and Clinical Findings. FDA.
- Orthogonal Assay Service.
- Mitigating off-target effects in CRISPR/Cas9-mediated in vivo gene editing. Journal of Biomedical Science.
- Eurofins Webinar: Preclinical Secondary Pharmacology Is an Essential Part of Drug Discovery. YouTube.
- Off-target effects in CRISPR-Cas genome editing for human therapeutics: Progress and challenges. Cell.
- The Translational Value of Secondary Pharmacology Binding Assays for Nonclinical Findings. FDA.
- Secondary pharmacology data to assess potential off-target activity of new drugs: A regulatory perspective.
- 5 ways to validate and extend your research with Knockout Cell Lines. Horizon Discovery.
- Hallmarks of Antibody Validation: Orthogonal Str
- Strategies to Increase On-Target and Reduce Off-Target Effects of the CRISPR/Cas9 System in Plants. MDPI.
- How to avoid off-target events in crispr experiments. Abyntek Biopharma.
- Performing target valid
- Target identification and validation in research. World Journal of Biology Pharmacy and Health Sciences.
- off target effects. YouTube.
- Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials.
- How to monitor and minimize off-target events during genome editing. Thermo Fisher Scientific.
- Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News.
- Off-Target Effects Analysis.
- Pharmacogenomics of off‐target adverse drug reactions. British Journal of Clinical Pharmacology.
- Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Physiology.
- Target Validation with Zebrafish in Drug Discovery. ZeClinics.
- BLOG: Selecting the Right Gene Editing Off-Target Assay. seqWell.
- Target Valid
- Emerging strategies to minimize the off-target effects in CRISPR/Cas9 system. Request PDF.
Sources
- 1. Performing target validation well | siTOOLs Biotech [sitoolsbiotech.com]
- 2. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Cellular thermal shift assay: an approach to identify and assess protein target engagement | Semantic Scholar [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. annualreviews.org [annualreviews.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. axxam.com [axxam.com]
- 9. Orthogonal Assay Service - Creative Biolabs [dataverify.creative-biolabs.com]
- 10. fda.gov [fda.gov]
- 11. fda.gov [fda.gov]
- 12. researchgate.net [researchgate.net]
- 13. A preclinical secondary pharmacology resource illuminates target-adverse drug reaction associations of marketed drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. wjbphs.com [wjbphs.com]
- 16. Methods for reducing siRNA off-target binding | Eclipsebio [eclipsebio.com]
- 17. siRNA Specificity: RNAi Mechanisms and Strategies to Reduce Off-Target Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 18. horizondiscovery.com [horizondiscovery.com]
- 19. Reducing off-target effects in RNA interference experiments [horizondiscovery.com]
- 20. sitoolsbiotech.com [sitoolsbiotech.com]
- 21. Off-Target Effects and Detection Strategies of CRISPR/Cas9 Gene Editing - CD Genomics [cd-genomics.com]
- 22. Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 23. CRISPR Genome Editing & NGS | Off-target analysis and knockout confirmation [illumina.com]
- 24. abyntek.com [abyntek.com]
- 25. News: Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine [crisprmedicinenews.com]
- 26. documents.thermofisher.com [documents.thermofisher.com]
- 27. Mitigating off-target effects in CRISPR/Cas9-mediated in vivo gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Comprehensive Methods for Off-Target Detection in Gene Editing - CD Genomics [cd-genomics.com]
- 30. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Thiophene-Based Compounds
Introduction: Thiophene and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs.[1][2] However, their therapeutic potential is often hampered by poor aqueous solubility, leading to low and variable oral bioavailability.[1][3] This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and overcoming these challenges. Here, we delve into the causality behind experimental choices for various bioavailability enhancement strategies, offering detailed protocols, troubleshooting guides, and frequently asked questions (FAQs) to support your research endeavors.
The Core Challenge: Why is Bioavailability an Issue for Thiophene Compounds?
The thiophene ring, while a valuable pharmacophore, is inherently nonpolar and aromatic.[1] This characteristic often results in poor water solubility, which is a primary reason for low oral bioavailability for many Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) and Class IV (low solubility, low permeability) drugs.[4][5] For a drug to be absorbed into the bloodstream after oral administration, it must first dissolve in the gastrointestinal fluids. When a compound has low aqueous solubility, this dissolution step becomes the rate-limiting factor in its absorption.
This guide will explore four key strategies to address this fundamental challenge:
-
Advanced Formulation: Nanoparticle Delivery Systems
-
Amorphous Solid Dispersions
-
Complexation with Cyclodextrins
-
Chemical Modification: The Prodrug Approach
Section 1: Advanced Formulation: Nanoparticle Delivery Systems
Encapsulating a hydrophobic thiophene compound within a nanoparticle carrier can significantly enhance its bioavailability. Nanoparticles increase the surface area for dissolution, can protect the drug from degradation in the gastrointestinal tract, and can be engineered for targeted delivery.
Frequently Asked Questions (FAQs): Nanoparticle Formulations
Q1: What are the most common types of nanoparticles used for poorly soluble drugs like thiophene derivatives?
A1: Polymeric nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), and protein-based nanoparticles, like those using human serum albumin (HSA), are two of the most effective and widely researched systems for enhancing the bioavailability of hydrophobic drugs.
Q2: How do I choose between PLGA and HSA nanoparticles for my thiophene compound?
A2: The choice depends on several factors. PLGA is a biodegradable and biocompatible polymer that has been extensively used in drug delivery. It allows for controlled release of the encapsulated drug. HSA nanoparticles can also be a good choice, particularly for anticancer thiophene derivatives, as they can leverage albumin's natural transport pathways in the body.
Q3: What are the critical parameters to assess for a successful nanoparticle formulation?
A3: The three most critical parameters are:
-
Particle Size and Polydispersity Index (PDI): The size of the nanoparticles influences their absorption and distribution in the body. A narrow size distribution (low PDI) is crucial for reproducible results.
-
Encapsulation Efficiency (%EE): This measures the percentage of the initial drug that is successfully encapsulated within the nanoparticles. High %EE is desirable to maximize drug delivery and minimize waste.
-
Zeta Potential: This indicates the surface charge of the nanoparticles and is a key predictor of their stability in suspension. A sufficiently high positive or negative zeta potential prevents aggregation.
Experimental Protocols
Protocol 1: Preparation of Thiophene-Loaded PLGA Nanoparticles via Single Emulsion-Solvent Evaporation
This method is suitable for encapsulating hydrophobic thiophene compounds.
Materials:
-
Thiophene-based compound
-
PLGA (poly(lactic-co-glycolic acid))
-
Dichloromethane (DCM) or another suitable organic solvent
-
Poly(vinyl alcohol) (PVA) or another suitable surfactant
-
Deionized water
Step-by-Step Procedure:
-
Preparation of the Organic Phase:
-
Accurately weigh and dissolve your thiophene compound and PLGA in the organic solvent (e.g., DCM). The ratio of drug to polymer will need to be optimized for your specific compound.
-
-
Preparation of the Aqueous Phase:
-
Prepare a solution of the surfactant (e.g., 1% w/v PVA) in deionized water.
-
-
Emulsification:
-
Add the organic phase to the aqueous phase while sonicating or homogenizing the mixture. This creates an oil-in-water (o/w) emulsion. The intensity and duration of sonication/homogenization are critical parameters for controlling particle size.
-
-
Solvent Evaporation:
-
Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
-
Nanoparticle Collection and Purification:
-
Centrifuge the nanoparticle suspension to pellet the nanoparticles.
-
Wash the nanoparticles by resuspending them in deionized water and centrifuging again. Repeat this step 2-3 times to remove excess surfactant and unencapsulated drug.
-
-
Lyophilization (Optional):
-
For long-term storage, the purified nanoparticles can be lyophilized (freeze-dried) to a powder. A cryoprotectant (e.g., trehalose or sucrose) should be added before freezing to prevent aggregation.
-
Protocol 2: Preparation of Thiophene-Loaded HSA Nanoparticles via Desolvation
This method relies on the desolvation of HSA in the presence of the drug.
Materials:
-
Thiophene-based compound
-
Human Serum Albumin (HSA)
-
Ethanol or another suitable desolvating agent
-
Glutaraldehyde solution (8%) or another cross-linking agent
-
Deionized water
-
NaOH for pH adjustment
Step-by-Step Procedure:
-
HSA Solution Preparation:
-
Dissolve HSA in deionized water to a specific concentration (e.g., 100 mg/mL).
-
Adjust the pH of the HSA solution to a value above its isoelectric point (typically pH 7-9) using NaOH.
-
-
Drug Addition:
-
Dissolve the thiophene compound in a minimal amount of a suitable solvent (e.g., ethanol) and add it to the HSA solution under constant stirring.
-
-
Desolvation:
-
Slowly add the desolvating agent (e.g., ethanol) dropwise to the HSA-drug solution under continuous stirring. The solution will become turbid as nanoparticles form. The rate of addition is a critical parameter.
-
-
Cross-linking:
-
Add the cross-linking agent (e.g., glutaraldehyde) to the nanoparticle suspension to stabilize the formed nanoparticles. Allow the cross-linking reaction to proceed for a specified time (e.g., 24 hours).
-
-
Purification:
-
Purify the nanoparticles by repeated centrifugation and resuspension in deionized water to remove unreacted cross-linker, un-encapsulated drug, and excess HSA.
-
Troubleshooting Guide: Nanoparticle Formulations
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Encapsulation Efficiency (%EE) | 1. Poor affinity of the drug for the polymer matrix.2. Drug leakage into the aqueous phase during emulsification.3. Insufficient polymer concentration. | 1. Modify the polymer or drug to increase their interaction.2. For emulsion methods, increase the viscosity of the organic phase or decrease the sonication/homogenization time.3. Increase the polymer concentration in the organic phase. |
| Large Particle Size or High PDI | 1. Inefficient sonication/homogenization.2. Inappropriate surfactant concentration.3. Aggregation of nanoparticles. | 1. Optimize sonication/homogenization parameters (increase power, time).2. Optimize the surfactant concentration; too little can lead to instability, while too much can increase particle size.3. Ensure a sufficient zeta potential to prevent aggregation. Adjust pH or add stabilizers. |
| Inconsistent Batch-to-Batch Reproducibility | 1. Variation in manual mixing or addition rates.2. Fluctuations in temperature.3. Inconsistent quality of raw materials. | 1. Use automated systems like syringe pumps for controlled addition of phases.2. Maintain a constant temperature during the formulation process.3. Ensure consistent quality and source of all reagents. |
| Low Yield of Nanoparticles | 1. Loss of nanoparticles during washing steps.2. Poor nanoparticle formation. | 1. Optimize centrifugation speed and time to ensure complete pelleting of nanoparticles.2. Re-evaluate the formulation parameters (e.g., solvent/antisolvent ratio, polymer concentration). |
Section 2: Amorphous Solid Dispersions
Converting a crystalline thiophene compound into an amorphous solid dispersion (ASD) can dramatically improve its dissolution rate and, consequently, its bioavailability.[6] In an ASD, the drug is molecularly dispersed in a hydrophilic polymer matrix, preventing it from recrystallizing and presenting it in a higher energy, more soluble state.
Frequently Asked Questions (FAQs): Amorphous Solid Dispersions
Q1: What are the common methods for preparing ASDs?
A1: The two most common industrial methods are spray drying and hot-melt extrusion (HME).[7] Spray drying involves dissolving the drug and polymer in a solvent and then rapidly evaporating the solvent to form a powder. HME involves melting the drug and polymer together and then extruding the mixture.
Q2: How do I select a suitable polymer for my thiophene compound?
A2: Polymer selection is critical. The polymer should be miscible with your drug and have a high glass transition temperature (Tg) to ensure the stability of the amorphous form. Common polymers include polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and copolymers like Soluplus®.
Q3: What are the key challenges with ASDs?
A3: The primary challenge is physical instability. The amorphous drug can recrystallize over time, especially in the presence of heat and humidity, which would negate the solubility advantage.[8] Therefore, careful polymer selection and stability testing are crucial.
Experimental Protocols
Protocol 3: Preparation of a Thiophene-Based ASD by Solvent Evaporation (Lab-Scale)
This method is a simple lab-scale technique to screen for suitable drug-polymer combinations.
Materials:
-
Thiophene-based compound
-
Polymer (e.g., PVP K30, HPMC)
-
A common volatile solvent (e.g., methanol, acetone, dichloromethane) in which both the drug and polymer are soluble.
Step-by-Step Procedure:
-
Dissolution:
-
Dissolve the thiophene compound and the polymer in the chosen solvent at a specific drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5 by weight). Ensure a clear solution is formed.
-
-
Solvent Evaporation:
-
Evaporate the solvent using a rotary evaporator to form a thin film on the wall of the flask.
-
-
Drying:
-
Further dry the film under vacuum to remove any residual solvent.
-
-
Milling:
-
Scrape the dried film from the flask and gently mill it to a fine powder.
-
-
Characterization:
-
Analyze the resulting powder using techniques like Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) to confirm the absence of crystallinity.
-
Troubleshooting Guide: Hot-Melt Extrusion (HME) for ASDs
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Drug Degradation | 1. Processing temperature is too high.2. Residence time in the extruder is too long. | 1. Lower the barrel temperature. Ensure the temperature is above the Tg of the drug-polymer mixture but below the degradation temperature of the drug.[9]2. Increase the screw speed and/or feed rate to reduce residence time.[10] |
| Incomplete Amorphization (Residual Crystallinity) | 1. Processing temperature is too low.2. Insufficient mixing/shear in the extruder.3. Drug loading is too high, exceeding its solubility in the polymer. | 1. Increase the barrel temperature to ensure the drug fully dissolves in the polymer melt.[11]2. Optimize the screw design to include more mixing elements.3. Reduce the drug loading. |
| Extrudate is Brittle or Charred | 1. Excessive temperature or shear.2. Polymer degradation. | 1. Reduce the processing temperature and/or screw speed.2. Select a more thermally stable polymer. |
| High Torque/Motor Overload | 1. Melt viscosity is too high.2. Feed rate is too high for the screw speed. | 1. Increase the processing temperature to reduce viscosity.2. Decrease the feed rate or increase the screw speed. |
Section 3: Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, like many thiophene derivatives, forming inclusion complexes that have significantly improved aqueous solubility.[12]
Frequently Asked Questions (FAQs): Cyclodextrin Complexation
Q1: Which type of cyclodextrin should I use?
A1: The choice depends on the size and shape of your thiophene compound. β-cyclodextrin is commonly used for many drug molecules. Modified cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD), offer much higher aqueous solubility and are often preferred.[13]
Q2: How do I know if an inclusion complex has formed?
A2: Formation of an inclusion complex can be confirmed by various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, DSC, PXRD, and Fourier-Transform Infrared (FTIR) spectroscopy. A phase solubility study is also a key experiment to determine the stoichiometry and binding constant of the complex.[14]
Experimental Protocols
Protocol 4: Preparation of a Thiophene-Cyclodextrin Inclusion Complex by Kneading
This is a simple and solvent-efficient method.
Materials:
-
Thiophene-based compound
-
Cyclodextrin (e.g., HP-β-CD)
-
Water-ethanol mixture (e.g., 50:50 v/v)
Step-by-Step Procedure:
-
Mixing:
-
Place the cyclodextrin in a mortar.
-
Add a small amount of the water-ethanol mixture to form a paste.
-
-
Kneading:
-
Gradually add the thiophene compound to the paste and knead thoroughly for a specified time (e.g., 30-60 minutes).
-
-
Drying:
-
Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
-
Sieving:
-
Pass the dried complex through a sieve to obtain a uniform powder.
-
Troubleshooting Guide: Cyclodextrin Complexation
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Complexation Efficiency/Yield | 1. Mismatch between the size of the thiophene compound and the cyclodextrin cavity.2. Inappropriate preparation method.3. Poor solubility of the drug or cyclodextrin in the chosen solvent. | 1. Screen different types of cyclodextrins (α, β, γ, and their derivatives) to find the best fit.[14]2. Try alternative methods like freeze-drying or co-precipitation, which can be more efficient for certain compounds.[15]3. Water is the preferred solvent to drive hydrophobic inclusion. Minimize the use of organic co-solvents.[16] |
| The Complex Does Not Improve Solubility | 1. Incomplete complex formation (physical mixture).2. The complex itself has precipitated. | 1. Confirm complex formation using analytical techniques (DSC, PXRD). Optimize the preparation method.2. Some drug-cyclodextrin complexes have limited solubility. Consider using more soluble cyclodextrin derivatives like HP-β-CD or SBE-β-CD. |
| Difficulty in Characterization | 1. Overlapping signals in analytical techniques.2. Presence of a physical mixture alongside the complex. | 1. Use a combination of techniques for confirmation. 2D NMR (ROESY) can provide direct evidence of inclusion.2. Purify the complex by washing with a solvent that dissolves the free drug but not the complex. |
Section 4: Chemical Modification: The Prodrug Approach
A prodrug is a pharmacologically inactive derivative of a parent drug that undergoes biotransformation in the body to release the active drug. For thiophene compounds with poor solubility due to polar functional groups (e.g., -COOH, -OH), converting these groups into more lipophilic esters can improve membrane permeability and oral absorption.[17] Prasugrel is a classic example of a thiophene-based prodrug.[18]
Frequently Asked Questions (FAQs): Prodrugs
Q1: When should I consider a prodrug strategy?
A1: A prodrug approach is particularly useful for compounds with good intrinsic potency but poor pharmacokinetic properties due to low permeability. Masking polar functional groups can enhance absorption.
Q2: What is the most common type of prodrug for improving oral absorption?
A2: Ester prodrugs are very common. They are designed to be hydrolyzed by esterase enzymes in the blood, liver, or other tissues to release the active carboxylic acid or alcohol-containing drug.[7]
Experimental Protocols
Protocol 5: General Synthesis of a Thiophene Ester Prodrug
This protocol describes a general method for esterifying a carboxylic acid-containing thiophene derivative.
Materials:
-
Thiophene carboxylic acid derivative
-
Alcohol (e.g., ethanol, isopropanol)
-
Acid catalyst (e.g., sulfuric acid) or a coupling agent (e.g., DCC/DMAP)
-
Anhydrous solvent (e.g., dichloromethane, toluene)
Step-by-Step Procedure (Fischer Esterification):
-
Reaction Setup:
-
Dissolve the thiophene carboxylic acid in an excess of the desired alcohol.
-
Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid).
-
-
Reaction:
-
Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent.
-
Purify the crude product by column chromatography or recrystallization to obtain the pure ester prodrug.
-
Troubleshooting Guide: Ester Prodrug Synthesis
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Reaction Yield | 1. Incomplete reaction.2. Reversible nature of Fischer esterification.3. Steric hindrance around the carboxylic acid. | 1. Increase reaction time or temperature. Ensure all reagents are anhydrous.2. Use a large excess of the alcohol or remove water as it forms (e.g., using a Dean-Stark apparatus).3. Use a more reactive acylating agent (e.g., convert the carboxylic acid to an acid chloride first) or use coupling agents like DCC/DMAP. |
| Hydrolysis of the Ester During Work-up | 1. Exposure to strong acidic or basic conditions. | 1. Use a mild base like saturated sodium bicarbonate for neutralization and minimize contact time.2. Ensure the work-up is performed at a low temperature. |
| Difficult Purification | 1. Presence of unreacted starting materials.2. Formation of side products. | 1. Optimize the reaction stoichiometry and conditions to drive the reaction to completion.2. Carefully select the column chromatography solvent system for better separation. Recrystallization may be an alternative if a suitable solvent is found. |
Quantitative Data Summary
The following table provides examples of bioavailability enhancement for thiophene-based compounds using various strategies.
| Thiophene Compound | Strategy | Carrier/Modification | Improvement in Solubility/Bioavailability | Reference |
| Olanzapine | Solid Dispersion (Spray Drying) | PVP K-30 | Solubility increased from 0.983 mg/mL to 11.51 mg/mL. | [19] |
| Olanzapine | Solid Lipid Nanoparticles | Glyceryl monostearate | Aimed to increase bioavailability from its baseline of ~60%. | [20] |
| Olanzapine | Nanoparticles | Soluplus® | Showed significantly faster drug release compared to the pure drug. | [3] |
| Raltitrexed | Absorption Enhancers | Sodium caprate | Significantly improved oral bioavailability in rats. | [21] |
| Thiophene Derivative | Prodrug | Lipophilic ester groups | Two-fold increase in rat plasma levels. | [1] |
Visualization of Mechanisms
Workflow for Strategy Selection
The selection of an appropriate bioavailability enhancement strategy is a critical decision in the drug development process. The following workflow outlines a logical approach to making this choice.
Caption: A decision workflow for selecting a bioavailability enhancement strategy.
Signaling Pathway: Mechanism of Action of Prasugrel
Prasugrel is a prodrug that, once metabolized to its active form, irreversibly inhibits the P2Y12 receptor on platelets, thereby preventing platelet aggregation.
Caption: Mechanism of action of the thiophene prodrug Prasugrel.
References
-
PEXACY International Journal of Pharmaceutical Science. (2026, January 4). FORMULATION AND EVALUATION OF OLANZAPINE SUBLINGUAL TABLETS USING SOLID DISPERSION TECHNIQUE. Retrieved from [Link]
-
ResearchGate. (2020, April 18). (PDF) FORMULATION AND EVALUATION OF OLANZAPINE SUSTAINED RELEASE MATRIX TABLETS. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Controlled Release Matrix Tablets of Olanzapine: Influence of Polymers on the In Vitro Release and Bioavailability. Retrieved from [Link]
-
PubMed. (n.d.). Intestinal absorption of raltitrexed and evaluation of the effects of absorption enhancers. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Retrieved from [Link]
-
IT Medical Team. (n.d.). Techniques used to Enhance Bioavailability of BCS Class II Drugs:. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Prasugrel - StatPearls - NCBI Bookshelf. Retrieved from [Link]
-
Thrombosis Canada. (n.d.). PRASUGREL OBJECTIVE: ABBREVIATIONS: MECHANISM OF ACTION: INDICATION:. Retrieved from [Link]
-
PubMed Central. (n.d.). Quality-by-design in hot melt extrusion based amorphous solid dispersions: An industrial perspective on product development. Retrieved from [Link]
-
Pharmaceutical Technology. (n.d.). Solid Dispersions by Hot-Melt Extrusion. Retrieved from [Link]
-
National Institutes of Health. (n.d.). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Retrieved from [Link]
-
BioDuro. (n.d.). Hot Melt Extrusion to Prepare Amorphous Solid Dispersion Key Concepts and Common Misperceptions. Retrieved from [Link]
-
Brieflands. (n.d.). Characterization of Olanzapine-Solid Dispersions. Retrieved from [Link]
-
(n.d.). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Retrieved from [Link]
-
YouTube. (2024, April 23). Enhancing bioavailability for BCS Class II and IV drugs. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Development of olanzapine solid dispersion by spray drying technique using screening design for solubility enhancement. Retrieved from [Link]
-
ACS Publications. (n.d.). Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors. Retrieved from [Link]
-
ACS Publications. (n.d.). Hot Melt Extrusion for Amorphous Solid Dispersions: Temperature and Moisture Activated Drug–Polymer Interactions for Enhanced Stability. Retrieved from [Link]
-
International Journal of Pharmaceutical Research and Applications (IJPRA). (n.d.). Synthesis of thiophene and Their Pharmacological Activity. Retrieved from [Link]
-
(n.d.). Synthesis, Characterization of thiophene derivatives and its biological applications. Retrieved from [Link]
-
Taylor & Francis Online. (2025, December 5). A comprehensive review on prasugrel: Industrial synthesis, impurity profiling, pharmacokinetics & FDA assessment. Retrieved from [Link]
-
Pharmacia. (2024, May 29). Formulation, in vitro and in vivo evaluation of olanzapine nanoparticles dissolving microneedles for transdermal delivery. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Retrieved from [Link]
-
(n.d.). Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. Retrieved from [Link]
-
Journal of Drug Delivery and Therapeutics. (2020, October 15). Formulation and Evaluation of Solid Lipid Nanoparticles of Olanzapine for the Treatment of Psychosis. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. Retrieved from [Link]
-
OAText. (n.d.). Inclusion complex formation of cyclodextrin with its guest and their applications. Retrieved from [Link]
-
ScienceAsia. (2020, June 20). Cyclodextrin inclusion complexation and pharmaceutical applications. Retrieved from [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. Retrieved from [Link]
-
PubMed. (n.d.). Clinical and preclinical pharmacokinetics of raltitrexed. Retrieved from [Link]
-
International Journal of Pharmaceutics & Pharmacology. (n.d.). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. Retrieved from [Link]
-
MDPI. (2018, October 16). Grinding as Solvent-Free Green Chemistry Approach for Cyclodextrin Inclusion Complex Preparation in the Solid State. Retrieved from [Link]
-
IJPQA. (n.d.). Solubility enhancement (Solid Dispersions) novel boon to increase bioavailability. Retrieved from [Link]
-
Bentham Science. (2003, December 1). Design of Ester Prodrugs to Enhance Oral Absorption of Poorly Permeable Compounds: Challenges to the Discovery Scientist. Retrieved from [Link]
-
ACS Publications. (n.d.). Ester Bonds in Prodrugs. Retrieved from [Link]
-
RSC Publishing. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Retrieved from [Link]
-
Bentham Science. (n.d.). Design of Ester Prodrugs to Enhance Oral Absorption of Poorly Permeable Compounds: Challenges to the Discovery Scientist. Retrieved from [Link]
-
MDPI. (n.d.). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Retrieved from [Link]
-
Scirp.org. (n.d.). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Formulation, in vitro and in vivo evaluation of olanzapine nanoparticles dissolving microneedles for transdermal delivery [pharmacia.pensoft.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jetir.org [jetir.org]
- 7. mdpi.com [mdpi.com]
- 8. gsconlinepress.com [gsconlinepress.com]
- 9. Hot Melt Extrusion to Prepare Amorphous Solid Dispersion Key Concepts and Common Misperceptions-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 10. Quality-by-design in hot melt extrusion based amorphous solid dispersions: An industrial perspective on product development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmaexcipients.com [pharmaexcipients.com]
- 12. researchgate.net [researchgate.net]
- 13. WO2012001486A1 - An improved process for the preparation of prasugrel hydrochloride and its intermediates - Google Patents [patents.google.com]
- 14. Prasugrel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. oatext.com [oatext.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. benthamdirect.com [benthamdirect.com]
- 18. Challenges and Strategies in Thermal Processing of Amorphous Solid Dispersions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Development of olanzapine solid dispersion by spray drying technique using screening design for solubility enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 20. jddtonline.info [jddtonline.info]
- 21. Intestinal absorption of raltitrexed and evaluation of the effects of absorption enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
resolving common issues in the characterization of sulfonamide derivatives
Technical Support Center: Characterization of Sulfonamide Derivatives
Welcome to the technical support center for sulfonamide derivative characterization. This guide is designed for researchers, medicinal chemists, and drug development professionals who work with this vital class of compounds. My goal is to provide you with field-proven insights and robust protocols to navigate the common—and often frustrating—challenges encountered during synthesis, purification, and analysis. We will explore the causality behind experimental phenomena and provide self-validating systems to ensure the integrity of your results.
Section 1: Synthesis and Purification Challenges
The journey from a synthetic scheme to a pure, well-characterized sulfonamide is often fraught with challenges, from stubborn side reactions to purification nightmares. This section addresses the most frequent issues.
Frequently Asked Questions (FAQs)
Q1: My sulfonamide synthesis yield is low, and I'm seeing significant byproduct formation. What are the common culprits?
A1: Low yields and side products in sulfonamide synthesis often stem from the reactivity of the sulfonyl chloride intermediate and the nature of the amine nucleophile.[1][2]
-
Competitive Reactions: The primary synthetic route involves reacting a sulfonyl chloride with an amine.[2] However, sulfonyl chlorides are highly reactive and can be hydrolyzed by trace amounts of water in your solvent or on your glassware, leading to the corresponding sulfonic acid, which will not react with the amine.
-
Preventative Measure: Always use anhydrous solvents and flame-dried glassware. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
-
Over-alkylation/Bis-sulfonylation: If the amine nucleophile has more than one reactive site, or if the reaction conditions are too harsh, you can get multiple sulfonamide linkages. Similarly, a primary amine can react twice with the sulfonyl chloride, especially if the base used is too strong or if stoichiometry is not carefully controlled.
-
Preventative Measure: Use a bulky, non-nucleophilic base like pyridine or triethylamine and add the sulfonyl chloride slowly (dropwise) to a solution of the amine at a controlled temperature (often 0 °C) to manage the reaction's exothermicity.[3]
-
-
Polymerization: When synthesizing sulfonamides from starting materials containing both an amine and a sulfonyl chloride precursor, polymeric materials can form.[4]
-
Preventative Measure: This often requires a strategic use of protecting groups or a different synthetic approach, such as those utilizing sulfur dioxide surrogates like DABSO.[5]
-
Q2: My sulfonamide product "oiled out" during crystallization or precipitated as an amorphous powder. How can I obtain high-quality crystals?
A2: This is one of the most common purification challenges. "Oiling out" occurs when the compound's solubility in the cooling solvent is so high that it separates as a liquid phase below its melting point. Amorphous precipitation happens when nucleation is too rapid, preventing the formation of an ordered crystal lattice.[6]
The key is to achieve a state of slow, controlled supersaturation.
-
Root Cause Analysis: The issue is often an inappropriate solvent system or cooling rate. Sulfonamides can be conformationally flexible and participate in complex hydrogen bonding networks, making crystallization sensitive to conditions.[7]
-
Troubleshooting Steps:
-
Solvent Selection is Critical: If your compound is too soluble, switch to a solvent system where its solubility is lower. Conversely, if it crashes out too quickly, use a more solubilizing solvent.
-
Employ a Solvent/Anti-Solvent System: Dissolve your compound in a minimum amount of a "good" solvent (e.g., acetone, ethyl acetate). Then, slowly add a miscible "anti-solvent" (e.g., hexanes, water) in which it is poorly soluble until the solution becomes persistently turbid. This controlled reduction in solubility promotes gradual crystal growth.[6]
-
Control the Cooling Rate: Slow, gradual cooling is essential. Allow the flask to cool to room temperature on the benchtop, then transfer it to a refrigerator, and finally to a freezer. Rapid cooling in an ice bath often leads to amorphous solids.
-
Induce Crystallization: If crystals don't form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a "seed crystal" from a previous successful batch.[6]
-
Troubleshooting Workflow: Sulfonamide Crystallization
The following workflow provides a logical decision-making process for optimizing the crystallization of problematic sulfonamide derivatives.
Caption: A workflow for troubleshooting common issues in sulfonamide crystallization.
Section 2: Spectroscopic Characterization
Unambiguous structural confirmation is the bedrock of chemical research. Sulfonamides present unique features in NMR, Mass Spectrometry, and IR that can be challenging to interpret.
Mass Spectrometry (MS) Analysis
Q3: What are the characteristic fragmentation patterns for sulfonamides in ESI-MS/MS, and how can I use them for structural confirmation?
A3: Electrospray ionization (ESI) mass spectrometry is a powerful tool for sulfonamide analysis. Under collision-induced dissociation (CID), sulfonamides exhibit highly predictable fragmentation pathways that are diagnostic for the class.[8][9]
-
S-N Bond Cleavage: The most common fragmentation involves the cleavage of the sulfonamide S-N bond. This typically results in a characteristic product ion at m/z 156, corresponding to the [H₂N-C₆H₄-SO₂]⁺ fragment for unsubstituted aromatic sulfonamides.[9] This is an excellent marker to screen for sulfonamide-containing compounds.
-
Loss of SO₂: A unique rearrangement often leads to the neutral loss of 64 Da, corresponding to sulfur dioxide (SO₂).[10] This pathway is promoted by electron-withdrawing groups on the aromatic ring.[10] The resulting [M+H-SO₂]⁺ ion is a strong indicator of an aryl sulfonamide structure.
-
Other Key Fragments: Other common fragments include ions at m/z 92 (loss of the SO₂-NH-R group) and m/z 108 (loss of SO-NH-R with rearrangement).[9]
These fragmentation patterns provide a structural fingerprint. Observing these losses and characteristic ions provides high confidence in the identification of a sulfonamide core structure.
Table 1: Common MS Fragments of Aryl Sulfonamides (Positive ESI Mode)
| Fragment Ion (m/z) | Proposed Structure / Neutral Loss | Significance | References |
|---|---|---|---|
| [M+H]⁺ | Protonated Molecular Ion | Parent ion for MS/MS analysis. | [9] |
| [M+H - 64]⁺ | Neutral loss of SO₂ | Highly characteristic of aryl sulfonamides. | [10][11] |
| 156 | [H₂N-C₆H₄-SO₂]⁺ | Diagnostic for the 4-aminobenzenesulfonamide core. | [9] |
| 108 | [H₂N-C₆H₄-O]⁺ | Formed via rearrangement and loss of SO-NH-R. | [9] |
| 92 | [H₂N-C₆H₄]⁺ | Formed via loss of the entire sulfonamide group. |[9] |
Infrared (IR) Spectroscopy
Q4: Which IR absorption bands are definitive for the sulfonamide functional group?
A4: IR spectroscopy is excellent for quickly confirming the presence of the key sulfonamide functional groups. The most important absorptions are from the S=O and N-H bonds.[12]
-
SO₂ Stretching: The sulfonyl group (SO₂) gives rise to two very strong and sharp absorption bands.
-
Asymmetric Stretch (νₐₛ SO₂): Typically found in the range of 1370–1330 cm⁻¹ .
-
Symmetric Stretch (νₛ SO₂): Typically found in the range of 1180–1160 cm⁻¹ . The presence of both of these strong bands is a reliable indicator of the sulfonyl group.[13]
-
-
N-H Stretching: For primary (-SO₂NH₂) or secondary (-SO₂NHR) sulfonamides, you will observe N-H stretching.
-
Primary Sulfonamides: Two bands are typically observed for the asymmetric and symmetric stretches, usually around 3390–3330 cm⁻¹ and 3270–3230 cm⁻¹ .[12]
-
Secondary Sulfonamides: A single, often broad, band is observed in the range of 3265-3240 cm⁻¹ .
-
Table 2: Typical IR Stretching Frequencies for Sulfonamides
| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | References |
|---|---|---|---|---|
| SO₂ | Asymmetric Stretch | 1370–1330 | Strong, Sharp | [12][13] |
| SO₂ | Symmetric Stretch | 1180–1160 | Strong, Sharp | [12][13] |
| N-H (Primary) | Asymmetric & Symmetric | 3390–3330 & 3270–3230 | Medium | [12] |
| N-H (Secondary) | Stretch | 3265–3240 | Medium, Broad | [12] |
| S-N | Stretch | 924-906 | Medium |[12][14] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Q5: The N-H proton of my sulfonamide is either very broad or not visible in the ¹H NMR spectrum. Why does this happen?
A5: The sulfonamide N-H proton is notoriously tricky. Its appearance in the ¹H NMR spectrum is highly dependent on the solvent, concentration, temperature, and presence of water.
-
Chemical Exchange: The N-H proton is acidic and can undergo chemical exchange with residual water or other labile protons in the solvent (like the hydroxyl group in methanol). This exchange can occur on a timescale that is fast relative to the NMR experiment, leading to signal broadening or complete disappearance of the peak as it averages with the solvent signal.
-
Quadrupolar Broadening: The nitrogen atom (¹⁴N) has a nuclear spin I=1 and is quadrupolar. This can lead to rapid relaxation and broadening of the signal of any directly attached proton.
-
Solvent Effects: In protic solvents like D₂O or CD₃OD, the N-H proton will rapidly exchange with deuterium, rendering it invisible. In aprotic, hydrogen-bond-accepting solvents like DMSO-d₆, the N-H proton is often a sharp singlet because the solvent slows down intermolecular exchange. The chemical shift of the N-H proton in DMSO-d₆ is often observed downfield, typically between 8 and 11 ppm.[15]
Troubleshooting Tip: To confirm the presence of a sulfonamide N-H, run the spectrum in anhydrous DMSO-d₆. If you suspect a peak is the N-H, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The N-H peak will disappear due to H-D exchange.
Table 3: Approximate ¹H and ¹³C NMR Chemical Shifts for Sulfonamides (in DMSO-d₆)
| Nucleus | Functional Group | Approximate Chemical Shift (ppm) | Notes | References |
|---|---|---|---|---|
| ¹H | -SO₂NH- | 8.0 - 11.5 | Can be broad. Disappears with D₂O shake. | [15] |
| ¹H | Aromatic (ortho to -SO₂) | 7.7 - 8.0 | Deshielded by the electron-withdrawing SO₂ group. | [12] |
| ¹H | Aromatic (meta to -SO₂) | 7.2 - 7.6 | Less deshielded than ortho protons. | [12] |
| ¹³C | Aromatic (ipso- to -SO₂) | 140 - 150 | The carbon directly attached to the sulfur atom. | [15] |
| ¹³C | Aromatic (ortho to -SO₂) | 127 - 130 | |[15] |
Section 3: Physicochemical Properties & Stability
Beyond structure, the physical properties and stability of your sulfonamide are critical, especially in drug development.
Q6: My sulfonamide derivative has very poor aqueous solubility. What strategies can I use to improve it for biological assays?
A6: Poor aqueous solubility is a hallmark of many sulfonamide drugs, often due to their crystalline and planar nature.[16][17] In a clinical setting, this can lead to crystalluria (crystal formation in urine), a known side effect.[18][19]
-
pH Adjustment: The sulfonamide group is weakly acidic (pKa ≈ 5-10, depending on the structure).[20] In solutions with a pH above the pKa, the sulfonamide will be deprotonated to form an anionic salt, which is typically much more water-soluble. For assays, consider using a buffered solution at a physiological pH of 7.4.
-
Co-solvents: For stock solutions, use a water-miscible organic solvent like DMSO or DMF. However, be mindful of the final solvent concentration in your assay, as it can affect biological activity.
-
Formulation Strategies: In drug development, advanced formulation techniques such as creating salts, co-crystals, or amorphous solid dispersions are used to enhance solubility and bioavailability.[6][17]
Q7: Are there any stability concerns I should be aware of when storing my sulfonamide compounds or samples?
A7: Yes, sulfonamides can be susceptible to degradation, particularly during long-term storage.
-
Storage Conditions: Studies have shown that the concentration of sulfonamides in biological matrices like meat can decrease significantly over months, even when stored frozen at -20°C.[21] One study found decay half-lives ranging from 271 to 567 days at -20°C for various sulfonamides.[22] For long-term storage of pure compounds or analytical standards, it is advisable to store them as dry solids at -20°C or below, protected from light and moisture.
-
Photodegradation: Aromatic sulfonamides can be susceptible to photodegradation. It is good practice to store them in amber vials or protected from direct light.
Section 4: Analytical Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity and quantifying sulfonamides.[23]
Workflow for Purity Assessment
A multi-tiered approach is necessary to confidently assess the purity of a newly synthesized sulfonamide.
Caption: A logical workflow for the purity and identity confirmation of sulfonamides.
HPLC Troubleshooting Guide
Q8: I am developing an HPLC method for my sulfonamide, but I'm seeing poor peak shape (tailing) and inconsistent retention times. What should I check?
A8: These are common issues in reverse-phase HPLC of sulfonamides. The weakly acidic nature of the N-H group and the potential for interaction with silanols on the column can cause problems.
Table 4: HPLC Troubleshooting for Sulfonamide Analysis
| Problem | Potential Cause | Recommended Solution | References |
|---|---|---|---|
| Peak Tailing | Secondary interactions between the sulfonamide and free silanol groups on the C18 column. | 1. Lower the mobile phase pH (e.g., to 2.5-3.0) with formic or acetic acid to suppress silanol ionization. 2. Use a modern, end-capped column with low silanol activity. | [24][25] |
| Poor Resolution | Inadequate separation between the analyte and impurities. | 1. Optimize the mobile phase gradient. Start with a shallow gradient to improve separation. 2. Try a different organic modifier (e.g., methanol instead of acetonitrile) as it offers different selectivity. | [25][26] |
| Shifting Retention Times | Unstable column temperature, improperly buffered mobile phase, or column degradation. | 1. Use a column oven to maintain a constant temperature (e.g., 30-40 °C). 2. Ensure the mobile phase is well-mixed and buffered if operating near the pKa of the analyte. 3. Use a guard column and flush the column properly after each run sequence. | [24][25] |
| Low Sensitivity (UV) | Analyte has poor chromophore or detection wavelength is not optimal. | 1. Most sulfonamides have a UV maximum around 254-270 nm. Run a UV scan to determine the optimal wavelength. 2. For trace analysis, consider derivatization with a fluorescent tag like fluorescamine or use a more sensitive detector like a mass spectrometer (LC-MS). |[25][26][27] |
References
-
Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-9. [Link]
-
Perreault, H., & Ramaley, L. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 19(9), 1333-42. [Link]
-
Vavoura, M. V., & Pappas, C. (2018). HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. ResearchGate. [Link]
-
Goulas, V., Anisimova Andreou, T., Angastinioti Moditi, C., & Tzamaloukas, O. (2016). A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. Journal of the Hellenic Veterinary Medical Society, 67(1), 37-44. [Link]
-
Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. ResearchGate. [Link]
-
Popa, D. S., et al. (2019). Tentative fragmentation pattern of tested sulphonamides, based on their product ion spectrum. ResearchGate. [Link]
-
Patel, D. A., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. [Link]
-
OMAFRA. (2003). Development of an Analytical Method for the Confirmation of Sulfonamides in Animal Tissues. National Agricultural Library. [Link]
-
Hu, L., et al. (2017). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. ResearchGate. [Link]
-
Posyniak, A., et al. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Molecules, 24(3), 496. [Link]
-
Thomas, G. K., Millar, R. G., & Anstis, P. W. (1997). Stability of sulfonamide antibiotics in spiked pig liver tissue during frozen storage. Journal of AOAC International, 80(5), 988-95. [Link]
-
Alfredsson, G., & Ohlsson, A. (1998). Stability of sulphonamide drugs in meat during storage. Food Additives and Contaminants, 15(3), 302-6. [Link]
-
Royal Society of Chemistry. (2016). Synthesis of Sulfonamides. Synthetic Methods in Drug Discovery: Volume 2. [Link]
-
Medical Notes. (2025). Sulfonamide Crystals: Introduction, Identification Features. Medical Notes. [Link]
-
Perlovich, G. L., et al. (2019). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Journal of Chemical & Engineering Data, 64(11), 4739-4751. [Link]
-
Bashir, J., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. RSC Advances, 11(48), 30286-30303. [Link]
- O'Keeffe, G. H. (1957). Sulfonamide purification process.
-
Khan, S. A., et al. (2017). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. Journal of the Brazilian Chemical Society, 28(10), 1956-1964. [Link]
-
Perlovich, G. L., et al. (2016). Sulfonamide Molecular Crystals: Structure, Sublimation Thermodynamic Characteristics, Molecular Packing, Hydrogen Bonds Networks. ResearchGate. [Link]
-
Martens, J., et al. (2011). Preferred protonation site of a series of sulfa drugs in the gas phase revealed by IR spectroscopy. ResearchGate. [Link]
-
Martin, A., et al. (1982). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of Pharmaceutical Sciences, 71(8), 849-57. [Link]
-
ResearchGate. (2024). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. ResearchGate. [Link]
-
Perlovich, G. L., et al. (2019). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. ResearchGate. [Link]
-
ResearchGate. (2018). Crystallographic details of sulfonamides 1-6. ResearchGate. [Link]
-
Gowda, B. T., et al. (2004). Infrared and NMR Spectra of Arylsulphonamides. Zeitschrift für Naturforschung A, 59(11), 713-720. [Link]
-
Baxter, J. N., Cymerman-Craig, J., & Willis, J. B. (1955). The infrared spectra of some sulphonamides. Journal of the Chemical Society, 669. [Link]
-
Al-Mohanna, M. (2020). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of Applied Pharmaceutical Science, 10(1), 143-152. [Link]
-
Popova, A., et al. (2006). IR spectral and structural studies of 4‐aminobenzenesulfonamide (sulfanilamide)‐d0, ‐d4, and ‐15N, as well as their azanions: Combined DFT B3LYP/experimental approach. ResearchGate. [Link]
-
Verdesca, S., et al. (2015). [Sulfamethoxazole crystalluria]. Giornale Italiano di Nefrologia, 32(3). [Link]
-
Royal Society of Chemistry. (2022). Efficient removal of sulfonamides in complex aqueous environments by an N, P-co-doped graphitic biochar: the crucial role of P2O5. Green Chemistry. [Link]
-
Royal Society of Chemistry. (2018). Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Royal Society of Chemistry. [Link]
-
Banci, L., et al. (1991). 1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects. Journal of Inorganic Biochemistry, 41(3), 185-93. [Link]
-
ResearchGate. (2011). Studies on sulfonamide degradation products. ResearchGate. [Link]
-
Wikipedia. (n.d.). Sulfonamide (medicine). Wikipedia. [Link]
-
IUCrData. (2025). Crystallographic and computational characterization and in silico target fishing of six aromatic and aliphatic sulfonamide derivatives. IUCrData. [Link]
-
Park, M. K., Kim, S. K., & Lee, S. Y. (1984). Determination of Sulfonamides by NMR Spectroscopy. YAKHAK HOEJI, 28(5), 287-291. [Link]
-
MDPI. (2023). Camphor-10-Sulfonamide Amino Acid Esters: Synthesis, Antiviral Evaluation, and Molecular Docking Insights. Molecules, 28(21), 7416. [Link]
-
Akerman, M. P., et al. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. Molecules, 27(21), 7486. [Link]
-
National Center for Biotechnology Information. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. Scientific Reports, 14, 8049. [Link]
-
The Organic Chemistry Tutor. (2023). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. YouTube. [Link]
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystallographic and computational characterization and in silico target fishing of six aromatic and aliphatic sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. books.rsc.org [books.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. znaturforsch.com [znaturforsch.com]
- 13. The infrared spectra of some sulphonamides - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 14. Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rsc.org [rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. medicallabnotes.com [medicallabnotes.com]
- 19. [Sulfamethoxazole crystalluria] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 21. Stability of sulphonamide drugs in meat during storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Stability of sulfonamide antibiotics in spiked pig liver tissue during frozen storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. tis.wu.ac.th [tis.wu.ac.th]
- 24. imeko.info [imeko.info]
- 25. A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes [jafs.com.pl]
- 26. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Development of an Analytical Method for the Confirmation of Sulfonamides in Animal Tissues | National Agricultural Library [nal.usda.gov]
Technical Support Center: Method Refinement for Kinetic Analysis of Enzyme Inhibition
Welcome to the Technical Support Center for enzyme inhibition kinetics. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of enzyme inhibition assays. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to design robust and self-validating experiments.
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals of Enzyme Inhibition Kinetics
This section addresses common conceptual questions that form the foundation of a sound experimental design.
Q1: What is the fundamental difference between IC50 and Ki, and why is Ki the preferred value for characterizing inhibitor potency?
A1: While both IC50 and K_i_ are measures of inhibitor potency, they are not interchangeable.
-
IC50 (Half Maximal Inhibitory Concentration): This is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50% under a specific set of experimental conditions.[1] It is an operational parameter and its value is highly dependent on the concentrations of the enzyme and substrate used in the assay.[2]
-
Ki (Inhibition Constant): This is the equilibrium dissociation constant for the binding of the inhibitor to the enzyme.[3] It represents the intrinsic affinity of the inhibitor for the enzyme and is a thermodynamic constant that is independent of substrate concentration.[3]
Why is Ki preferred? Because K_i_ is independent of substrate concentration, it provides a more absolute and comparable measure of an inhibitor's potency across different experiments and laboratories.[3] The IC50 value for a competitive inhibitor, for example, will increase as the substrate concentration increases.[2]
The relationship between IC50 and K_i_ for a competitive inhibitor is described by the Cheng-Prusoff equation :
K_i = IC50 / (1 + [S]/K_m_)_
Where:
-
[S] is the substrate concentration.
-
K_m_ is the Michaelis constant of the substrate.
Q2: How do I choose the appropriate substrate concentration for my inhibition assay?
A2: The choice of substrate concentration is critical and depends on the goals of your experiment.
-
For determining the IC50 of competitive inhibitors: It is essential to use a substrate concentration at or below the K_m_ value.[4][5] Using substrate concentrations significantly higher than the K_m_ will make it more difficult to identify competitive inhibitors because high concentrations of substrate can outcompete the inhibitor for binding to the enzyme's active site.[4][6][7]
-
For characterizing the mechanism of action: You will need to vary the substrate concentration over a wide range, typically from 0.1 x K_m_ to 10 x K_m_, at several fixed inhibitor concentrations.[8]
Q3: My reaction progress curve is not linear. What are the possible causes and how can I troubleshoot this?
A3: A non-linear reaction progress curve (product formation versus time) indicates that the reaction rate is not constant. This can be due to several factors:
-
Substrate Depletion: The reaction may be slowing down because a significant portion of the substrate is being consumed.[1] To ensure you are measuring the initial velocity, it is recommended to use less than 10% of the substrate.[4]
-
Product Inhibition: The product of the reaction may be acting as an inhibitor, binding to the enzyme and slowing down the reaction rate as its concentration increases.[1][9]
-
Enzyme Instability: The enzyme may be losing activity over the course of the assay due to factors like temperature, pH, or the presence of proteases.[1]
-
Time-Dependent Inhibition: Some inhibitors, known as "slow-binding" or irreversible inhibitors, exhibit a time-dependent increase in inhibition.[1]
Troubleshooting Steps:
-
Reduce Enzyme Concentration or Reaction Time: This will ensure that only a small fraction of the substrate is consumed.
-
Perform a "Spike and Recovery" Experiment: Add a known amount of product at the beginning of the reaction to see if it inhibits the enzyme.
-
Assess Enzyme Stability: Incubate the enzyme under assay conditions without substrate for the duration of the assay and then measure its activity.
-
Pre-incubate Enzyme and Inhibitor: For suspected time-dependent inhibitors, pre-incubating the enzyme and inhibitor before adding the substrate can reveal this mechanism.[8]
Section 2: Troubleshooting Guide - Common Experimental Pitfalls
This section provides a question-and-answer guide to troubleshoot specific problems encountered during enzyme inhibition experiments.
Q4: I am not observing a dose-dependent inhibition with my compound. What should I check?
A4: A lack of dose-dependent inhibition can be frustrating. Here's a systematic approach to troubleshooting this issue:
-
Possible Cause 1: Incorrect Inhibitor Concentration Range. The concentrations tested may be too high (causing 100% inhibition at all concentrations) or too low (causing no inhibition).
-
Solution: Perform a broad serial dilution of your inhibitor, spanning several orders of magnitude (e.g., from 100 µM down to 1 nM), to identify the effective concentration range.[10]
-
-
Possible Cause 2: Inhibitor Instability or Insolubility. The inhibitor may be degrading in the assay buffer or precipitating out of solution at higher concentrations.
-
Solution: Check the solubility of your compound in the assay buffer. Ensure the final concentration of any solvent (like DMSO) is low (typically ≤1%) and consistent across all wells.[11]
-
-
Possible Cause 3: Non-Specific Inhibition. At high concentrations, some compounds can inhibit enzymes through non-specific mechanisms, such as forming aggregates.
-
Solution: Include a non-ionic detergent like Triton X-100 (at a low concentration, e.g., 0.01%) in the assay buffer to disrupt potential aggregates.[12] Also, test the effect of increasing the enzyme concentration; the IC50 of a non-specific inhibitor will often increase with enzyme concentration.[12]
-
-
Possible Cause 4: Assay Interference. The inhibitor may be interfering with the detection method (e.g., absorbing light at the same wavelength as the product).
-
Solution: Run a control experiment with the inhibitor and all assay components except the enzyme to check for any background signal.
-
Q5: My data has high variability between replicates. How can I improve the precision of my assay?
A5: High variability can obscure real results. Here are key areas to focus on for improving assay precision:
-
Pipetting Technique: Inconsistent pipetting is a major source of error.
-
Reagent Preparation and Mixing: Inhomogeneity in reagent solutions can lead to well-to-well differences.
-
Solution: Thoroughly mix all stock solutions and the final reaction mix before dispensing them into the plate.[13] Prepare a master mix for each condition to minimize pipetting steps.
-
-
Temperature Control: Enzyme activity is highly sensitive to temperature.[14]
-
Solution: Ensure all reagents and plates are equilibrated to the correct assay temperature.[14] Use a temperature-controlled plate reader.
-
-
Edge Effects: Evaporation from the outer wells of a microplate can concentrate reagents and alter enzyme activity.
-
Solution: Avoid using the outer wells of the plate for critical data points. Instead, fill them with buffer or water to create a humidity barrier.
-
Section 3: Experimental Protocols and Data Analysis
This section provides step-by-step protocols for key experiments and guidance on data analysis.
Protocol 1: Determining the Mechanism of Inhibition
This protocol is designed to differentiate between competitive, non-competitive, uncompetitive, and mixed inhibition.
1. Preliminary Steps: a. Determine the K_m_ of your substrate under the optimized assay conditions. b. Determine the IC50 of your inhibitor at a substrate concentration equal to the K_m_. This will help in selecting appropriate inhibitor concentrations for the mechanism of action study.
2. Assay Setup: a. Prepare a matrix of reactions in a 96-well plate. You will vary the substrate concentration along the x-axis and have different fixed concentrations of the inhibitor for each row. b. Substrate Concentrations: Prepare serial dilutions of the substrate, typically ranging from 0.1 x K_m_ to 10 x K_m_. c. Inhibitor Concentrations: Prepare 4-5 fixed concentrations of the inhibitor. A good starting point is to use concentrations around the IC50 value (e.g., 0, 0.5 x IC50, 1 x IC50, 2 x IC50, 5 x IC50). d. Controls: Include no-enzyme controls (blank) and no-inhibitor controls (100% activity).[11]
3. Experimental Procedure: a. Add the assay buffer, inhibitor, and enzyme solution to the wells. b. Pre-incubate the plate for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.[8] c. Initiate the reaction by adding the substrate solution to all wells. d. Immediately measure the initial reaction velocity (V₀) using a microplate reader in kinetic mode.
4. Data Analysis: a. Calculate the initial velocity for each combination of substrate and inhibitor concentration. b. Plot the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[S]).[8] The pattern of the lines will indicate the mode of inhibition:
- Competitive: Lines intersect on the y-axis.
- Non-competitive: Lines intersect on the x-axis.
- Uncompetitive: Lines are parallel.
- Mixed: Lines intersect in the second or third quadrant. c. For more accurate determination of K_i_, fit the data to the appropriate Michaelis-Menten equation for each inhibition model using non-linear regression software.[15]
Data Presentation: Interpreting Kinetic Parameters
The following table summarizes the expected changes in kinetic parameters for different types of reversible inhibition:
| Inhibition Type | Apparent Vmax | Apparent Km |
| Competitive | No change | Increases |
| Non-competitive | Decreases | No change |
| Uncompetitive | Decreases | Decreases |
| Mixed | Decreases | Increases or Decreases |
Visualization of Experimental Workflow
Caption: Workflow for determining the mechanism of enzyme inhibition.
Visualization of Inhibition Mechanisms
Caption: Binding schemes for different types of reversible enzyme inhibition.
References
-
GraphPad. (n.d.). Computing Ki for a Competitive Enzyme Inhibitor. Retrieved from [Link]
-
Krajnc, A., & Stojan, J. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345–352. [Link]
-
G-Biosciences. (n.d.). A General Guide for the Optimization of Enzyme Assay Conditions Using the Design of Experiments Approach. Retrieved from [Link]
-
ResearchGate. (2020). How is to calculate Ki value of an enzyme inhibitor? Is there any concise protocol. Retrieved from [Link]
-
BellBrook Labs. (2025). Biochemical Assay Development: Strategies to Speed Up Research. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). Enzyme Kinetics and Inhibition. Retrieved from [Link]
-
Edmondson, D. E., & Binda, C. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 23(10), 2565. [Link]
-
ResearchGate. (2025). Analysis and interpretation of enzyme kinetic data. Retrieved from [Link]
-
Dr. G. (2019, January 23). Inhibitor Calculations [Video]. YouTube. [Link]
-
Duggleby, R. G. (1982). A quick method for the determination of inhibition constants. Biochimica et Biophysica Acta (BBA) - Enzymology, 702(1), 130–132. [Link]
-
Study.com. (n.d.). Enzyme Inhibition | Definition, Types & Examples. Retrieved from [Link]
-
BYJU'S. (n.d.). Enzyme Inhibition. Retrieved from [Link]
-
Wikipedia. (n.d.). Enzyme inhibitor. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. Retrieved from [Link]
-
University College London. (n.d.). The effect of substrate concentration on enzyme activity. Retrieved from [Link]
-
ResearchGate. (2025). Uses and misuses of progress curve analysis in enzyme kinetics. Retrieved from [Link]
-
Monash University. (n.d.). Factors affecting enzyme activity. Retrieved from [Link]
-
Johnson, K. A. (2019). New standards for collecting and fitting steady state kinetic data. Protein Science, 28(1), 23–31. [Link]
-
ResearchGate. (2021). What's optimal method for Optimization of an enzyme assay (i.e. Enzyme Inhibition Assay)?. Retrieved from [Link]
-
Gotor-Villa, A., Gotor, C., & Garcia, I. (2021). Kinetic Analysis Misinterpretations Due to the Occurrence of Enzyme Inhibition by Reaction Product: Comparison between Initial Velocities and Reaction Time Course Methodologies. International Journal of Molecular Sciences, 22(24), 13620. [Link]
-
Tipton, K. F. (2022). Parameter Reliability and Understanding Enzyme Function. Biomolecules, 12(1), 61. [Link]
-
ResearchGate. (n.d.). Guidelines for the digestive enzymes inhibition assay. Retrieved from [Link]
-
ResearchGate. (n.d.). The Fundamental Problem With Enzyme Inhibition Theory. Retrieved from [Link]
-
CLYTE. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]
-
ResearchGate. (2015). How should I start with Enzyme-Inhibitor kinetics assay?. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). Enzyme Inhibition. Retrieved from [Link]
-
ResearchGate. (n.d.). The Fundamental Problem With Enzyme Inhibition Theory. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. Retrieved from [Link]
-
GraphPad. (n.d.). How Do I Estimate the IC50 and EC50?. Retrieved from [Link]
-
ResearchGate. (2017). Can someone provide me with protocols for enzyme inhibition assay and their kinetics?. Retrieved from [Link]
-
ResearchGate. (2018). What is the best method for finding mechanism of action of inhibitors in enzymatic bi substrate reactions?. Retrieved from [Link]
-
Jack Westin. (n.d.). Inhibition - Enzymes - MCAT Content. Retrieved from [Link]
Sources
- 1. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cdn.graphpad.com [cdn.graphpad.com]
- 4. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. ucl.ac.uk [ucl.ac.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Enzyme inhibitor - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. docs.abcam.com [docs.abcam.com]
- 14. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Validating the Inhibitory Activity of 3-(2,5,5-trimethyl-1,3-dioxan-2-yl)thiophene-2-sulfonamide
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive framework for the experimental validation of the inhibitory activity of the novel compound, 3-(2,5,5-trimethyl-1,3-dioxan-2-yl)thiophene-2-sulfonamide. Recognizing the therapeutic potential of sulfonamide-based molecules, particularly as carbonic anhydrase inhibitors, this document outlines a systematic approach to characterize the potency and mechanism of action of this specific thiophene derivative. We present a series of in vitro experiments, including enzymatic assays for half-maximal inhibitory concentration (IC50) determination and kinetic studies to elucidate the mechanism of inhibition. This guide also emphasizes the importance of comparing the compound's activity against established inhibitors, such as acetazolamide, to benchmark its efficacy. Detailed, step-by-step protocols for key experiments are provided, alongside strategies for data analysis and visualization, to ensure scientific rigor and reproducibility. The overarching goal is to equip researchers with the necessary tools to objectively assess the inhibitory profile of this compound and guide future drug development efforts.
Introduction: The Rationale for Investigating Thiophene-2-Sulfonamide Derivatives
The sulfonamide functional group is a cornerstone in medicinal chemistry, most notably for its role in targeting carbonic anhydrases (CAs).[1][2] CAs are a ubiquitous family of zinc-containing metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[3][4][5][6] This fundamental reaction is pivotal in a myriad of physiological processes, including pH homeostasis, respiration, electrolyte secretion, and various biosynthetic pathways.[3][5] Consequently, the inhibition of specific CA isoforms has emerged as a valuable therapeutic strategy for a range of pathologies such as glaucoma, epilepsy, and certain types of cancer.[7][8]
The thiophene-2-sulfonamide scaffold, in particular, has garnered significant interest as a promising framework for the design of potent and selective CA inhibitors.[9][10][11] The compound at the center of this guide, this compound, represents a novel structural variation within this class. A thorough and systematic validation of its inhibitory activity is therefore a critical first step in evaluating its potential as a lead compound for drug discovery.
This guide is designed to provide a robust experimental pathway for researchers to:
-
Quantitatively determine the inhibitory potency of the compound.
-
Elucidate its mechanism of action.
-
Objectively compare its performance against well-characterized, clinically relevant inhibitors.
Foundational Analysis: Understanding the Molecule and Selecting Comparators
Structural Features of this compound
The chemical structure of the test compound, as sourced from PubChem, is presented below.[12]
Structure:
-
Core Scaffold: Thiophene-2-sulfonamide. This moiety is a well-established pharmacophore for carbonic anhydrase inhibition.[9][10]
-
Key Substitution: A 3-(2,5,5-trimethyl-1,3-dioxan-2-yl) group. The nature of this substituent is critical in defining the compound's steric and electronic properties, which in turn will influence its binding affinity and selectivity for the target enzyme.
Predicted Target: Carbonic Anhydrase
Given the presence of the thiophene-2-sulfonamide group, the primary predicted biological target for this molecule is a member of the carbonic anhydrase enzyme family.[1][2][9][10] Sulfonamides typically inhibit CAs by coordinating to the zinc ion in the active site, displacing a water molecule or hydroxide ion that is essential for catalysis.
Selection of Comparator Compounds: Establishing a Benchmark
To contextualize the inhibitory activity of the test compound, it is essential to perform parallel assays with established CA inhibitors. For this guide, we recommend the following comparators:
-
Acetazolamide: A non-selective, first-generation carbonic anhydrase inhibitor used in the treatment of glaucoma, epilepsy, and other conditions. It serves as a robust positive control.
-
Dorzolamide: A topically active CA inhibitor used in the management of glaucoma. Its structural features and clinical relevance make it a valuable comparator.[11]
Experimental Validation: A Phased Approach
The following sections detail a logical progression of experiments to thoroughly characterize the inhibitory profile of this compound.
Phase 1: Determining Inhibitory Potency (IC50) via In Vitro Enzymatic Assay
The half-maximal inhibitory concentration (IC50) is a fundamental measure of a drug's potency.[13][14] It represents the concentration of the inhibitor required to reduce the activity of an enzyme by 50%.[13][14]
A common and reliable method for assessing CA activity is a colorimetric assay that utilizes the enzyme's esterase activity.[7] In this assay, CA catalyzes the hydrolysis of a colorless substrate, p-nitrophenyl acetate (p-NPA), to the yellow-colored product, p-nitrophenol. The rate of p-nitrophenol formation can be monitored spectrophotometrically, and a decrease in this rate in the presence of an inhibitor is proportional to the inhibitor's potency.[7]
Materials:
-
Human Carbonic Anhydrase II (CA-II)
-
p-Nitrophenyl acetate (p-NPA)
-
Test Compound: this compound
-
Comparator Compounds: Acetazolamide, Dorzolamide
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
DMSO
-
96-well microplates
-
Microplate reader
Procedure:
-
Prepare Reagent Solutions:
-
Dissolve the test and comparator compounds in DMSO to create high-concentration stock solutions.
-
Prepare serial dilutions of the inhibitor stocks in the assay buffer.
-
Prepare a working solution of CA-II in the assay buffer.
-
Prepare a solution of p-NPA in a water-miscible organic solvent like acetonitrile.
-
-
Assay Setup (in a 96-well plate):
-
Blank wells: Assay buffer and substrate solution (no enzyme).
-
Control wells (100% activity): Assay buffer, enzyme solution, and DMSO (vehicle control).
-
Test wells: Assay buffer, enzyme solution, and serial dilutions of the test compound.
-
Comparator wells: Assay buffer, enzyme solution, and serial dilutions of the comparator compounds.
-
-
Reaction Initiation and Measurement:
-
Pre-incubate the enzyme with the inhibitors for a defined period (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding the p-NPA substrate solution to all wells.
-
Immediately begin monitoring the increase in absorbance at 400-405 nm over time using a microplate reader in kinetic mode.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V₀) for each inhibitor concentration.
-
Normalize the rates to the control (100% activity) and blank (0% activity) wells.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.[13][15]
-
The IC50 values should be presented in a clear, tabular format for direct comparison.
| Compound | Predicted Target | IC50 (nM) |
| This compound | Carbonic Anhydrase II | Experimental Value |
| Acetazolamide | Carbonic Anhydrase II | Experimental Value |
| Dorzolamide | Carbonic Anhydrase II | Experimental Value |
Phase 2: Elucidating the Mechanism of Inhibition
Understanding how an inhibitor interacts with an enzyme is crucial for lead optimization. Kinetic studies can differentiate between competitive, non-competitive, and uncompetitive inhibition mechanisms.[16][17][18][19][20]
The Lineweaver-Burk plot, a double reciprocal plot of 1/V₀ versus 1/[S] (substrate concentration), is a valuable graphical tool for analyzing enzyme kinetics and determining the mechanism of inhibition.[16][17][18][19] By observing how the plot changes in the presence of the inhibitor, one can deduce its binding mechanism.[16][17][18][19]
The enzymatic assay described in Phase 1 is adapted to vary the concentrations of both the substrate (p-NPA) and the inhibitor.
-
Perform the assay with a range of p-NPA concentrations in the absence of the inhibitor to determine the baseline Michaelis-Menten kinetics (Km and Vmax).
-
Repeat the experiment with several fixed concentrations of the test compound, again varying the substrate concentration for each inhibitor concentration.
-
For each inhibitor concentration (including zero), plot 1/V₀ versus 1/[S].
-
Analyze the resulting family of lines on the Lineweaver-Burk plot:
-
Competitive Inhibition: Lines intersect on the y-axis (Vmax is unchanged, apparent Km increases).
-
Non-competitive Inhibition: Lines intersect on the x-axis (apparent Vmax decreases, Km is unchanged).
-
Uncompetitive Inhibition: Lines are parallel (both apparent Vmax and apparent Km decrease).
-
-
From these plots, the inhibition constant (Ki) can be calculated. Ki is a more absolute measure of inhibitor potency than IC50.[13]
| Compound | Mechanism of Inhibition | Ki (nM) |
| This compound | Determined from experiment | Calculated Value |
| Acetazolamide | Known (typically competitive) | Calculated Value |
Phase 3: Assessing Cellular Activity
While in vitro enzymatic assays are essential for determining direct inhibitory activity, cell-based assays provide a more physiologically relevant context by assessing the compound's ability to engage its target within a cellular environment.
Given that certain CA isoforms, such as CA IX and CA XII, are associated with cancer, a cell-based assay using a relevant cancer cell line (e.g., HT-29 colon cancer cells, which express CA IX under hypoxic conditions) can be employed.[6][21] An electrical impedance-based biosensing platform can be used to dynamically monitor cellular responses to the inhibitor.[21]
-
Cell Culture: Culture the chosen cell line under appropriate conditions (e.g., normoxia and hypoxia to induce CA IX expression).
-
Cell Seeding: Seed the cells onto microelectrode arrays.
-
Inhibitor Treatment: Once the cells have adhered and formed a monolayer, treat them with various concentrations of the test compound and comparators.
-
Impedance Monitoring: Continuously measure the electrical impedance of the cell monolayer over time. Changes in impedance can reflect alterations in cell proliferation, morphology, and adhesion.
-
Data Analysis: Analyze the impedance data to determine the effect of the inhibitors on cellular behavior under both normoxic and hypoxic conditions.
Visualization of Workflows and Pathways
Clear visual representations are critical for understanding complex experimental processes and biological contexts.
Experimental Validation Workflow
Caption: Overall workflow for validating the inhibitory activity of the test compound.
Carbonic Anhydrase Catalytic Cycle and Inhibition
Caption: Simplified carbonic anhydrase catalytic cycle and the mechanism of sulfonamide inhibition.
Discussion and Future Outlook
The experimental framework detailed in this guide provides a robust and comprehensive approach to validating the inhibitory activity of this compound. By systematically determining its IC50, elucidating its mechanism of action, and benchmarking its performance against established drugs, researchers can generate a high-quality dataset to inform decisions on the compound's future development.
Should the compound demonstrate potent and desirable inhibitory characteristics, subsequent research could focus on:
-
Selectivity Profiling: Assessing the compound's inhibitory activity against a broader panel of human CA isoforms to determine its selectivity profile. High selectivity for a particular isoform is often a key attribute for minimizing off-target effects.
-
Structural Biology: Co-crystallization of the compound with the target CA isoform to obtain high-resolution structural data. This information is invaluable for understanding the molecular basis of its inhibitory activity and for guiding structure-activity relationship (SAR) studies.
-
In Vivo Efficacy Studies: Evaluating the compound's therapeutic potential in relevant animal models of diseases where CA inhibition is a validated therapeutic strategy.
By adhering to the principles of scientific integrity and rigorous experimental design outlined herein, the scientific community can effectively and efficiently evaluate the promise of novel thiophene-2-sulfonamide derivatives as next-generation therapeutic agents.
References
- Role of Carbonic Anhydrases and Inhibitors in Acid–Base Physiology: Insights from Mathematical Modeling. (n.d.). PubMed Central.
- Carbonic anhydrase versatility: from pH regulation to CO2 sensing and metabolism. (2023, November 9). Frontiers.
-
Hartman, G. D., Halczenko, W., Smith, R. L., Sugrue, M. F., Mallorga, P. J., Michelson, S. R., Randall, W. C., Schwam, H., & Sondey, J. M. (1992). 4-substituted thiophene- and furan-2-sulfonamides as topical carbonic anhydrase inhibitors. Journal of Medicinal Chemistry, 35(21), 3822–3831. Retrieved from [Link]
- Carbonic Anhydrases and their Physiological Roles. (n.d.). Semantic Scholar.
- The cellular physiology of carbonic anhydrases. (n.d.). PubMed.
-
Carbonic anhydrase. (n.d.). Wikipedia. Retrieved from [Link]
- Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. (n.d.). National Institutes of Health.
-
Holmes, J. M., Lee, G. C., Wijono, M., Weinkam, R., Wheeler, L. A., & Garst, M. E. (1994). Synthesis and carbonic anhydrase inhibitory activity of 4-substituted 2-thiophenesulfonamides. Journal of Medicinal Chemistry, 37(11), 1646–1651. Retrieved from [Link]
- Inhibition effects of selected thiophene-2-sulfonamides on lactoperoxidase. (n.d.).
-
Evaluation of some thiophene-based sulfonamides as potent inhibitors of carbonic anhydrase I and II isoenzymes isolated from human erythrocytes by kinetic and molecular modelling studies. (2020, August 3). PubMed. Retrieved from [Link]
- Mastering Lineweaver-Burk Plots: A Comprehensive Guide for MCAT Biochemistry. (2023, November 28).
-
Lineweaver–Burk Plot. (2022, May 30). Microbe Notes. Retrieved from [Link]
-
Lineweaver–Burk plot. (n.d.). Wikipedia. Retrieved from [Link]
- Application Notes and Protocols for In Vitro Carbonic Anhydrase Inhibition Assay. (n.d.). Benchchem.
- IC50 Determination. (n.d.). edX.
-
Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. (n.d.). Request PDF. Retrieved from [Link]
-
Enzyme inhibition and kinetics graphs. (n.d.). Khan Academy. Retrieved from [Link]
-
Inhibition effects of selected thiophene-2-sulfonamides on lactoperoxidase. (2019, March 21). Taylor & Francis Online. Retrieved from [Link]
-
Inhibition - Enzymes - MCAT Content. (n.d.). Jack Westin. Retrieved from [Link]
-
Hovanky, V., & Mehta, K. (2014). Carbonic Anhydrase IX Inhibitors: Finding Potential Therapeutic Cancer Agents Through Virtual Screening. Journal of Young Investigators, 27(4). Retrieved from [Link]
-
Dose–Response Curves and the Determination of IC50 and EC50 Values. (2024, October 1). ACS Publications. Retrieved from [Link]
-
Inhibition of carbonic anhydrase II by sulfonamide derivatives. (2021, September 1). PubMed. Retrieved from [Link]
-
IC50. (n.d.). Wikipedia. Retrieved from [Link]
-
Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. (2017, February 9). AVESİS. Retrieved from [Link]
-
Evaluation of some thiophene-based sulfonamides as potent inhibitors of carbonic anhydrase I and II isoenzymes isolated from human erythrocytes by kinetic and molecular modelling studies. (n.d.). ResearchGate. Retrieved from [Link]
-
Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives. (n.d.). PMC - NIH. Retrieved from [Link]
-
How to determine substrate / coenzyme concentrations for determination of inhibitor IC50, with the goal of comparing between two homologous enzymes? (2023, April 24). ResearchGate. Retrieved from [Link]
-
Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity l Protocol Preview. (2023, March 1). JoVE. Retrieved from [Link]
-
Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. (n.d.). PMC. Retrieved from [Link]
- Thiophenesulfonamides are specific inhibitors of quorum sensing in pathogenic Vibrios. (2021, April 14).
- Synthesis, reactions and biological evaluation of some novel thienothiophene derivatives. (n.d.).
-
Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. (n.d.). MDPI. Retrieved from [Link]
-
Synthesis and Biological Evaluation of Thiophene and Its Derivatives. (2025, August 7). Request PDF. Retrieved from [Link]
-
Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. (2023, February 20). PMC - NIH. Retrieved from [Link]
-
Design, synthesis and biological evaluation of novel biphenylsulfonamide derivatives as selective AT2 receptor antagonists. (2022, August 25). Frontiers. Retrieved from [Link]
- A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. (2021, July 6).
-
Synthesis and biological evaluation of thiophene derivatives as acetylcholinesterase inhibitors. (2012, June 12). PubMed. Retrieved from [Link]
-
Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. (2025, March 21). PMC. Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
-
5-Substituted-(1,2,3-triazol-4-yl)thiophene-2-sulfonamides Strongly Inhibit Human Carbonic Anhydrases I, II, IX and XII: Solution and X-ray Crystallographic Studies. (2013, September 1). PubMed. Retrieved from [Link]
-
Saccharin Sulfonamides as Inhibitors of Carbonic Anhydrases I, II, VII, XII, and XIII. (n.d.). National Institutes of Health. Retrieved from [Link]
- Carbonic anhydrase inhibitors: sulfonamides as antitumor agents? (n.d.). PubMed.
Sources
- 1. Evaluation of some thiophene-based sulfonamides as potent inhibitors of carbonic anhydrase I and II isoenzymes isolated from human erythrocytes by kinetic and molecular modelling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Role of Carbonic Anhydrases and Inhibitors in Acid–Base Physiology: Insights from Mathematical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Carbonic anhydrase versatility: from pH regulation to CO2 sensing and metabolism [frontiersin.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. The cellular physiology of carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Carbonic anhydrase inhibitors: sulfonamides as antitumor agents? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4-substituted thiophene- and furan-2-sulfonamides as topical carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and carbonic anhydrase inhibitory activity of 4-substituted 2-thiophenesulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound | C11H17NO4S2 | CID 22901938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. courses.edx.org [courses.edx.org]
- 14. IC50 - Wikipedia [en.wikipedia.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. 2minutemedicine.com [2minutemedicine.com]
- 17. microbenotes.com [microbenotes.com]
- 18. Lineweaver–Burk plot - Wikipedia [en.wikipedia.org]
- 19. Khan Academy [khanacademy.org]
- 20. jackwestin.com [jackwestin.com]
- 21. Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship (SAR) of Thiophene-2-Sulfonamide Analogs
Welcome, fellow researchers and drug development professionals. In the intricate world of medicinal chemistry, the thiophene-2-sulfonamide scaffold stands as a privileged structure, a testament to its remarkable versatility in engaging a diverse array of biological targets. This guide is designed to move beyond a mere catalog of compounds; it is an in-depth exploration of the nuanced structure-activity relationships that govern the efficacy of these analogs. Here, we will dissect the causal links between molecular architecture and biological function, providing you with the technical insights and comparative data necessary to inform your own research endeavors. Our journey will take us through the well-established domain of carbonic anhydrase inhibition, and into the promising frontiers of anticancer and antibacterial applications.
The Thiophene-2-Sulfonamide Core: A Foundation for Diverse Biological Activity
The inherent chemical properties of the thiophene ring, coupled with the zinc-anchoring prowess of the sulfonamide group, create a molecular framework ripe for therapeutic intervention. The aromaticity of the thiophene ring allows for a range of substitutions, enabling fine-tuning of steric and electronic properties. The sulfonamide moiety, a cornerstone of many successful drugs, provides a critical interaction point with metalloenzymes and other biological targets. It is the interplay of these two components, and the strategic placement of various substituents, that dictates the ultimate biological activity and selectivity of the resulting analog.
Comparative Analysis of Thiophene-2-Sulfonamide Analogs as Carbonic Anhydrase Inhibitors
The inhibition of carbonic anhydrases (CAs) is a hallmark of thiophene-2-sulfonamide activity. These zinc-containing enzymes play a crucial role in a variety of physiological processes, and their dysregulation is implicated in conditions such as glaucoma, epilepsy, and cancer.[1][2] The sulfonamide group of these inhibitors coordinates with the zinc ion in the active site of the enzyme, mimicking the transition state of the CO2 hydration reaction.[2]
Structure-Activity Relationship Insights
Our comparative analysis focuses on human carbonic anhydrase isoforms I, II, IX, and XII, which are key therapeutic targets. The data presented below, culled from various studies, reveals critical SAR trends:
-
Substitution at the 5-position: This position is a key determinant of potency and isoform selectivity. The addition of substituted aryl-1,2,3-triazolyl moieties via click chemistry has yielded potent inhibitors of hCA II, IX, and XII.[3] For instance, analogs incorporating a 1-naphthyl or a 3-cyanophenyl moiety exhibit low nanomolar inhibition of hCA II.[3] X-ray crystallography studies reveal that these bulky substituents can engage in favorable hydrophobic interactions within the enzyme's active site.[3] Similarly, the introduction of substituted-benzylsulfanyl moieties at the 5-position leads to effective inhibition of hCA II, IX, and XII, with Ki values in the subnanomolar to nanomolar range.[4]
-
Substitution at the 4-position: A series of 4-substituted thiophene-2-sulfonamides have demonstrated nanomolar potency against hCA II.[5] This position offers another vector for optimizing interactions with the active site residues.
-
The Unsubstituted Thiophene-2-sulfonamide: The parent compound itself is a more effective CA inhibitor than six-membered aromatic or heterocyclic scaffolds like sulfanilamide, a discovery that dates back to 1945.[2]
Quantitative Comparison of Carbonic Anhydrase Inhibitors
| Compound/Analog Class | Target Isoform | Inhibition Constant (Ki) | Reference |
| 5-(1-(1-naphthyl)-1H-1,2,3-triazol-4-yl)thiophene-2-sulfonamide | hCA II | 2.2 nM | [3] |
| 5-(1-(3-cyanophenyl)-1H-1,2,3-triazol-4-yl)thiophene-2-sulfonamide | hCA II | 7.7 nM | [3] |
| 5-(1-(1-naphthyl)-1H-1,2,3-triazol-4-yl)thiophene-2-sulfonamide | hCA IX | 5.4 nM | [3] |
| 5-(1-(3-cyanophenyl)-1H-1,2,3-triazol-4-yl)thiophene-2-sulfonamide | hCA IX | 239 nM | [3] |
| 5-substituted-benzylsulfanyl-thiophene-2-sulfonamides | hCA I | 683-4250 nM (weak) | [4] |
| 5-substituted-benzylsulfanyl-thiophene-2-sulfonamides | hCA II, IX, XII | subnanomolar to nanomolar | [4] |
| 4-substituted thiophene-2-sulfonamides | hCA II | nanomolar potency | [5] |
Signaling Pathway: Carbonic Anhydrase Inhibition in Glaucoma
Glaucoma is a neurodegenerative disease often associated with elevated intraocular pressure (IOP). Carbonic anhydrase inhibitors reduce IOP by decreasing the production of aqueous humor in the ciliary body of the eye. The following diagram illustrates this pathway.
Caption: Carbonic anhydrase role in glaucoma.
Thiophene-2-Sulfonamide Analogs as Anticancer Agents
The therapeutic potential of thiophene-2-sulfonamides extends to oncology. Certain analogs have demonstrated cytotoxic activity against various cancer cell lines. The mechanism of action is often multifaceted, involving the inhibition of key enzymes or disruption of signaling pathways crucial for tumor growth and survival.
Structure-Activity Relationship Insights
-
Hybrid Molecules: A novel series of thiophenes bearing biologically active moieties such as sulfonamide, isoxazole, benzothiazole, and quinoline have been synthesized and evaluated for their in vitro anticancer activity against the human breast cancer cell line (MCF7).[6][7]
-
Potency Comparison: Several of these hybrid compounds exhibited higher cytotoxic activities than the standard chemotherapeutic drug doxorubicin. For example, compounds with specific substitutions on the sulfonamide nitrogen or other parts of the appended heterocyclic ring showed IC50 values in the range of 9.39 to 10.25 µmol L-1, compared to doxorubicin's IC50 of 32.00 µmol L-1.[6][7]
Quantitative Comparison of Anticancer Activity
| Compound/Analog Class | Cancer Cell Line | IC50 (µmol L-1) | Reference |
| Thiophene-sulfonamide hybrid 6 | MCF7 | 10.25 | [6][7] |
| Thiophene-sulfonamide hybrid 7 | MCF7 | 9.70 | [6][7] |
| Thiophene-sulfonamide hybrid 9 | MCF7 | 9.55 | [6][7] |
| Thiophene-benzothiazole hybrid 13 | MCF7 | 9.39 | [6][7] |
| Doxorubicin (Reference) | MCF7 | 32.00 | [6][7] |
| Thiophene-sulfonamide hybrid 5 | MCF7 | 28.85 | [6][7] |
| Thiophene-sulfonamide hybrid 8 | MCF7 | 23.48 | [6][7] |
| Thiophene-sulfonamide hybrid 10 | MCF7 | 27.51 | [6][7] |
Thiophene-2-Sulfonamide Analogs as Antibacterial Agents
In an era of growing antimicrobial resistance, the exploration of novel antibacterial scaffolds is of paramount importance. Thiophene-2-sulfonamide derivatives have emerged as a promising class of compounds with activity against both Gram-positive and Gram-negative bacteria.
Structure-Activity Relationship Insights
-
N-Alkylation and Arylation: The synthesis of 5-bromo-N-alkylthiophene-2-sulfonamides and their subsequent arylation via Suzuki coupling has yielded compounds with potent antibacterial activity.[8]
-
Activity against Resistant Strains: Notably, some of these analogs have demonstrated efficacy against clinically isolated New Delhi Metallo-β-lactamase (NDM) producing Klebsiella pneumoniae, a highly resistant pathogen.[8]
-
Thienopyrimidine Hybrids: Coupling of the thienopyrimidine scaffold with various sulfonamides has resulted in hybrids with varying degrees of inhibition against Staphylococcus aureus and Escherichia coli.[9]
Quantitative Comparison of Antibacterial Activity
| Compound/Analog Class | Bacterial Strain | MIC (mg/L) | Reference |
| Thiophene derivative 4 | Colistin-resistant A. baumannii | 16 (MIC50) | [2][10][11] |
| Thiophene derivative 5 | Colistin-resistant A. baumannii | 16 (MIC50) | [2][10][11] |
| Thiophene derivative 8 | Colistin-resistant A. baumannii | 32 (MIC50) | [2][10][11] |
| Thiophene derivative 4 | Colistin-resistant E. coli | 8 (MIC50) | [2][10][11] |
| Thiophene derivative 5 | Colistin-resistant E. coli | 32 (MIC50) | [2][10][11] |
| Thiophene derivative 8 | Colistin-resistant E. coli | 32 (MIC50) | [2][10][11] |
| Cyclohexathienopyrimidine-sulfadiazine hybrid 4ii | S. aureus | - (15mm inhibition zone) | [9] |
| Cyclohexathienopyrimidine-sulfadiazine hybrid 4ii | E. coli | - (18mm inhibition zone) | [9] |
| Thienopyrimidine-sulfamethoxazole hybrid 8iii | S. aureus | 250 | [9] |
| Thienopyrimidine-sulfamethoxazole hybrid 8iii | E. coli | 125 | [9] |
Experimental Protocols
To ensure the reproducibility and validation of the findings discussed, we provide the following detailed experimental protocols for the synthesis of a key intermediate and a critical biological assay.
Synthesis of 5-Bromothiophene-2-sulfonamide
This protocol describes a common method for the synthesis of 5-bromothiophene-2-sulfonamide, a versatile starting material for the preparation of a wide range of analogs.[12][13]
Materials:
-
2-Bromothiophene
-
Chlorosulfonic acid
-
Carbon tetrachloride (CCl4)
Procedure:
-
To a solution of 40–60 mmol of chlorosulfonic acid in 6 mL of CCl4, add 12 mmol of 2-bromothiophene dropwise with continuous stirring, maintaining the temperature at -30°C.
-
After the addition is complete, continue stirring at -25°C for an additional 30 minutes.
-
Allow the reaction mixture to slowly warm to room temperature and continue stirring for another 2 hours.
-
Carefully pour the reaction mixture onto crushed ice with continuous stirring to form a precipitate.
-
Filter the precipitate, wash with cold water, and dry to obtain the crude 5-bromothiophene-2-sulfonamide.
-
The crude product can be further purified by recrystallization from an appropriate solvent system.
Carbonic Anhydrase Inhibition Assay: Stopped-Flow CO2 Hydration Method
This protocol details the stopped-flow spectrophotometric assay, a robust method for determining the kinetic parameters of carbonic anhydrase inhibition.[1]
Principle: The assay measures the enzyme-catalyzed hydration of CO2, which results in a pH change monitored by a pH indicator. The rate of this reaction is proportional to the enzyme's activity, and the inhibition is quantified by measuring the reaction rates at various inhibitor concentrations.
Materials:
-
Stopped-flow spectrophotometer
-
Recombinant human carbonic anhydrase (e.g., hCA II)
-
pH indicator (e.g., phenol red)
-
Buffer (e.g., Tris-HCl)
-
CO2-saturated water
-
Thiophene-2-sulfonamide analog (inhibitor) dissolved in a suitable solvent (e.g., DMSO)
Procedure:
-
Preparation of Solutions:
-
CO2-Saturated Water: Bubble pure CO2 gas through deionized water kept on ice for at least 30 minutes to achieve saturation.
-
Enzyme/Indicator Solution: Prepare a solution containing the carbonic anhydrase isoform at a suitable concentration (typically in the nanomolar range) and the pH indicator in the assay buffer.
-
Inhibitor Solutions: Prepare a series of dilutions of the thiophene-2-sulfonamide analog to be tested.
-
-
Instrument Setup:
-
Turn on the stopped-flow spectrophotometer and allow the lamp to warm up.
-
Equilibrate the sample handling unit and observation cell to the desired temperature (e.g., 25°C).
-
-
Measurement:
-
Load one syringe of the stopped-flow instrument with the CO2-saturated water.
-
Load the other syringe with the enzyme/indicator solution. For inhibition studies, pre-incubate the enzyme with the desired concentration of the inhibitor for a specified time (e.g., 15 minutes) at room temperature before loading.
-
Initiate a "push" to rapidly mix the two solutions in the observation cell.
-
Monitor the change in absorbance of the pH indicator at its λmax over time.
-
-
Data Analysis:
-
Determine the initial rate of the reaction from the slope of the absorbance versus time curve.
-
Plot the initial rates against the inhibitor concentrations to determine the IC50 value.
-
The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.
-
General SAR Workflow
The process of elucidating the structure-activity relationship is a systematic and iterative process. The following diagram outlines a typical workflow in medicinal chemistry for the development of thiophene-2-sulfonamide analogs.
Caption: A typical SAR workflow.
Conclusion
The thiophene-2-sulfonamide scaffold continues to be a rich source of biologically active molecules with therapeutic potential across a spectrum of diseases. As we have demonstrated, a systematic and comparative approach to understanding the structure-activity relationships of these analogs is crucial for the rational design of more potent and selective agents. The insights and data presented in this guide are intended to serve as a valuable resource for researchers in their quest to develop novel therapeutics. The journey from a lead compound to a clinical candidate is an iterative process of design, synthesis, and testing, and a thorough understanding of SAR is the compass that guides this endeavor.
References
-
Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. National Institutes of Health. [Link]
-
Synthesis of 5-Bromothiophene-2-sulfonamide (2) and 5-arylthiophene sulfonamide (3a–k). ResearchGate. [Link]
-
Synthesis of 5-bromothiophene-2-sulfonamide (2). Reagents and conditions. ResearchGate. [Link]
-
Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers. [Link]
-
Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI. [Link]
-
Synthesis of 5-bromo-N-alkylthiophene-2-sulfonamides. ResearchGate. [Link]
-
Design, Synthesis, and Antimicrobial Evaluation of New Thiopyrimidine–Benzenesulfonamide Compounds. MDPI. [Link]
-
A facile synthesis of new 5-Aryl-Thiophenes bearing Sulfonamide moiety via Pd(0)-catalyzed Suzuki-Miyaura Cross Coupling Reactionsand5-bromothiophene-2-acetamide: As Potent Urease Inhibitor, Antibacterial Agent and Haemolytically active compounds. ResearchGate. [Link]
-
A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. National Institutes of Health. [Link]
-
A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. MDPI. [Link]
-
Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. National Institutes of Health. [Link]
-
Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. ResearchGate. [Link]
-
Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR‑2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies. National Center for Biotechnology Information. [Link]
-
Novel thiophene derivatives with sulfonamide, isoxazole, benzothiazole, quinoline and anthracene moieties as potential anticancer agents. PubMed. [Link]
-
Inhibition of human carbonic anhydrase 13 after 15 mins by stopped flow CO2 hydration method (CHEMBL1227626). ChEMBL. [Link]
-
Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure. MDPI. [Link]
-
Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. National Institutes of Health. [Link]
-
Carbonic Anhydrase Activity Assay. protocols.io. [Link]
-
thiophenes, sulfonamides, isoxazole, benzothiazole, quinoline, anthracene, anticancer activity. Acta Pharmaceutica. [Link]
-
4-substituted thiophene- and furan-2-sulfonamides as topical carbonic anhydrase inhibitors. PubMed. [Link]
-
5-Substituted-(1,2,3-triazol-4-yl)thiophene-2-sulfonamides Strongly Inhibit Human Carbonic Anhydrases I, II, IX and XII: Solution and X-ray Crystallographic Studies. PubMed. [Link]
-
Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches. MDPI. [Link]
-
Saccharin Sulfonamides as Inhibitors of Carbonic Anhydrases I, II, VII, XII, and XIII. National Institutes of Health. [Link]
-
Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. National Institutes of Health. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 3. 5-Substituted-(1,2,3-triazol-4-yl)thiophene-2-sulfonamides strongly inhibit human carbonic anhydrases I, II, IX and XII: solution and X-ray crystallographic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-substituted thiophene- and furan-2-sulfonamides as topical carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel thiophene derivatives with sulfonamide, isoxazole, benzothiazole, quinoline and anthracene moieties as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]
- 8. Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure | MDPI [mdpi.com]
- 10. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Introduction: The Imperative of Selectivity in an Era of Targeted Therapeutics
In the modern paradigm of drug discovery, the development of highly selective inhibitors that target specific enzymes is paramount. However, the inherent structural similarities within large enzyme families, such as kinases and proteases, present a formidable challenge: cross-reactivity.[1][2] An investigational compound's interaction with unintended, off-target enzymes can lead to a cascade of undesirable consequences, ranging from misleading structure-activity relationship (SAR) data to severe clinical toxicities.[2][3][4] Therefore, a comprehensive understanding of a compound's selectivity profile through rigorous cross-reactivity profiling is not merely a regulatory checkbox but a cornerstone of successful and safe drug development.[5][6]
This guide provides an in-depth comparison of methodologies for assessing cross-reactivity against two of the most therapeutically relevant enzyme families: protein kinases and proteases. We will delve into the causality behind experimental choices, present self-validating protocols, and offer insights into data interpretation to empower researchers, scientists, and drug development professionals to navigate the complex landscape of enzyme selectivity.
I. The Kinome: A Landscape Ripe for Off-Target Interactions
Protein kinases, comprising over 500 members in the human kinome, are critical regulators of cellular signaling and are implicated in a multitude of diseases, most notably cancer.[1][7] The highly conserved ATP-binding pocket across the kinome makes designing selective inhibitors a significant challenge.[1] Consequently, comprehensive kinome profiling has become a standard and indispensable practice in drug discovery.[7]
Comparative Analysis of Kinase Profiling Technologies
The choice of a kinase profiling platform is a critical decision that influences the quality and relevance of the generated selectivity data. A variety of technologies are available, each with its own set of advantages and limitations. The selection should be guided by the specific stage of the drug discovery program, the desired throughput, and the nature of the inhibitors being evaluated.[8]
| Technology | Principle | Advantages | Limitations | Ideal Application |
| Radiometric Assays (e.g., HotSpot™) | Measures the transfer of radiolabeled phosphate (³²P or ³³P) from ATP to a substrate.[8][9] | Direct measurement of catalytic activity. High sensitivity and low interference from compounds. Considered a "gold standard."[8] | Use of radioactivity requires specialized handling and disposal. Lower throughput compared to other methods.[8] | Lead optimization and detailed characterization of inhibitor potency and mechanism of action. |
| Fluorescence-Based Assays (e.g., FRET, FP) | Detects changes in fluorescence intensity, polarization, or resonance energy transfer upon substrate phosphorylation.[10] | High-throughput, non-radioactive, and amenable to automation.[8] | Prone to interference from fluorescent compounds. Indirect measurement of enzyme activity.[8] | High-throughput screening (HTS) campaigns to identify initial hits. |
| Luminescence-Based Assays (e.g., Kinase-Glo®) | Measures the amount of ATP remaining after a kinase reaction. | High-throughput, sensitive, and broad dynamic range. | Indirect measurement of kinase activity, susceptible to ATP-competitive inhibitors of the luciferase reporter. | HTS and dose-response studies. |
| Binding Assays (e.g., KINOMEscan™) | Quantifies the interaction of a test compound with a panel of kinases using a competition binding format.[11] | Very broad kinase coverage. Does not require active enzyme or ATP. High throughput.[11] | Does not measure inhibition of catalytic activity. May not identify allosteric inhibitors. | Early-stage compound profiling to understand kinome-wide selectivity and identify potential off-targets.[11] |
| Cell-Based Assays (e.g., NanoBRET™) | Measures target engagement and inhibition within a cellular context.[4][8] | Provides physiologically relevant data on inhibitor activity in a live-cell environment. | Lower throughput and more complex assay development compared to biochemical assays. | Validating on-target activity and assessing cellular potency and permeability of lead compounds. |
Experimental Workflow: A Self-Validating Approach to Kinome Profiling
A robust kinome profiling workflow should incorporate orthogonal methods to ensure the validity and reliability of the results.[5] The following workflow provides a comprehensive strategy for assessing the selectivity of a novel kinase inhibitor.
Caption: A systematic workflow for protease inhibitor cross-reactivity assessment.
Step-by-Step Protocol: HPLC-Based Protease Assay
This protocol describes a method to quantify the cleavage of a peptide substrate by a protease using High-Performance Liquid Chromatography (HPLC). [12]
-
Reagent Preparation:
-
Prepare the protease-specific assay buffer (e.g., for MMPs: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35). [12] * Prepare a stock solution of the peptide substrate (e.g., Ac-Pro-Leu-Gly-OH) in a suitable solvent. [12] * Prepare a stock solution of the purified and activated protease.
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
-
Enzymatic Reaction:
-
In a microcentrifuge tube, combine the assay buffer, substrate stock solution (to a final concentration in the expected Km range), and the inhibitor at various concentrations. [12] * Pre-incubate the mixture at the optimal temperature for the protease (e.g., 37°C) for 5 minutes. [12] * Initiate the reaction by adding the protease stock solution. [12] * Incubate the reaction at the optimal temperature, taking aliquots at defined time points (e.g., 0, 5, 10, 20, 30, 60 minutes). [12] * Stop the reaction in the aliquots by adding a quenching agent (e.g., 10% trifluoroacetic acid).
-
-
HPLC Analysis:
-
Centrifuge the quenched reaction samples to pellet any precipitate.
-
Inject a defined volume of the supernatant onto a C18 HPLC column. [12] * Elute the substrate and cleavage products using a suitable gradient of acetonitrile in water with 0.1% TFA.
-
Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm for peptides). [12]
-
-
Data Analysis:
-
Identify the peaks corresponding to the intact substrate and the cleavage products based on their retention times (determined using standards). [12] * Integrate the peak areas for the substrate and product(s) at each time point. [12] * Calculate the initial reaction velocity at each inhibitor concentration.
-
Plot the initial velocity versus the inhibitor concentration to determine the IC50 or Ki value.
-
III. Data Interpretation and Regulatory Considerations
The interpretation of cross-reactivity data requires a nuanced understanding of the assay technologies used and the therapeutic context of the drug candidate. A statistically significant off-target interaction in a biochemical assay does not always translate to a clinically relevant side effect. It is crucial to consider the potency of the off-target interaction relative to the on-target potency and the anticipated therapeutic dose.
The U.S. Food and Drug Administration (FDA) emphasizes the importance of a thorough off-target analysis. [5][6]Recent guidance documents for human gene therapy products incorporating genome editing, for instance, highlight the need for comprehensive characterization of off-target and on-target editing events. [6][13]While these guidelines are specific to gene editing, the underlying principle of thoroughly investigating and understanding potential off-target effects is broadly applicable to all therapeutic modalities. The use of at least two orthogonal methods for off-target analysis is often recommended to improve confidence in the findings. [5]
Conclusion: A Proactive Approach to Ensuring Selectivity
Cross-reactivity profiling is an indispensable component of modern drug discovery. A proactive and systematic approach to assessing inhibitor selectivity against related enzyme families is essential for mitigating the risks of off-target toxicities, improving the quality of lead compounds, and ultimately, developing safer and more effective medicines. By carefully selecting the appropriate profiling technologies, implementing robust and self-validating experimental workflows, and thoughtfully interpreting the resulting data, researchers can navigate the complexities of enzyme selectivity and increase the probability of clinical success.
References
-
Protein kinase profiling assays: a technology review. PubMed. [Link]
-
Off-target analysis - FDA Advisory Committee 2023. CRISPR Vision Program. [Link]
-
FDA's Updated Guidance On Human Genome Editing New Implications Remaining Questions. Cell and Gene. [Link]
-
Human Gene Therapy Products Incorporating Human Genome Editing; Guidance for Industry. FDA. [Link]
-
Profiling protease activities with dynamic proteomics workflows. PMC - PubMed Central. [Link]
-
Comparison of methods for kinase (activity) profiling. ResearchGate. [Link]
-
webinar recording: resolving the question of on- or off-target toxicity – a case study. Genentech. [Link]
-
Assessing Genetic Heterogeneity in the Context of Genome Editing Off-Targets in Gene Therapy Products: An FDA Public Workshop. FDA. [Link]
-
FDA's Comprehensive New Guidelines Impacting Clinical Trials and Gene Therapy. Cromos Pharma. [Link]
-
Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. NIH. [Link]
-
Activity-Based Profiling of Proteases. Stanford Medicine. [Link]
-
Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research. [Link]
-
Review paper: The past and current trends of kinase research and use of high-throughput active kinome technologies. Pamgene. [Link]
-
Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link]
-
N-Terminomics Strategies for Protease Substrates Profiling. MDPI. [Link]
-
Kinase Profiling Trends 2016. Technology Networks. [Link]
-
Tissue Cross-Reactivity Studies. Comparative Biosciences, Inc. [Link]
-
Turning liabilities into opportunities: Off-target based drug repurposing in cancer. NIH. [Link]
-
Most Notable Off-Target Effects of FDA-Approved Drugs. ResearchGate. [Link]
-
Activity-based profiling of proteases. R Discovery. [Link]
-
Protease Activity Analysis: A Toolkit for Analyzing Enzyme Activity Data. ACS Omega. [Link]
-
Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model. PMC - PubMed Central. [Link]
-
Discovery of small-molecule enzyme activators by activity-based protein profiling. PMC. [Link]
-
Deep profiling of protease substrate specificity enabled by dual random and scanned human proteome substrate phage libraries. PNAS. [Link]
-
Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. PMC - PubMed Central. [Link]
-
Target identification and mechanism of action in chemical biology and drug discovery. NIH. [Link]
-
The Use of Chemical Reactivity Assays in Toxicity Prediction. CORE. [Link]
-
A simple and general approach to assay protease activity with electrochemical technique. Nature. [Link]
-
CRISPR nuclease off-target activity and mitigation strategies. Frontiers. [Link]
-
Off-target effects in CRISPR/Cas9 gene editing. PMC - NIH. [Link]
-
Mass spectrometry for monitoring protease reactions. PMC - PubMed Central - NIH. [Link]
-
Blood-based kinase activity profiling: a potential predictor of response to immune checkpoint inhibition in metastatic cancer. NIH. [Link]
-
Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits. Journal of Analytical Toxicology | Oxford Academic. [Link]
-
CRISPR-Cas9 Off-Target Effects: Challenges and Solutions. AZoLifeSciences. [Link]
-
Off-Target Analysis in Gene Editing and Applications for Clinical Translation of CRISPR/Cas9 in HIV-1 Therapy. Frontiers. [Link]
-
Protease Assays - Assay Guidance Manual. NCBI - NIH. [Link]
-
5 Key Challenges of Molecular Assay Development & How to Overcome Them. Dispendix. [Link]
-
Sensitive kinase assay linked with phosphoproteomics for identifying direct kinase substrates. PNAS. [Link]
-
Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits. Journal of Analytical Toxicology | Oxford Academic. [Link]
-
Tissue Cross-Reactivity Studies. Charles River Laboratories. [Link]
-
Computational screening of natural inhibitors against Plasmodium falciparum kinases: Toward novel antimalarial therapies. PLOS One - Research journals. [Link]
-
Cross-React: a new structural bioinformatics method for predicting allergen cross-reactivity. PMC - NIH. [Link]
-
Enzymes as Targets for Drug Development II. MDPI. [Link]
-
How to Perform a Standard Enzyme Activity Assay? Patsnap Synapse. [Link]
-
Cross-species comparison and validation for drug discovery and biomarker research using QIAGEN Ingenuity Pathway Analysis (IPA). tv.qiagenbioinformatics.com. [Link]
-
Advancing Enzyme Analysis. BioPharm International. [Link]
-
Best practices for working with molecular biology enzymes. YouTube. [Link]
Sources
- 1. Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Turning liabilities into opportunities: Off-target based drug repurposing in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. icr.ac.uk [icr.ac.uk]
- 5. Off-target analysis - FDA Advisory Committee 2023 [crisprvision.wid.wisc.edu]
- 6. FDA's Updated Guidance On Human Genome Editing New Implications Remaining Questions [cellandgene.com]
- 7. Protein kinase profiling assays: a technology review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Kinase Profiling Trends 2016 | Technology Networks [technologynetworks.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. fda.gov [fda.gov]
A Senior Application Scientist's Guide to Confirming Binding Modes with Computational Docking
This guide provides an in-depth comparison and methodological walkthrough for utilizing computational docking studies to confirm the binding mode of small molecules. Tailored for researchers, medicinal chemists, and computational scientists in the drug discovery pipeline, this document moves beyond a simple recitation of steps. It delves into the causality behind protocol choices, establishes self-validating workflows, and is grounded in authoritative references to ensure scientific integrity. Our objective is to equip you with the expertise to not only perform docking calculations but to critically evaluate their outcomes and generate results you can trust.
The Foundational Role of Molecular Docking in Drug Discovery
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1][2][3] In the context of drug discovery, it is an indispensable tool for predicting the binding mode and affinity of a small molecule (ligand) within the active site of a target protein (receptor).[4] This process allows us to generate hypotheses about how a drug molecule might interact with its biological target on an atomic level, guiding lead optimization and the design of more potent and selective compounds.[3]
The core principle of docking relies on two key components: a search algorithm to explore the vast conformational space of the ligand within the binding site, and a scoring function to estimate the binding affinity for each generated pose.[1][2][4] While early models were based on a simple "lock-and-key" concept, modern algorithms have evolved to incorporate both ligand and, to some extent, protein flexibility, better reflecting the "induced-fit" nature of molecular recognition.[1][5]
However, a docking simulation is not a magic box. Its predictive power is highly dependent on the quality of the input structures and the rigor of the protocol. A common failure in drug discovery is advancing compounds based on flawed computational models. This guide, therefore, emphasizes a validation-centric approach to ensure your computational results are a reliable reflection of experimental reality.
The Self-Validating Docking Workflow: A Step-by-Step Protocol
To ensure the trustworthiness of any docking study, the protocol must first be validated. The gold standard for validation is to demonstrate that your chosen docking workflow can accurately reproduce the experimentally determined binding mode of a known ligand. This process, often called "redocking," is a critical first step before screening new compounds.[6][7]
// Connections PDB -> CleanPDB; CleanPDB -> Grid; PrepLig -> Dock; Grid -> Dock; Dock -> Redock [label="If co-crystal ligand exists"]; Redock -> RMSD; RMSD -> Analyze; Analyze -> Predict [label="If RMSD is acceptable"]; Dock -> Analyze [label="For new compounds"];
} end_dot Caption: The computational docking workflow, emphasizing the critical validation step.
Experimental Protocol 1: Receptor and Ligand Preparation
The quality of your input structures is the single most important factor for a successful docking experiment. "Garbage in, garbage out" is a well-known axiom in computational science for a reason.
1. Receptor Preparation:
-
Obtain Structure: Download the target protein structure from the Protein Data Bank (PDB). It is crucial to select a high-resolution crystal structure that, ideally, contains a co-crystallized ligand in the binding site of interest.[6]
-
Clean the Structure: PDB files often contain extraneous molecules like water, ions, and cofactors that are not relevant to the binding interaction.[8] These should generally be removed.
-
Add Hydrogens: Crystal structures typically do not include hydrogen atoms.[11] Adding hydrogens is essential for correct hydrogen bond definition and charge assignment.
-
Assign Charges and Atom Types: The scoring function requires each atom to have an assigned partial charge and atom type.[11] Tools like UCSF Chimera's Dock Prep or the Protein Preparation Wizard in Schrödinger's Maestro automate this process.[8][12][13]
-
Handle Missing Residues/Side Chains: Some PDB structures may have missing residues or incomplete side chains. These must be modeled in to avoid artifacts in the binding site.[14]
2. Ligand Preparation:
-
Generate 3D Structure: If starting from a 2D representation, a high-quality 3D structure must be generated.
-
Protonation and Tautomeric States: The ionization state and tautomeric form of a ligand at physiological pH can dramatically affect its binding interactions. It is critical to determine the most likely state.[5][15] Tools like Schrödinger's LigPrep or various web servers can assist in this enumeration.
-
Define Rotatable Bonds: For flexible ligand docking, the algorithm needs to know which bonds are rotatable to explore different conformations.[11]
Experimental Protocol 2: Docking and Validation
This protocol assumes the use of AutoDock Vina , a widely used open-source docking program, but the principles are broadly applicable.[16][17]
1. Grid Box Generation:
-
Define a search space, or "grid box," that encompasses the entire binding site.[18]
-
If a co-crystallized ligand is present, the standard approach is to center the grid box on this ligand, with dimensions that extend 3-6 Å beyond it in all directions.[6]
-
The grid pre-calculates the energetic contributions of the protein atoms, which significantly speeds up the subsequent docking calculation.
2. Validation by Redocking:
-
Extract the Ligand: Separate the co-crystallized ligand from the prepared receptor PDB file.
-
Perform Docking: Using the prepared receptor and the extracted (and re-prepared) ligand, run the docking simulation with your chosen parameters. Set the exhaustiveness parameter, which controls the thoroughness of the search, to a reasonable value (e.g., 8 or higher).[19][20]
-
Analyze the Results: The primary output will be a set of predicted binding poses for the ligand, each with a corresponding docking score (binding affinity in kcal/mol).[21]
3. Confirmation via RMSD:
-
The most crucial validation step is to calculate the Root Mean Square Deviation (RMSD) between the docked pose with the best score and the original, experimentally determined pose of the co-crystallized ligand.[7]
-
Trustworthiness Check: A docking protocol is considered validated if the RMSD is less than 2.0 Å.[7][10] This indicates that the software and parameters are capable of accurately reproducing the known binding mode. If the RMSD is higher, the protocol must be revisited (e.g., by adjusting the grid box size, increasing exhaustiveness, or re-evaluating the protein preparation).
Comparison of Common Molecular Docking Software
The choice of docking software can significantly impact your results. A variety of academic (often open-source) and commercial packages are available, each with distinct strengths and weaknesses.[16]
| Software | Availability | Key Strengths | Common Applications & Notes |
| AutoDock Vina | Open-Source | Excellent balance of speed and accuracy; widely used and cited.[16][17] | Ideal for academic research and virtual screening. The scoring function is primarily empirical.[21] |
| Glide (Schrödinger) | Commercial | High accuracy and speed, especially in SP and XP modes; excellent integration with a full drug discovery suite.[16][22] | A gold standard in the pharmaceutical industry. Offers advanced features like induced-fit docking (IFD) to model protein flexibility.[12][22] |
| GOLD | Commercial | Renowned for its high accuracy and handling of ligand flexibility; uses a genetic algorithm for searching.[16][23] | Particularly strong in accurately predicting binding poses. Can have a steeper learning curve.[16] |
| DOCK | Open-Source | One of the original docking programs; continuously developed and versatile.[17] | A foundational tool with a strong user community and extensive documentation. |
| LeDock | Free for Academia | Reported to have high accuracy and is very fast, making it suitable for large-scale virtual screening.[17][23] | A strong performer among free academic programs. |
Expert Insight: No single docking program is the best for every system.[24] Performance can be target-dependent. For high-stakes projects, a consensus approach, where a molecule is docked with two or three different programs, can provide more robust predictions. If the top poses from different programs are similar, it increases confidence in the predicted binding mode.
Analyzing and Confirming the Binding Mode
Once a protocol is validated, you can dock your novel compounds. The final step is a careful analysis to confirm the binding mode.
-
Docking Score is for Ranking, Not Absolute Affinity: A lower docking score (more negative) indicates a more favorable predicted binding pose.[25] However, these scores are best used to rank a series of compounds against each other rather than as a precise prediction of experimental binding affinity (like Ki or IC50).[25][26]
-
Visual Inspection is Mandatory: Never rely solely on the docking score.[26] The top-scoring poses must be visually inspected using molecular graphics software (e.g., PyMOL, Chimera, Maestro).[21][27][28]
-
Look for Chemically Sensible Interactions: The predicted binding mode should make chemical sense. Look for key interactions that are common in protein-ligand binding:
-
Hydrogen Bonds: Are there clear hydrogen bond donors and acceptors in appropriate geometries?[29]
-
Hydrophobic Interactions: Does the ligand's nonpolar regions occupy hydrophobic pockets in the protein?
-
Pi-Stacking or Cation-Pi Interactions: Are aromatic rings on the ligand interacting favorably with aromatic residues or charged groups on the protein?
-
-
Compare with Structure-Activity Relationship (SAR) Data: If you have experimental data for a series of analogs, the docking results should explain the observed SAR. For example, if adding a hydroxyl group to a compound improved its activity, the docking pose should ideally show that this new group forms a favorable hydrogen bond.[6] This correlation between computational prediction and experimental data is the ultimate confirmation of a binding mode.
By adhering to this rigorous, validation-centric workflow, researchers can move beyond generating plausible pictures and begin to produce computationally-derived binding modes that are robust, reproducible, and, most importantly, trustworthy guides for experimental drug discovery.
References
-
A Comprehensive Review on the Top 10 Molecular Docking Softwares. Pars Silico. [Link]
-
Tutorial: Docking with Glide. UC Santa Barbara. [Link]
-
Deciphering common failures in molecular docking of ligand-protein complexes. Duke Computer Science. [Link]
-
Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. YouTube. [Link]
-
A Comprehensive Review of Molecular Docking: Principles, Methods, Applications, and Future Directions. Preprints.org. [Link]
-
AutoDock Vina Tutorial: Molecular Docking for Beginners. YouTube. [Link]
-
Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. [Link]
-
(PDF) Principles and Applications of Molecular Docking in Drug Discovery and Development: Review Article. ResearchGate. [Link]
-
How to Perform Molecular Docking with AutoDock Vina. YouTube. [Link]
-
Basic docking — Autodock Vina 1.2.0 documentation. Read the Docs. [Link]
-
Molecular Docking: Principles, Applications, and Significance in Drug Discovery. Modern Applications in Pharmacy & Pharmacology. [Link]
-
Molecular Docking Challenges and Limitations. IGI Global. [Link]
-
Software for molecular docking: a review. SpringerLink. [Link]
-
Session 4: Introduction to in silico docking. A-IMBN. [Link]
-
Basics, types and applications of molecular docking: A review. Journal of Drug Delivery and Therapeutics. [Link]
-
Preparing the protein and ligand for docking. ScotChem. [Link]
-
Avoiding Common Pitfalls When Preparing Ligands for Docking. SAMSON Blog. [Link]
-
Deciphering common failures in molecular docking of ligand-protein complexes. Ovid. [Link]
-
Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries. PMC - PubMed Central. [Link]
-
Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology. [Link]
-
Quick Comparison of Molecular Docking Programs. YouTube. [Link]
-
Proteins and ligand preparation for docking. ResearchGate. [Link]
-
Covalent Docking Using Schrödinger | Step-by-Step Workflow for Covalent Inhibitors (Glide & Maestro). YouTube. [Link]
-
Challenges in Docking: Mini Review. JSciMed Central. [Link]
-
How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. YouTube. [Link]
-
How to Perform Covalent Docking Without Templates in Schrödinger | Glide, Maestro Full Tutorial. YouTube. [Link]
-
How to validate the molecular docking results ?. ResearchGate. [Link]
-
How to analyze and get confirmation of results of protein ligand docking?. ResearchGate. [Link]
-
Schrödinger Notes—Molecular Docking. J's Blog. [Link]
-
How can I validate a docking protocol?. ResearchGate. [Link]
-
Lessons from Docking Validation. Protein Structural Analysis Laboratory - Michigan State University. [Link]
-
Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc.,. YouTube. [Link]
-
How I can analyze and present docking results?. Matter Modeling Stack Exchange. [Link]
-
Analysis of Docking results by Autodock ||Protein Ligand interaction || High Quality 2D & 3D figure. YouTube. [Link]
-
Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Daniele Teti. [Link]
-
Glide. Schrödinger. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. tsijournals.com [tsijournals.com]
- 3. Basics, types and applications of molecular docking: A review - IP Int J Compr Adv Pharmacol [ijcap.in]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. jscimedcentral.com [jscimedcentral.com]
- 6. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 6. Preparing the protein and ligand for docking — ScotCHEM protein-ligand docking course documentation [arts.st-andrews.ac.uk]
- 9. Molecular Docking Challenges and Limitations: Medicine & Healthcare Book Chapter | IGI Global Scientific Publishing [igi-global.com]
- 10. researchgate.net [researchgate.net]
- 11. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 12. Tutorial: Docking with Glide [people.chem.ucsb.edu]
- 13. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 14. scotchem.ac.uk [scotchem.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. A Comprehensive Review on the Top 10 Molecular Docking Softwares [parssilico.com]
- 17. Molecular Docking Software and Tools - Creative Proteomics [iaanalysis.com]
- 18. youtube.com [youtube.com]
- 19. m.youtube.com [m.youtube.com]
- 20. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 21. youtube.com [youtube.com]
- 22. schrodinger.com [schrodinger.com]
- 23. dasher.wustl.edu [dasher.wustl.edu]
- 24. Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 26. youtube.com [youtube.com]
- 27. m.youtube.com [m.youtube.com]
- 28. m.youtube.com [m.youtube.com]
- 29. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Thiophene Sulfonamide Synthesis: A Comparative Analysis of Efficacy
Introduction
Thiophene sulfonamides are a cornerstone of modern medicinal chemistry.[1][2][3] Their structural motif is present in a wide array of pharmaceuticals, prized for their ability to act as bioisosteres of phenyl groups and for their potent biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4] The efficacy of a drug development program often hinges on the efficiency of its synthetic routes. Consequently, the method chosen to construct the core thiophene sulfonamide scaffold is a critical decision, impacting yield, purity, scalability, and cost. This guide provides an in-depth comparison of the primary synthetic routes to thiophene sulfonamides, offering the field-proven insights necessary for researchers, scientists, and drug development professionals to make informed strategic decisions. We will dissect the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative literature.
Route 1: The Classical Approach - Direct Chlorosulfonation
The most established and direct method for preparing thiophene sulfonamides is the electrophilic aromatic substitution (EAS) of a thiophene ring with chlorosulfonic acid, followed by amination.[5] This route is often the first considered due to the low cost of starting materials and its straightforward, two-step process.
Mechanism and Scientific Rationale
The reaction proceeds via a classical EAS mechanism. Chlorosulfonic acid (ClSO₃H) acts as a potent electrophile. The electron-rich thiophene ring, activated by the sulfur heteroatom, attacks the chlorosulfonyl moiety. The regioselectivity is dictated by the directing effects of existing substituents on the thiophene ring; for an unsubstituted thiophene, substitution predominantly occurs at the C2 and C5 positions.[6]
Causality of Experimental Choices:
-
Excess Reagent: Chlorosulfonic acid is typically used in large excess, serving as both the reagent and the solvent.[7][8] This ensures complete reaction and helps to dissolve the organic starting material.
-
Temperature Control: The reaction is highly exothermic and must be performed at low temperatures (typically 0 °C or below).[8] This is critical to minimize side reactions, such as polysulfonation and decomposition of the acid-sensitive thiophene ring.[9]
-
Quenching: The reaction mixture is carefully quenched by pouring it onto crushed ice. This hydrolyzes the excess chlorosulfonic acid and precipitates the thiophene sulfonyl chloride intermediate, which is often unstable and should be used immediately.
Experimental Protocol: Synthesis of Thiophene-2-sulfonamide
Step A: Synthesis of Thiophene-2-sulfonyl chloride
-
In a flask equipped with a magnetic stirrer and a dropping funnel, cool 4 equivalents of chlorosulfonic acid to 0 °C in an ice-salt bath.
-
Slowly add 1 equivalent of thiophene dropwise over 20-30 minutes, ensuring the internal temperature does not exceed 5 °C.[8]
-
After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours or until TLC indicates the consumption of the starting material.
-
Carefully pour the reaction mixture onto a generous amount of crushed ice with vigorous stirring.
-
The thiophene-2-sulfonyl chloride will precipitate as a solid or oil. Extract the product immediately with a cold, non-polar solvent like dichloromethane or diethyl ether.
-
Wash the organic layer with cold water and brine, then dry over anhydrous sodium sulfate. The solvent should be removed under reduced pressure at low temperature. The crude sulfonyl chloride is typically used in the next step without further purification due to its instability.
Step B: Amination to form Thiophene-2-sulfonamide
-
Dissolve the crude thiophene-2-sulfonyl chloride in a suitable solvent (e.g., THF or dichloromethane).
-
Cool the solution to 0 °C and add 2.2 equivalents of aqueous ammonia (or a desired amine) dropwise.
-
Stir the reaction mixture for 2-4 hours at room temperature.
-
Remove the solvent under reduced pressure.
-
The resulting solid can be purified by recrystallization or column chromatography to yield the final thiophene-2-sulfonamide.
Workflow Diagram: Direct Chlorosulfonation
Caption: Workflow for the classical chlorosulfonation route.
Route 2: The Modern Approach - Palladium-Catalyzed Sulfonylation
Transition metal catalysis has revolutionized organic synthesis, and the preparation of sulfonamides is no exception. Palladium-catalyzed methods offer a milder, more functional-group-tolerant alternative to the harsh conditions of direct chlorosulfonation.[5][10] These routes typically involve the coupling of a thiophene derivative (like a boronic acid or halide) with a sulfur dioxide source.
Mechanism and Scientific Rationale
A prominent example is the palladium-catalyzed chlorosulfonylation of arylboronic acids.[5] The catalytic cycle generally involves:
-
Oxidative Addition: A Pd(0) catalyst adds to a sulfur-containing reagent.
-
Transmetalation: The thiophene boronic acid transfers the thiophene group to the palladium center.
-
Reductive Elimination: The desired thiophene sulfonyl species is eliminated, regenerating the Pd(0) catalyst.
This approach avoids the use of strongly acidic reagents, allowing for the synthesis of complex and sensitive thiophene sulfonamides that would not survive classical chlorosulfonation.[5]
Causality of Experimental Choices:
-
Catalyst System: The choice of palladium precursor and ligand is crucial for catalytic efficiency. Bulky, electron-rich phosphine ligands are often employed to facilitate the key steps of the catalytic cycle.
-
Sulfur Source: Various sources of SO₂ can be used, including DABSO (1,4-diazabicyclo[2.2.2]octane-bis(sulfur dioxide) adduct), which is a stable, easy-to-handle solid surrogate for gaseous sulfur dioxide.[11]
-
Mild Conditions: Reactions are typically run under neutral or slightly basic conditions at moderate temperatures, preserving sensitive functional groups on the thiophene substrate and the coupling partner.
Experimental Protocol: Palladium-Catalyzed Synthesis from a Thiophene Boronic Acid
This protocol is a representative example based on established methodologies.[5]
-
To an oven-dried flask, add thiophene-2-boronic acid (1 equiv.), a palladium catalyst (e.g., 5 mol% Pd(OAc)₂), a suitable ligand (e.g., 10 mol% SPhos), and a sulfur dioxide surrogate.
-
Add a chlorinating agent (e.g., 1.2 equiv. of N-chlorosuccinimide).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon).
-
Add a degassed solvent (e.g., dioxane) and stir the mixture at a specified temperature (e.g., 80 °C) for 12-24 hours.
-
Upon completion, cool the reaction to room temperature and filter off the catalyst.
-
The resulting solution containing the in situ generated sulfonyl chloride is then treated with the desired amine (2.2 equiv.) and a base (e.g., triethylamine).
-
After stirring for 2-4 hours, the product is isolated via standard aqueous workup and purified by column chromatography.
Workflow Diagram: Palladium-Catalyzed Sulfonylation
Caption: Workflow for palladium-catalyzed sulfonamide synthesis.
Route 3: Emerging Green & Electrochemical Methods
Reflecting the growing importance of sustainable chemistry, several "green" methods for sulfonamide synthesis have emerged.[12][13] These routes focus on reducing waste, avoiding hazardous reagents, and improving energy efficiency. One of the most promising areas is electrochemistry.[11][14]
Mechanism and Scientific Rationale
Electrochemical synthesis enables the oxidative coupling of thiols and amines using electricity as the sole "reagent," forming hydrogen as the only byproduct.[15] The mechanism involves the anodic oxidation of a thiol to form a disulfide, which is further oxidized to a reactive intermediate. This intermediate then couples with an amine to form the sulfonamide.
Causality of Experimental Choices:
-
Solvent/Electrolyte System: The choice of solvent and supporting electrolyte is critical for conductivity and for controlling the reaction pathway.[11]
-
Electrode Material: Inexpensive and robust materials like graphite are often used for the anode, where the key oxidation occurs.[14]
-
Flow Chemistry: These reactions are often performed in microflow reactors, which offer excellent control over reaction parameters (like residence time and temperature) and improve safety and scalability.[15]
Experimental Protocol: Electrochemical Synthesis from Thiophenol and Amine
This protocol is a conceptual representation of electrochemical methods.[14][15]
-
Prepare a solution of 2-thiophenethiol (1 equiv.), a primary or secondary amine (1.5 equiv.), and a supporting electrolyte (e.g., 10 mol% Me₄NBF₄) in a suitable solvent mixture (e.g., CH₃CN/HCl).[15]
-
Pump the solution through an electrochemical flow cell equipped with a graphite anode and a stainless steel cathode.
-
Apply a constant current to the cell. The reaction is typically complete within minutes of residence time in the reactor.[15]
-
The output solution is collected, and the product is isolated through extraction and solvent evaporation.
-
Purification is achieved via standard methods like recrystallization or chromatography.
Workflow Diagram: Electrochemical Synthesis
Sources
- 1. researchgate.net [researchgate.net]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. impactfactor.org [impactfactor.org]
- 5. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. api.pageplace.de [api.pageplace.de]
- 8. researchgate.net [researchgate.net]
- 9. sci-hub.box [sci-hub.box]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. Electrochemistry enables new, greener route to aromatic sulfonamides | Research | Chemistry World [chemistryworld.com]
- 12. Mechanosynthesis of sulfonamides via a telescopic, environmentally friendly, and cost-effective process - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy - RSC Sustainability (RSC Publishing) DOI:10.1039/D5SU00405E [pubs.rsc.org]
- 14. Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pure.tue.nl [pure.tue.nl]
The Pillars of Credibility: A Guide to Ensuring Reproducibility and Robustness in Scientific Research
For researchers, scientists, and drug development professionals, the ultimate validation of their work lies in its reproducibility and robustness. These two pillars form the bedrock of scientific integrity, ensuring that experimental findings are not mere statistical flukes or artifacts of a specific laboratory's conditions, but are instead reliable and generalizable truths. This guide provides an in-depth comparison of methodologies and best practices to fortify your research against the rising tide of the "reproducibility crisis" and to build a foundation of trustworthy, impactful science.
The scientific community is currently grappling with a well-documented "reproducibility crisis," with numerous studies highlighting the difficulty in replicating published findings.[1][2][3] A survey by the journal Nature revealed that more than 70% of researchers have tried and failed to reproduce another scientist's experiments.[2] This not only impedes scientific progress but also erodes public trust in research. The causes of this crisis are multifaceted, ranging from incomplete reporting of methods and publication bias to methodological variability and insufficient statistical power.[1][4]
This guide will dissect the core principles of reproducibility and robustness, offering a comparative analysis of experimental approaches and providing actionable protocols to enhance the credibility of your work.
Section 1: Understanding the Core Concepts: Reproducibility vs. Robustness
While often used interchangeably, reproducibility and robustness represent distinct, yet interconnected, pillars of scientific rigor.
Reproducibility , in its strictest sense, refers to the ability of an independent researcher to obtain the same results as the original study by following the exact same methods and using the same materials.[4][5][6] This hinges on meticulous and transparent reporting of every experimental detail.
Robustness , on the other hand, is a measure of a method's resilience to small, deliberate variations in parameters. A robust experimental result remains consistent even when faced with minor fluctuations in conditions, such as different batches of reagents, slight variations in temperature, or analysis by a different technician.[7]
The relationship between these two concepts can be visualized as a foundational hierarchy:
Caption: Foundational hierarchy of experimental credibility.
Achieving reproducibility is the first step; demonstrating robustness provides a higher level of confidence in the findings and their potential for broader application.
Section 2: The Architect's Blueprint: Designing Experiments for Success
The foundation of reproducible and robust research is laid during the experimental design phase. A well-designed experiment minimizes bias and confounding variables, ensuring that the observed effects are genuinely attributable to the factors being investigated.
Comparative Analysis of Experimental Design Principles
| Principle | Standard Approach (Prone to Bias) | Robust Approach (Minimizes Bias) | Rationale for Robustness |
| Sample Allocation | Haphazardly assigning samples to groups. | Randomization: Using a random number generator or similar method to assign samples to treatment and control groups.[8][9] | Prevents selection bias and ensures that any pre-existing differences between samples are evenly distributed across groups. |
| Investigator Influence | Investigator is aware of which samples belong to which group. | Blinding: The investigator analyzing the data is unaware of the group assignments (single-blind), or both the investigator and the participants are unaware (double-blind).[8] | Minimizes observer bias, where the investigator's expectations can unconsciously influence the results. |
| Controlling Variables | Relying on a single control group. | Inclusion of Multiple Controls: Using positive, negative, and internal controls to validate the experimental system.[8] | Provides a more comprehensive assessment of the experiment's validity and helps to identify potential sources of error. |
| Statistical Power | Using small sample sizes without a formal power analysis. | Power Analysis: Calculating the minimum sample size required to detect a statistically significant effect of a given magnitude.[10][11] | Reduces the risk of Type II errors (false negatives) and increases the confidence in the study's conclusions. |
| Addressing Variability | Standardizing all experimental conditions to an extreme degree. | Factorial Design: Systematically varying multiple factors simultaneously to assess their individual and interactive effects.[12] | Identifies which experimental parameters have the most significant impact on the outcome and helps to define the method's robustness. |
The Causality Behind Key Experimental Choices
-
Why Randomize? Randomization is not merely about mixing things up; it is a statistical tool that breaks the link between any potential confounding variables and the treatment being applied.[13] Without it, observed differences between groups could be due to pre-existing variations rather than the experimental intervention.
-
The Power of Blinding: The human mind is prone to unconscious biases. Blinding ensures that the collection and interpretation of data are not influenced by the researcher's hopes or expectations for a particular outcome.[8][14]
-
Controls as a Self-Validating System: A comprehensive set of controls acts as an internal quality check for your experiment. A positive control confirms that your assay is working as expected, while a negative control helps to rule out false positives. Internal controls can account for variations in sample loading or processing.
Section 3: The Devil is in the Details: Meticulous Execution and Reporting
Even the most well-designed experiment can fail to be reproducible if the execution is sloppy or the reporting is incomplete.
Detailed Experimental Protocol: A Template for Reproducibility
To ensure another researcher can precisely replicate your work, your methods section should read like a detailed recipe. Here is a template for a robust experimental protocol:
Protocol: Western Blot Analysis for Protein X Expression
-
Cell Culture and Treatment:
-
Cell Line: Specify the cell line, its source (e.g., ATCC), and passage number.
-
Culture Conditions: Detail the growth medium, supplements (including lot numbers), temperature, and CO2 concentration.
-
Treatment: Describe the treatment conditions, including the concentration of the drug, the duration of treatment, and the vehicle control used.
-
-
Protein Extraction:
-
Lysis Buffer: Provide the complete recipe for the lysis buffer, including the manufacturer and catalog number for each component.
-
Procedure: Detail the cell harvesting and lysis procedure, including incubation times and centrifugation speeds.
-
-
Protein Quantification:
-
Assay: Specify the protein quantification assay used (e.g., BCA assay) and the instrument for measurement.
-
-
SDS-PAGE and Western Blotting:
-
Gel Electrophoresis: State the percentage of the polyacrylamide gel, the amount of protein loaded per lane, and the running conditions (voltage, time).
-
Transfer: Describe the transfer method (e-g., wet or semi-dry), the type of membrane, and the transfer buffer composition and conditions.
-
-
Immunoblotting:
-
Blocking: Specify the blocking buffer, incubation time, and temperature.
-
Primary Antibody: Provide the antibody name, host species, manufacturer, catalog number, and the dilution used.
-
Secondary Antibody: Detail the secondary antibody, its conjugation (e.g., HRP), manufacturer, catalog number, and dilution.
-
Washing Steps: Describe the composition of the wash buffer and the number and duration of washes.
-
-
Detection:
-
Substrate: Name the chemiluminescent substrate used.
-
Imaging: Specify the imaging system and the software used for image acquisition.
-
-
Data Analysis:
The Critical Role of Reagent and Sample Quality
Inconsistent or poorly validated reagents are a major source of irreproducibility.[2][17][18][19] Variations between lots of antibodies, cytokines, or other biologicals can have a profound impact on experimental outcomes.
Best Practices for Reagent Management:
-
Validate New Reagents: Before use in a critical experiment, new lots of key reagents should be validated to ensure they perform comparably to previous lots.[18]
-
Maintain Detailed Records: Keep a log of all reagents, including manufacturer, catalog number, lot number, and expiration date.[8][20]
-
Standardize Sample Handling: Document every step of sample collection, processing, and storage to minimize variability.
The following workflow illustrates a self-validating system for reagent management:
Caption: A robust workflow for reagent lifecycle management.
Section 4: The Language of Truth: Data Analysis and Transparent Reporting
The final steps in ensuring the credibility of your research involve rigorous data analysis and transparent reporting.
Statistical Rigor: Beyond the p-value
A statistically significant p-value does not automatically equate to a biologically meaningful or reproducible result. It is crucial to employ robust statistical practices.[15][16]
Key Considerations for Statistical Analysis:
| Aspect | Common Pitfall | Best Practice |
| Data Distribution | Assuming a normal distribution without verification. | Test for Normality: Use tests like the Shapiro-Wilk test to determine the data distribution and choose appropriate statistical tests (parametric vs. non-parametric). |
| Multiple Comparisons | Performing multiple t-tests without correcting for the increased risk of false positives. | Use ANOVA with Post-Hoc Tests: For comparing more than two groups, use Analysis of Variance (ANOVA) followed by appropriate post-hoc tests (e.g., Tukey's, Dunnett's).[16] |
| Outliers | Arbitrarily removing outliers without a justifiable reason. | Use Robust Statistical Methods: Employ methods that are less sensitive to outliers, or use pre-defined criteria for outlier exclusion that are applied consistently.[21] |
| Reporting | Only reporting the p-value. | Report Effect Sizes and Confidence Intervals: Provide a more complete picture of the magnitude and uncertainty of the observed effect.[6] |
Open Science: The Path to Transparency
Embracing open science practices is a powerful way to enhance the reproducibility of your work.[5][22]
-
Data and Code Sharing: Deposit your raw data and analysis code in a public repository.[4][22] This allows other researchers to verify your analysis and re-analyze your data.
-
Pre-registration: Pre-registering your study protocol and analysis plan before starting the experiment can help to prevent "p-hacking" and selective reporting of positive results.[5]
The following diagram illustrates the flow of information in a transparent research ecosystem:
Caption: An open science workflow promoting transparency and reproducibility.
Conclusion: A Commitment to Excellence
Ensuring the reproducibility and robustness of experimental results is not an optional add-on but a fundamental responsibility of every researcher. By embracing rigorous experimental design, meticulous execution, and transparent reporting, we can collectively strengthen the foundations of scientific knowledge and accelerate the pace of discovery. This guide provides a framework for this endeavor, but the ultimate success lies in the commitment of individual scientists to uphold the highest standards of scientific integrity.
References
- Enhancing Research Reproducibility: Transparent Methodology and Reporting. (2023, August 25). Vertex AI Search.
- The Importance of Reproducibility in Scientific Research. (2023, March 15). Mind the Graph.
- Promoting Research Reproducibility: Ensuring Reliability and Trust in Scientific Findings. (n.d.). Preston Associates for International Development (PAID).
- 8 Tips to Improve Your Research Reproducibility. (2025, February 27). Bitesize Bio.
- The Importance of High-Quality Reagents in Accurate Experimental Results. (n.d.). Central Drug House.
- Rigor and Reproducibility in Experimental Design: Common flaws. (n.d.). The Jackson Laboratory.
- How Do You Ensure the Reproducibility of Your Scientific Research? (2025, February 13). Science News.
- Benchmark and Experimental Protocols. (2025, November 20). Emergent Mind.
- Simulating Replicability Via Cross-validation Techniques. (n.d.). Frontiers in Psychology.
- Rigor and Reproducibility: NIH Guidance. (n.d.). Augusta University.
- Rigor and Reproducibility. (n.d.). UCLA CTSI.
- Wood, S. M., & Wood, J. N. (2019). Using automation to combat the replication crisis: A case study from controlled-rearing studies of newborn chicks. Infant Behavior and Development, 57, 101329.
- National Academies of Sciences, Engineering, and Medicine. (2019). Reproducibility and Replicability in Science. Washington, DC: The National Academies Press.
- The curious case of the reproducibility crisis. (n.d.). Polytechnique Insights.
- Gomez, O., et al. (2010). Replication, Reproduction and Re-analysis: Three ways for verifying experimental findings. Proceedings of the 2010 ACM-IEEE International Symposium on Empirical Software Engineering and Measurement.
- Tracing the Footsteps of the Data Reproducibility Crisis. (2018, January 30). LI-COR Biosciences.
- Methodology Matters: Designing Robust Research Methods. (2023, September 4). Falcon Scientific Editing.
- De Bellis, L., et al. (2023). Ensuring Reproducibility and Transparency in Experimental Methods and Data Analysis: A Guideline for Authors Submitting to Horticulturae. Horticulturae, 9(3), 363.
- Gerber, A. S., et al. (2014). Reporting Guidelines for Experimental Research: A Report from the Experimental Research Section Standards Committee. Journal of Experimental Political Science, 1(1), 81-98.
- Garvin, D. (1972). Guidelines for the Reporting of Numerical Data and Experimental Procedures. Journal of Research of the National Bureau of Standards- A. Physics and Chemistry, 76A(2), 67-70.
- The Impact of Statistical Methods on Research Outcomes. A Review of Literature. (2024, October 28). ResearchGate.
- Principles and Guidelines for Reporting Preclinical Research. (2024, September 9). NIH Grants and Funding.
- Research on Strategies to Enhance Research Validity Through Experimental Design Methods in Scientific Experiments. (2026, January 7). Oreate AI Blog.
- National Academies of Sciences, Engineering, and Medicine. (2019). Reproducibility and Replicability in Science. Washington, DC: The National Academies Press.
- What are the 4 principles of experimental design? (n.d.). QuillBot.
- Use Factorial Design To Improve Experimental Reproducibility. (2017). arXiv.
- The reproducibility crisis in the life sciences. (n.d.). University of Zurich.
- Robustness in experimental design: A study on the reliability of selection approaches. (2013, June 30). Journal of Cheminformatics.
- Ghaffari, M., et al. (2023). Statistical Analysis in Clinical and Experimental Medical Research: Simplified Guidance for Authors and Reviewers. Journal of Inflammation Research, 16, 3337–3347.
- Reporting to Improve Reproducibility and Facilitate Validity Assessment for Healthcare Database Studies V1.0. (n.d.). NIH.
- Key elements of a well-designed experiment. (n.d.). NC3Rs.
- Exploring the understanding of reproducibility among stakeholders within academia and their expectations for a web-based education tool: A qualitative study. (2022). PLOS ONE, 17(10), e0275318.
- Replication crisis. (n.d.). Wikipedia.
- Barriers to reproducibility. (n.d.). The Turing Way.
- 8 Tips to Improve Your Research Reproducibility. (2025, January 21). ResearchGate.
- Shamoo, A. E., & Resnik, D. B. (2022). Responsible Conduct of Research. Oxford University Press.
- Scientific Reproducibility: Challenges and Solutions. (2023, September 7). LinkedIn.
- Replicating and Validating Lab Results. (2022, February 23). Lab Manager.
- Reagent Validation to Facilitate Experimental Reproducibility. (2018). Current Protocols in Chemical Biology, 10(2), e43.
- What Is Replication In An Experiment? (2025, August 22). The Friendly Statistician.
- RobustBench: Adversarial robustness benchmark. (n.d.). RobustBench.
- Managing Reagent Variation. (2019, May 23). Clinical Lab Products.
- What Are Robust Tests? (2025, May 21). The Friendly Statistician.
Sources
- 1. polytechnique-insights.com [polytechnique-insights.com]
- 2. licorbio.com [licorbio.com]
- 3. Replication crisis - Wikipedia [en.wikipedia.org]
- 4. The Importance of Reproducibility in Scientific Research [mindthegraph.com]
- 5. Enhancing Research Reproducibility: Transparent Methodology and Reporting [falconediting.com]
- 6. prestonassociate.com [prestonassociate.com]
- 7. Robustness in experimental design: A study on the reliability of selection approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bitesizebio.com [bitesizebio.com]
- 9. quillbot.com [quillbot.com]
- 10. Rigor and Reproducibility in Experimental Design: Common flaws [smcclatchy.github.io]
- 11. Improving Reproducibility and Replicability - Reproducibility and Replicability in Science - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. arxiv.org [arxiv.org]
- 13. Research on Strategies to Enhance Research Validity Through Experimental Design Methods in Scientific Experiments - Oreate AI Blog [oreateai.com]
- 14. Reproducibility and Research Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Statistical Analysis in Clinical and Experimental Medical Research: Simplified Guidance for Authors and Reviewers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Importance of High-Quality Reagents in Accurate Experimental Results [merkel.co.il]
- 18. Reagent Validation to Facilitate Experimental Reproducibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. clpmag.com [clpmag.com]
- 20. researchgate.net [researchgate.net]
- 21. youtube.com [youtube.com]
- 22. sciencenews.io [sciencenews.io]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-(2,5,5-Trimethyl-1,3-dioxan-2-yl)thiophene-2-sulfonamide
Hazard Assessment & Characterization
To understand the risks associated with 3-(2,5,5-Trimethyl-1,3-dioxan-2-yl)thiophene-2-sulfonamide, we must analyze the hazards of its structural components.
-
Thiophene Moiety: Thiophene and its derivatives are known irritants to the skin, eyes, and respiratory system.[1][2] They are often flammable, and importantly, their combustion can produce poisonous gases, including sulfur oxides.[1] Thiophene itself is considered harmful if inhaled or absorbed through the skin and may cause liver damage with long-term exposure.[1]
-
Sulfonamide Group: The sulfonamide functional group is a common feature in many pharmaceuticals. While the unsubstituted sulfonamide group is often considered non-toxic, certain derivatives can cause adverse effects.[3] The primary hazard associated with the broader class of sulfonamide drugs is allergic reaction ("sulfa allergy"), though this is typically linked to an arylamine group not present in this molecule.[4][5] However, related compounds like 2-Thiophenesulfonamide are classified as skin, eye, and respiratory irritants.[6][7]
-
Trimethyl-dioxane Group: While data on this specific dioxane is limited, a safety assessment of a structurally similar compound, 2,5,5-trimethyl-2-phenyl-1,3-dioxane, did not find evidence of genotoxicity.[8][9] This portion of the molecule is considered the least hazardous contributor to the overall profile.
Quantitative Hazard & Handling Summary
The following table summarizes the extrapolated hazard information and recommended handling procedures, based primarily on data for 2-Thiophenesulfonamide, the closest structural analog with available GHS classifications.[6][7][10]
| Parameter | Value / Instruction | Source(s) |
| GHS Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [6][10] |
| GHS Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [10] |
| Personal Protective Equipment (PPE) | Chemical safety goggles, chemical-resistant nitrile gloves, lab coat. All handling of solids should occur in a chemical fume hood. | [11][12] |
| Incompatible Materials | Strong oxidizing agents. | [11][13] |
| Spill Containment | Use inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels. Use non-sparking tools for cleanup. | [11][14] |
| Primary Disposal Route | Licensed hazardous waste disposal contractor via institution's Environmental Health & Safety (EHS) office. Do not dispose of down the drain or in regular trash. | [6][11] |
Immediate Safety & Spill Management
Proper response to accidental spills is critical for laboratory safety.
Engineering Controls:
-
Always handle the solid compound and prepare solutions within a certified chemical fume hood to prevent inhalation of dust or aerosols.[15]
Spill Cleanup Protocol:
-
Evacuate & Secure: Alert personnel in the immediate area and restrict access.
-
Don PPE: Wear appropriate PPE, including a lab coat, safety goggles, and double-layered nitrile gloves.[14]
-
Containment: For solid spills, gently cover with an inert absorbent material like sand or vermiculite to prevent dust from becoming airborne. For liquid spills, surround the area with absorbent material.[11][14]
-
Collection: Carefully sweep or scoop the absorbed material into a clearly labeled, sealable hazardous waste container. Use non-sparking tools.[11]
-
Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water.
-
Dispose of Cleanup Materials: All materials used for cleanup (absorbent, wipes, contaminated PPE) must be placed in the hazardous waste container for disposal.[11][14]
Step-by-Step Disposal Protocol
The primary method for disposing of this compound and its associated waste is through an approved institutional hazardous waste program.[16][17]
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect the pure compound, contaminated weigh boats, spatulas, and other disposable labware in a dedicated, robust hazardous waste container made of a compatible material like high-density polyethylene (HDPE).[14]
-
Liquid Waste: Collect any solutions containing the compound in a labeled, leak-proof hazardous waste container. Glass or polyethylene containers are generally suitable.[11]
-
Contaminated PPE: Dispose of used gloves, disposable lab coats, and other contaminated items in a designated hazardous waste bag or container.[14]
-
Sharps: Any chemically contaminated needles or blades must be placed in an approved sharps container and managed as hazardous waste.[16]
Causality Note: Proper segregation is paramount. Mixing incompatible waste streams can lead to dangerous chemical reactions.[18] Classifying all associated materials as hazardous waste prevents the accidental release of the chemical into the environment or municipal waste streams.
Step 2: Containerization and Labeling
-
Ensure all waste containers are in good condition and are kept closed except when adding waste.[16][17]
-
Label every container clearly with the words "HAZARDOUS WASTE ".[11]
-
The label must include the full chemical name: "This compound " and its CAS Number: 138890-87-6 .
-
List all components of a mixture, including solvents.
-
Include relevant hazard pictograms (e.g., exclamation mark for irritant).[19]
Step 3: Temporary On-Site Storage
-
Store sealed and labeled hazardous waste containers in a designated Satellite Accumulation Area (SAA).[11][17]
-
This area must be secure, well-ventilated, and away from heat, ignition sources, and incompatible chemicals.[11]
Step 4: Final Disposal
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[6][11]
-
Follow all institutional, local, state, and federal regulations for hazardous waste disposal.[16] The most common final disposal method for this type of organic chemical waste is high-temperature incineration by a licensed facility, which ensures complete destruction of the compound.[19][20]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for managing waste generated from work with this compound.
Caption: Waste Disposal Workflow Diagram
References
- Benchchem. Essential Guide to the Safe Disposal of 5-Hydroxy-2-(thiophen-3-YL)pyridine.
- Benchchem. Proper Disposal of 2-(Chloromethyl)
- Benchchem.
- Derthon Optoelectronic Materials Sci. Tech. Co., Ltd. Material Safety Data Sheet for Ethyl 2-(trimethylstannyl)
- National Center for Biotechnology Information. PubChem Compound Summary for CID 72881, 2-Thiophenesulfonamide. PubChem.
- ECHEMI.
- Drugs.com.
- Fisher Scientific.
- Old Dominion University.
- New Jersey Department of Health. Hazardous Substance Fact Sheet: Thiophene.
- Spectrum Chemical.
- University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
- Fisher Scientific. SAFETY DATA SHEET - Sulfanilamide (2025 Revision).
- Sigma-Aldrich. 2-Thiophenesulfonamide 96%.
- Physikalisch-Technische Bundesanstalt.
- Santa Cruz Biotechnology.
- Capital Resin Corporation. Strategies for the Safe Handling of Sulfonic Acid.
- UFF.
- Wikipedia. Sulfonamide (medicine).
- Igwe, K. C., & Okoro, U. C. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Heliyon.
- Al-Ghorbani, M., et al. (2021). The sulfonamide group as a structural alert: A distorted story?.
- Api, A. M., et al. (2022). RIFM fragrance ingredient safety assessment, 2,5,5-trimethyl-2-phenyl-1,3-dioxane, CAS Registry Number 5406-58-6. Food and Chemical Toxicology.
- Api, A. M., et al. (2022). RIFM fragrance ingredient safety assessment, 2,5,5-trimethyl-2-phenyl-1,3-dioxane, CAS Registry Number 5406-58-6. PubMed.
Sources
- 1. nj.gov [nj.gov]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. researchgate.net [researchgate.net]
- 4. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 5. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Thiophenesulfonamide | C4H5NO2S2 | CID 72881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 9. RIFM fragrance ingredient safety assessment, 2,5,5-trimethyl-2-phenyl-1,3-dioxane, CAS Registry Number 5406-58-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2-チオフェンスルホンアミド 96% | Sigma-Aldrich [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
- 12. capitalresin.com [capitalresin.com]
- 13. fishersci.com [fishersci.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. derthon.com [derthon.com]
- 16. odu.edu [odu.edu]
- 17. ehrs.upenn.edu [ehrs.upenn.edu]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. ptb.de [ptb.de]
- 20. biomedico.uff.br [biomedico.uff.br]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
